L-364918
Description
Propriétés
Numéro CAS |
122211-31-8 |
|---|---|
Formule moléculaire |
C40H54N8O6 |
Poids moléculaire |
742.9 g/mol |
Nom IUPAC |
(2S)-N-[(2S,3R)-2-amino-3-methylpentanoyl]-1-[(2R)-3-[3,3-bis(pyridazine-3-carbonyl)cyclohexyl]-2-(methylamino)propanoyl]-N-[(2R)-1-cyclohexyl-3-oxopropan-2-yl]-2,3-dihydropyrrole-2-carboxamide |
InChI |
InChI=1S/C40H54N8O6/c1-4-26(2)34(41)39(54)48(29(25-49)22-27-12-6-5-7-13-27)38(53)33-17-11-21-47(33)37(52)32(42-3)23-28-14-8-18-40(24-28,35(50)30-15-9-19-43-45-30)36(51)31-16-10-20-44-46-31/h9-11,15-16,19-21,25-29,32-34,42H,4-8,12-14,17-18,22-24,41H2,1-3H3/t26-,28?,29-,32-,33+,34+/m1/s1 |
Clé InChI |
RDHWFPFSGVZZKM-URWURDDHSA-N |
SMILES isomérique |
CC[C@@H](C)[C@@H](C(=O)N([C@H](CC1CCCCC1)C=O)C(=O)[C@@H]2CC=CN2C(=O)[C@@H](CC3CCCC(C3)(C(=O)C4=NN=CC=C4)C(=O)C5=NN=CC=C5)NC)N |
SMILES canonique |
CCC(C)C(C(=O)N(C(CC1CCCCC1)C=O)C(=O)C2CC=CN2C(=O)C(CC3CCCC(C3)(C(=O)C4=NN=CC=C4)C(=O)C5=NN=CC=C5)NC)N |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
cyclo(Ile-hexahydro-3-pyridazinecarbonyl-hexahydro-3-pyridazinecarbonyl-N-Me-Phe-Pro-Phe) L 364,918 L 364918 L-364918 |
Origine du produit |
United States |
Foundational & Exploratory
The Role of L-364,918 in Elucidating Cholecystokinin Physiology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholecystokinin (B1591339) (CCK) is a crucial peptide hormone and neurotransmitter in the gastrointestinal system and central nervous system. Its diverse physiological roles, including regulation of pancreatic secretion, gallbladder contraction, satiety, and anxiety, are mediated through two primary G-protein coupled receptors: CCK1 (formerly CCK-A) and CCK2 (formerly CCK-B). The development of selective antagonists has been instrumental in dissecting the specific functions of these receptors. L-364,918, also known as Devazepide, is a potent and highly selective, non-peptide antagonist of the CCK1 receptor. This technical guide provides an in-depth overview of the utility of L-364,918 as a research tool to investigate the physiological roles of cholecystokinin, with a focus on its binding characteristics, experimental applications, and the underlying signaling pathways.
Data Presentation: Quantitative Analysis of L-364,918 Affinity and Potency
The efficacy of L-364,918 as a selective CCK1 receptor antagonist is underscored by its binding affinity (Ki) and its ability to inhibit agonist-induced responses (IC50). The following tables summarize key quantitative data from various studies.
Table 1: Binding Affinity (Ki) of L-364,918 for CCK Receptors
| Receptor Subtype | Species | Tissue/Cell Line | Radioligand | Ki (nM) | Reference |
| CCK1 (CCK-A) | Human | Transfected Cells | [¹²⁵I]CCK-8 | ~5 | [1] |
| CCK2 (CCK-B) | Human | Transfected Cells | [¹²⁵I]CCK-8 | >1000 | [1] |
| CCK1 (CCK-A) | Rat | Pancreatic Acini | [³H]L-364,918 | 0.53 (Kd) | [2] |
| CCK-A | Guinea Pig | Pancreas | Not Specified | 1 | [1] |
| CCK-B | Guinea Pig | Cerebral Cortex | Not Specified | >1000 | [1] |
Table 2: Inhibitory Potency (IC50) of L-364,918
| Assay | Agonist | Species | Tissue/Cell Line | IC50 (nM) | Reference |
| Inhibition of [¹²⁵I]BH-CCK-8 binding | CCK-8 | Guinea Pig | Pancreatic Acini | ~2 | [3] |
| Inhibition of gastrin-stimulated [³H]IP accumulation | Gastrin-17-I | Guinea Pig | Gastric Chief Cells | >1000 | [3] |
| Inhibition of CCK-8-stimulated amylase release | CCK-8 | Rat | Pancreatic Acini | Potent inhibition reported | [4] |
| Inhibition of food intake | Endogenous CCK | Rat | In vivo | Effective at 10-100 µg/kg | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections outline key experimental protocols utilizing L-364,918.
Receptor Binding Assay (Competitive Inhibition)
This protocol determines the affinity of L-364,918 for CCK1 receptors by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Tissue homogenates or cell membranes expressing CCK1 receptors (e.g., rat pancreatic acini).
-
Radioligand (e.g., [¹²⁵I]Bolton-Hunter labeled CCK-8).
-
L-364,918 (unlabeled competitor).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM EGTA, and 0.1% BSA).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of L-364,918.
-
In a microcentrifuge tube, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of L-364,918.
-
Incubate the mixture at a specified temperature (e.g., 37°C) for a set duration (e.g., 30 minutes) to reach binding equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters under vacuum. This separates bound from free radioligand.
-
Wash the filters rapidly with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a gamma or beta counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled CCK analog.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Data are analyzed using non-linear regression to determine the IC50 value, which can be converted to a Ki value using the Cheng-Prusoff equation.
In Vivo Food Intake Study in Rodents
This protocol assesses the effect of L-364,918 on food consumption, providing insights into the role of endogenous CCK in satiety.
Materials:
-
Adult male rats or mice, individually housed.
-
Standard laboratory chow or a palatable diet.
-
L-364,918 solution for injection (e.g., intraperitoneal).
-
Vehicle control solution.
-
Animal balance.
Procedure:
-
Acclimate animals to the experimental conditions, including handling and injection procedures.
-
Fast the animals for a predetermined period (e.g., 18 hours) to ensure motivation to eat.
-
Administer L-364,918 or vehicle control at a specified time before food presentation. Doses can range from 10 to 100 µg/kg.[5]
-
At the designated time, present a pre-weighed amount of food to each animal.
-
Measure food intake at specific time points (e.g., 30, 60, 120 minutes) by weighing the remaining food.
-
Water should be available ad libitum throughout the experiment.
-
Analyze the data to compare food intake between the L-364,918-treated and control groups.
Measurement of Pancreatic Amylase Secretion from Isolated Pancreatic Acini
This in vitro bioassay evaluates the antagonistic effect of L-364,918 on CCK-stimulated pancreatic enzyme secretion.
Materials:
-
Isolated pancreatic acini from rats or mice.
-
HEPES-Ringer buffer supplemented with essential amino acids, glutamine, and bovine serum albumin.
-
CCK-8 (agonist).
-
L-364,918.
-
Amylase substrate (e.g., Phadebas tablets).
-
Spectrophotometer.
Procedure:
-
Prepare isolated pancreatic acini by collagenase digestion of the pancreas.
-
Pre-incubate the acini with various concentrations of L-364,918 or vehicle for a specified time (e.g., 15 minutes).
-
Stimulate the acini with a range of concentrations of CCK-8 for a set duration (e.g., 30 minutes) at 37°C.
-
Terminate the incubation by centrifugation to pellet the acini.
-
Collect the supernatant, which contains the secreted amylase.
-
Measure the amylase activity in the supernatant using a colorimetric assay.
-
Total amylase content is determined by lysing the acinar pellet.
-
Express amylase secretion as a percentage of the total cellular amylase.
-
Plot dose-response curves for CCK-8 in the presence and absence of L-364,918 to demonstrate the antagonistic effect.
Visualizing the Mechanisms: Signaling Pathways and Workflows
CCK1 Receptor Signaling Pathway
Cholecystokinin binding to the CCK1 receptor, a Gq-protein coupled receptor, initiates a cascade of intracellular events. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[6][7] These signaling events ultimately lead to physiological responses such as pancreatic enzyme secretion and gallbladder contraction.[6][7][8]
Experimental Workflow: In Vivo Food Intake Study
The following diagram illustrates the sequential steps involved in a typical in vivo experiment to assess the effect of L-364,918 on food intake.
References
- 1. Secretion of pancreatic lipase and colipase from rat pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Distinguishing Multiple CCK Receptor Subtypes: Studies with Guinea Pig Chief Cells and Transfected Human CCK Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Schematic depiction of the signalling pathways stimulated by cholecystokinin (CCK) activation of the CCK1 receptor [pfocr.wikipathways.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. researchgate.net [researchgate.net]
- 7. Measurement of Insulin Secretion Using Pancreas Perfusion in the Rodent | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
L-364,918: A Deep Dive into its Foundational Research and Impact on Gastric Emptying
A Technical Guide for Researchers and Drug Development Professionals
This in-depth technical guide explores the foundational research on L-364,918, a potent and selective nonpeptide antagonist of the cholecystokinin-A (CCK-A) receptor. The document details its mechanism of action, its profound effects on gastric emptying, and the experimental methodologies used to elucidate these properties. This guide is intended for researchers, scientists, and drug development professionals interested in the pharmacology of gastrointestinal motility and CCK receptor antagonism.
Core Concepts: L-364,918 and Gastric Motility
Cholecystokinin (B1591339) (CCK) is a crucial peptide hormone in the gastrointestinal system, responsible for mediating various digestive processes, including the inhibition of gastric emptying.[1] This physiological "brake" on stomach emptying is essential for the controlled delivery of chyme to the duodenum for optimal nutrient absorption.[2] CCK exerts its effects by binding to two main receptor subtypes: CCK-A (alimentary) and CCK-B (brain) receptors. The CCK-A receptor, predominantly found in the gastrointestinal system including the pyloric sphincter, is the primary mediator of CCK's inhibitory action on gastric motility.[3][4]
L-364,918 (also known as Devazepide or formerly L364,718) is a highly potent and selective antagonist of the CCK-A receptor.[5] Its high affinity for the CCK-A receptor allows it to effectively block the binding of endogenous and exogenously administered CCK, thereby reversing the inhibitory effects of CCK on gastric emptying.[5][6] This makes L-364,918 an invaluable tool for studying the physiological roles of CCK and a potential therapeutic agent for conditions characterized by delayed gastric emptying.
Quantitative Data Summary
The following tables summarize the key quantitative data from foundational research on L-364,918, including its receptor binding affinity and its in vivo efficacy in modulating gastric emptying.
| Compound | Receptor | Assay Type | Species | Kd (nM) | Reference |
| --INVALID-LINK--L-364,918 | CCK | Radioligand Binding (Solubilized Receptors) | Rat (Pancreas) | 0.53 | [7] |
Table 1: Receptor Binding Affinity of L-364,918.
| Compound | Effect on Gastric Emptying | Species | Assay | ED50 | Reference |
| L-364,918 | Antagonism of CCK-8-induced inhibition | Mouse | Phenol (B47542) Red Meal | 38 µg/kg (p.o.) | [5] |
| L-364,918 | Antagonism of CCK-8-induced inhibition | Rat | Phenol Red Meal | 140 µg/kg (p.o.) | [5] |
| CCK-8 | Inhibition of gastric emptying | Rat | Acaloric Gel Meal | 8.5 ± 0.20 nmol/kg (s.c.) | [8][9] |
Table 2: In Vivo Efficacy of L-364,918 and CCK-8 on Gastric Emptying.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided in the DOT language.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the foundational research of L-364,918.
In Vivo Gastric Emptying Assay in Conscious Rats
This protocol is a composite based on methods described in studies investigating the effects of CCK and its antagonists on gastric emptying.[1][6]
1. Animal Model and Surgical Preparation:
-
Animals: Male Wistar or Sprague-Dawley rats are commonly used.
-
Housing: Animals are housed individually with controlled light-dark cycles and access to standard chow and water ad libitum.
-
Surgical Procedure (Chronic Gastric Fistula):
-
Anesthesia is induced (e.g., ketamine/xylazine cocktail).
-
A midline laparotomy is performed to expose the stomach.
-
A small incision is made in the forestomach, and a stainless steel or silicone gastric cannula is inserted and secured with a purse-string suture.[10]
-
The cannula is externalized through a subcutaneous tunnel and a small incision in the skin of the back.
-
Animals are allowed a recovery period of at least one week post-surgery, during which they are monitored for signs of infection and normal feeding behavior is re-established.
-
2. Experimental Procedure:
-
Fasting: Rats are fasted overnight (approximately 18-24 hours) with free access to water prior to the experiment.
-
Drug Administration:
-
L-364,918: Administered orally (p.o.) via gavage or directly into the stomach through the fistula at varying doses (e.g., 10-300 µg/kg) typically 30-60 minutes before the test meal.[5]
-
CCK-8: Administered intravenously (i.v.) as a continuous infusion (e.g., 400 pmol/kg/h) or as an intraperitoneal (i.p.) injection (e.g., 10 µg/kg) shortly before the test meal.[6][11]
-
Vehicle Control: A corresponding vehicle solution (e.g., saline, distilled water with a suspending agent) is administered to the control group.
-
-
Test Meal:
-
A non-nutrient liquid test meal is prepared. A common formulation consists of a 1.5% methylcellulose (B11928114) solution containing 0.05% phenol red as a non-absorbable marker.[1]
-
A fixed volume (e.g., 3.0 ml) of the test meal is warmed to 37°C and instilled into the stomach via the gastric fistula.[6]
-
-
Sample Collection and Analysis:
-
After a predetermined time interval (e.g., 8 to 20 minutes), the animal is euthanized by an approved method (e.g., CO2 inhalation followed by cervical dislocation).[6][12]
-
The stomach is clamped at the pylorus and cardia, and its contents are collected.
-
The stomach is rinsed with a known volume of alkaline solution to recover any remaining phenol red.
-
The concentration of phenol red in the collected gastric contents and rinses is determined spectrophotometrically by measuring absorbance at a specific wavelength (e.g., 560 nm).
-
-
Calculation of Gastric Emptying:
-
The amount of phenol red recovered from the stomach is compared to the amount administered in a group of control animals sacrificed immediately after receiving the test meal (0-minute time point).
-
Gastric emptying is calculated as: (1 - (Amount of phenol red recovered / Amount of phenol red administered)) x 100%.
-
CCK-A Receptor Binding Assay
This protocol is based on the characterization of --INVALID-LINK--L-364,918 binding to solubilized CCK receptors from rat pancreas.[7]
1. Membrane Preparation:
-
Tissue Source: Rat pancreas is excised and placed in ice-cold buffer.
-
Homogenization: The tissue is homogenized in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) using a Polytron or similar homogenizer.
-
Centrifugation: The homogenate is centrifuged at a low speed to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at a high speed (e.g., 50,000 x g) to pellet the cell membranes.
-
Washing: The membrane pellet is washed by resuspension in fresh buffer and re-centrifugation to remove endogenous substances.
-
Solubilization (Optional): For studying solubilized receptors, the membrane pellet is incubated with a detergent such as digitonin. Insoluble material is then removed by ultracentrifugation.
2. Binding Assay:
-
Reaction Mixture: The assay is typically performed in a final volume of 250-500 µl containing:
-
Membrane preparation or solubilized receptors (at a specific protein concentration).
-
--INVALID-LINK--L-364,918 at a concentration close to its Kd (e.g., 0.5 nM).
-
Assay buffer (e.g., containing MgCl2, EGTA, and a protease inhibitor like bacitracin).
-
For competition assays, varying concentrations of unlabeled L-364,918 or other competing ligands are included.
-
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).
-
Separation of Bound and Free Ligand:
-
For membrane-bound receptors: The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B). The filters are then washed rapidly with ice-cold buffer to remove unbound radioligand.
-
For solubilized receptors: Bound radioligand is separated from free radioligand by precipitation with polyethylene (B3416737) glycol (PEG), followed by rapid filtration.[7]
-
-
Quantification: The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Data Analysis:
-
Total Binding: Radioactivity bound in the absence of any competing ligand.
-
Non-specific Binding: Radioactivity bound in the presence of a high concentration of an unlabeled ligand (e.g., 1 µM unlabeled L-364,918) to saturate all specific binding sites.
-
Specific Binding: Calculated as Total Binding - Non-specific Binding.
-
Saturation analysis (Scatchard plot): Used to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) by incubating with increasing concentrations of --INVALID-LINK--L-364,918.
-
Competition analysis: Used to determine the inhibitory constant (Ki) of unlabeled ligands by measuring their ability to displace the binding of --INVALID-LINK--L-364,918.
-
Conclusion
L-364,918 has been instrumental in defining the role of CCK and the CCK-A receptor in the regulation of gastric emptying. Its high potency and selectivity have made it a cornerstone tool in gastrointestinal research. The experimental protocols detailed in this guide provide a framework for the continued investigation of CCK receptor pharmacology and the development of novel therapeutics for motility disorders. The quantitative data and pathway diagrams offer a clear and concise summary of the foundational knowledge surrounding this important compound.
References
- 1. Cholecystokinin inhibits gastric motility and emptying via a capsaicin-sensitive vagal pathway in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of Gastric Emptying and Gut Transit Testing on Clinical Management Decisions in Suspected Gastroparesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Experimental Approach to Gastrojejunostomy on Rats for Better Gastric Emptying | Cerrahpaşa Medical Journal [cerrahpasamedj.org]
- 4. CCK-8 decreases food intake and gastric emptying after pylorectomy or pyloroplasty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo pharmacology of L-364,718, a new potent nonpeptide peripheral cholecystokinin antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Action of the cholecystokinin antagonist L364,718 on gastric emptying in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of [3H](+/-)L-364,718 binding to solubilized cholecystokinin (CCK) receptors of rat pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dose-responses for the slowing of gastric emptying in a rodent model by glucagon-like peptide (7-36) NH2, amylin, cholecystokinin, and other possible regulators of nutrient uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Preparation of a chronic gastric fistula in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. L364,718 antagonizes the cholecystokinin-induced suppression of locomotor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. macsphere.mcmaster.ca [macsphere.mcmaster.ca]
L-364,918: A Potent Antagonist of Pancreatic Exocrine Secretion
A Technical Guide for Researchers and Drug Development Professionals
L-364,918, also known as devazepide, is a potent and selective nonpeptide antagonist of the cholecystokinin-A (CCK-A) receptor. This document provides a comprehensive overview of the effects of L-364,918 on pancreatic exocrine secretion, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying physiological mechanisms.
Core Mechanism of Action
L-364,918 exerts its inhibitory effects on pancreatic exocrine secretion by competitively blocking the binding of cholecystokinin (B1591339) (CCK) to its type A receptors located on pancreatic acinar cells.[1] CCK is a crucial hormone responsible for stimulating the secretion of digestive enzymes from the pancreas in response to food ingestion.[1] By antagonizing the CCK-A receptor, L-364,918 effectively attenuates the physiological cascade that leads to the release of pancreatic enzymes.
The specificity of L-364,918 for the CCK-A receptor is a key feature of its pharmacological profile. Studies have demonstrated that it does not inhibit pancreatic amylase release stimulated by other secretagogues such as bombesin (B8815690), which acts through a different receptor pathway.[2] This selectivity makes L-364,918 a valuable tool for elucidating the specific role of CCK in pancreatic physiology and a potential therapeutic agent for conditions characterized by excessive CCK activity.
Quantitative Effects on Pancreatic Secretion
The inhibitory effects of L-364,918 on pancreatic exocrine secretion have been quantified in various preclinical models. The following tables summarize the key findings from studies in rats and dogs.
Table 1: Effect of L-364,918 on CCK-8-Stimulated Amylase Secretion in Rats
| L-364,918 Dose | CCK-8 Dose | Inhibition of Maximal Amylase Response | Reference |
| 0.02 - 2 mg/kg (IV) | 200 pmol/kg/h | Dose-related inhibition | [1] |
| ≥ 0.5 mg/kg (IV) | 200 pmol/kg/h | > 80% | [1] |
| 0.5 mg/kg (IV) | 25-3,200 pmol/kg/h | 10-fold increase in ED50 | [1] |
In unanesthetized rats, L-364,918 demonstrated a dose-dependent competitive inhibition of CCK-8-stimulated amylase secretion. A dose of 0.5 mg/kg was sufficient to cause a significant rightward shift in the CCK-8 dose-response curve, indicating competitive antagonism.[1]
Table 2: Effect of L-364,918 on Meal-Induced Pancreatic Secretion in Rats
| L-364,918 Dose | Meal Type | Effect on Amylase Output | Reference |
| 0.5 mg/kg (IV) | Liquid Food | Complete blockade of the threefold increase above basal | [1] |
This study highlights the critical role of CCK in mediating the pancreatic response to a meal, as L-364,918 completely abolished the postprandial increase in amylase secretion.[1]
Table 3: Effect of L-364,918 on Food-Stimulated Pancreatic Secretion in Dogs
| L-364,918 Dose | Parameter | Inhibition | Reference |
| 20 nmol/kg (IV) | Pancreatic Protein Response | 33% | [3] |
| 20 nmol/kg (IV) | Pancreatic Enzyme Response | 33% | [3] |
| 20 nmol/kg (IV) | Pancreatic Juice Volume Output | No significant inhibition | [3] |
In conscious dogs with pancreatic fistulas, L-364,918 significantly inhibited the protein and enzyme components of food-stimulated pancreatic secretion, without affecting the fluid volume.[3]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involved in CCK-stimulated pancreatic secretion and the experimental workflow for investigating the effects of L-364,918.
References
- 1. Effect of CCK antagonist L 364718 on meal-induced pancreatic secretion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The cholecystokinin antagonist L-364,718 inhibits the action of cholecystokinin but not bombesin on rat pancreatic secretion in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. L-364,718, a new CCK antagonist, inhibits postprandial pancreatic secretion and PP release in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Delving into Satiety: A Technical Guide to Investigating Food Intake with the CCK-A Receptor Antagonist L-364,918
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of the cholecystokinin-A (CCK-A) receptor antagonist, L-364,918, in the investigation of satiety and food intake. Cholecystokinin (CCK) is a key peptide hormone released from the gastrointestinal tract in response to food, particularly fats and proteins, playing a pivotal role in the short-term regulation of food intake by inducing the feeling of fullness.[1] L-364,918, by selectively blocking the CCK-A receptor, serves as an invaluable tool to elucidate the physiological mechanisms underpinning satiety and to explore potential therapeutic avenues for appetite-related disorders.
Core Principles: The CCK-A Receptor and Satiety Signaling
The sensation of satiety is a complex process involving a cascade of signals from the gut to the brain. Upon the ingestion of food, enteroendocrine I-cells in the duodenum and jejunum release CCK. This peptide then acts on CCK-A receptors located on the terminals of vagal afferent neurons.[2][3][4] This interaction triggers a signaling cascade within these neurons, ultimately transmitting satiety signals to the nucleus of the solitary tract (NTS) in the brainstem.[4] From the NTS, these signals are relayed to higher brain centers, including the hypothalamus, which integrates various metabolic and hormonal cues to regulate appetite and energy homeostasis.[5]
L-364,918 is a potent and selective antagonist of the CCK-A receptor.[1] By competitively binding to these receptors, it prevents CCK from exerting its effects, thereby attenuating the satiety signal. This action makes L-364,918 an essential tool for studying the consequences of diminished CCK signaling on feeding behavior.
Quantitative Data Summary: The Impact of L-364,918 on Food Intake
The administration of L-364,918 has been shown to modulate food intake in a dose-dependent manner. The following tables summarize key quantitative findings from studies in rats.
| Parameter | Vehicle Control | L-364,918 (10 µg/kg, i.p.) | L-364,918 (100 µg/kg, i.p.) | Reference |
| Palatable Diet Intake (g) | Baseline intake | Increased intake | Significantly increased intake | |
| Effect on CCK-8 Induced Satiety | CCK-8 (10 µg/kg, i.p.) reduces food intake | - | Antagonizes the anorectic effect of CCK-8 |
Note: Specific quantitative values for food intake can vary depending on the experimental paradigm, including the type of diet, feeding schedule, and animal model.
| Parameter | Vehicle Control | L-364,918 (Dose Range: 10-100 µg/kg, i.p.) | Anticipated Outcome |
| Meal Size | Normal | Increased | Blocking the CCK-A receptor is expected to delay the signal for meal termination, leading to larger individual meals. |
| Meal Duration | Normal | Increased | As meal size increases, the time spent consuming each meal is also expected to increase. |
| Meal Frequency | Normal | Decreased | With larger meals, the inter-meal interval may be prolonged, resulting in fewer meals over a given period. |
| Total Food Intake | Normal | Increased | The cumulative effect of larger meals is anticipated to lead to an overall increase in food consumption. |
Experimental Protocols
This section outlines detailed methodologies for key experiments utilizing L-364,918 to investigate satiety and food intake in a rat model.
Preparation and Administration of L-364,918
Materials:
-
L-364,918 powder
-
Sterile 0.9% saline solution
-
Vortex mixer
-
Sterile vials
-
Sterile 0.22 µm syringe filters
-
Sterile syringes and needles (23-25 gauge)
Procedure:
-
Solution Preparation: Accurately weigh the required amount of L-364,918 powder. Aseptically transfer the powder to a sterile vial. Add the calculated volume of sterile 0.9% saline to achieve the desired concentration. Vortex the solution until the L-364,918 is completely dissolved. For intraperitoneal injections, it is crucial to ensure the final solution is sterile. This can be achieved by sterile-filtering the solution through a 0.22 µm syringe filter into a new sterile vial.
-
Intraperitoneal (IP) Injection:
-
Animal Restraint: Gently restrain the rat. One common method is to hold the rat by the scruff of the neck with one hand while supporting its lower body with the other.
-
Injection Site: The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum.[6]
-
Procedure: Clean the injection site with 70% ethanol. Insert a 23-25 gauge needle at a 30-45 degree angle into the peritoneal cavity.[7][8] Before injecting, gently pull back on the syringe plunger to ensure no blood or urine is aspirated, which would indicate incorrect placement.[6] Inject the solution slowly and steadily. The maximum recommended injection volume for rats is typically less than 10 ml/kg.[7][8]
-
Post-injection: Withdraw the needle smoothly and return the animal to its cage. Monitor the animal for any adverse reactions.
-
Meal Pattern Analysis
Objective: To quantify the effects of L-364,918 on the microstructure of feeding behavior.
Apparatus:
-
Automated feeding monitoring systems (e.g., BioDAQ, TSE Systems) equipped with sensitive food hoppers that record the time and amount of food consumed.
Procedure:
-
Acclimation: House rats individually in the automated feeding cages and allow them to acclimate to the system and the powdered diet for several days until a stable baseline of food intake is established.
-
Baseline Recording: Record baseline food intake, meal size, meal duration, and meal frequency for at least 24-48 hours prior to the experiment. A meal is typically defined as a bout of feeding separated by a certain inter-meal interval (e.g., >10 minutes).[9]
-
Drug Administration: At a consistent time each day (e.g., 30 minutes before the dark cycle when rats are most active), administer L-364,918 or vehicle via intraperitoneal injection.
-
Data Collection: Continue to record feeding behavior for at least 24 hours post-injection.
-
Data Analysis: Analyze the data to compare the following parameters between the L-364,918 and vehicle-treated groups:
-
Total food intake
-
Average meal size (g)
-
Average meal duration (minutes)
-
Number of meals (frequency)
-
Inter-meal interval (minutes)
-
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological processes and experimental designs, the following diagrams have been generated using Graphviz.
Caption: CCK-A Receptor Signaling Pathway in Satiety.
Caption: Experimental Workflow for a Satiety Study.
Conclusion
L-364,918 is an indispensable pharmacological tool for dissecting the intricate mechanisms of satiety. By providing a means to reversibly block the action of endogenous CCK, it allows researchers to probe the physiological and behavioral consequences of this critical gut-brain signaling pathway. The detailed protocols and data presented in this guide are intended to equip researchers with the foundational knowledge to design and execute robust experiments aimed at furthering our understanding of appetite regulation and developing novel therapeutic strategies for metabolic disorders.
References
- 1. Cholecystokinin and satiety: current perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Mechanisms of CCK signaling from gut to brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Vagal Control of Satiety and Hormonal Regulation of Appetite - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. Meal Duration as a Measure of Orofacial Nociceptive Responses in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
L-364,718: A Technical Guide on its Impact on Locomotor Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of L-364,718 (also known as devazepide), a potent and selective antagonist of the cholecystokinin-A (CCK-A) receptor, and its significant impact on locomotor activity. While the compound L-364,918 as queried is not prominently featured in the scientific literature, L-364,718 is a well-researched compound in this structural class with established effects on locomotion, and it is presumed that this is the compound of interest. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.
Core Mechanism of Action
Cholecystokinin (CCK) is a neuropeptide that plays a crucial role in various physiological processes, including satiety and the modulation of locomotor activity. When administered, particularly its active form CCK octapeptide (CCK-8), it can induce a significant suppression of movement. L-364,718 exerts its effect by selectively blocking the CCK-A receptor, thereby preventing the binding of CCK and antagonizing its physiological effects. This action has been shown to reverse the CCK-induced suppression of locomotor activity in animal models.[1][2]
Data Presentation: Quantitative Effects of L-364,718 on Locomotor Activity
The following tables summarize the key quantitative findings from preclinical studies investigating the impact of L-364,718 on locomotor activity.
Table 1: Antagonism of CCK-8-Induced Locomotor Suppression in Rats
| Compound | Dose (IP) | Effect on Locomotor Activity | Animal Model |
| CCK-8 | 10 µg/kg | Marked reduction in locomotor activity, reduced rearing, increased pause duration | Rat |
| Caerulein | 10 µg/kg | Marked reduction in locomotor activity | Rat |
| L-364,718 | 100 µg/kg | Antagonized the reduction in activity produced by CCK-8 and caerulein | Rat |
Data sourced from Soar et al., 1989.[1]
Table 2: Reversal of CCK-8-Induced Locomotor Suppression in Mice
| Compound | Administration Route | Dose | Effect | Animal Model |
| CCK-8 | Intraperitoneal (IP) or Intracerebroventricular (ICV) | Not specified | Suppressed locomotor activity | Mouse |
| L-364,718 | Subcutaneous (SC) | 1 mg/kg | Reversed the inhibitory effect of both centrally and peripherally administered CCK-8 | Mouse |
| L-365,260 (CCK-B Antagonist) | Subcutaneous (SC) | 1 mg/kg | Did not reverse the inhibitory effect of CCK-8 | Mouse |
Data sourced from a 1991 study on the effects of CCK antagonists.[2]
Experimental Protocols
The following outlines a typical experimental protocol used to assess the impact of L-364,718 on locomotor activity, synthesized from methodologies described in the cited literature.[1][2]
Animal Models
-
Housing: Animals are housed in a controlled environment with a standard light-dark cycle and ad libitum access to food and water.
-
Habituation: Prior to testing, animals are habituated to the testing environment to reduce novelty-induced locomotor activity.
Drug Preparation and Administration
-
L-364,718: Typically dissolved in a suitable vehicle (e.g., saline, DMSO).
-
CCK-8: Dissolved in saline.
-
Administration: Injections are administered via intraperitoneal (IP), subcutaneous (SC), or intracerebroventricular (ICV) routes.[1][2]
Behavioral Assessment: Open Field Test
-
Apparatus: A square or circular arena with walls to prevent escape. The floor is often divided into quadrants to aid in the analysis of movement. Modern systems may use automated tracking software with infrared beams or video cameras.
-
Procedure:
-
Animals are pre-treated with either vehicle or L-364,718.
-
After a specified pre-treatment time, animals are administered either vehicle or CCK-8.
-
Immediately following the second injection, the animal is placed in the center of the open field arena.
-
Locomotor activity is recorded for a set duration (e.g., 10-30 minutes).
-
-
Parameters Measured:
-
Horizontal Activity: Total distance traveled, number of line crossings.
-
Vertical Activity (Rearing): Number of times the animal rears on its hind legs.
-
Time Spent Immobile: Duration of pauses in movement.
-
Data Analysis
-
Data is typically analyzed using statistical methods such as ANOVA to compare the effects of different treatment groups.
-
Results are often presented as mean ± SEM (Standard Error of the Mean).
Mandatory Visualizations
Signaling Pathway of L-364,718 Action
Caption: Signaling pathway of L-364,718 at the CCK-A receptor.
Experimental Workflow for Assessing L-364,718 on Locomotor Activity
Caption: A typical experimental workflow for locomotor activity studies.
Discussion and Implications
The available data strongly indicate that L-364,718 is a powerful tool for investigating the role of the CCK-A receptor in modulating locomotor behavior. Its ability to reverse the potent locomotor-suppressing effects of CCK-8 highlights the significance of this signaling pathway in the central nervous system's control of movement.[1][2]
Interestingly, some research suggests that CCK-A antagonists like L-364,718 do not significantly affect baseline locomotor activity on their own. Instead, their effects become apparent when the CCK system is challenged, for example, by the administration of exogenous CCK or in models of psychostimulant sensitization. This points to a neuromodulatory role for CCK in locomotor control, rather than a primary regulatory one.
For drug development professionals, the selectivity of L-364,718 for the CCK-A receptor over the CCK-B receptor is a key feature. This allows for the specific interrogation of CCK-A mediated pathways, which are implicated in a range of behaviors beyond locomotion, including anxiety and feeding.
Conclusion
L-364,718 is an invaluable pharmacological tool for elucidating the role of the CCK-A receptor in the regulation of locomotor activity. Its potent and selective antagonist properties have been clearly demonstrated in preclinical models, where it effectively reverses the suppression of movement induced by CCK-8. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists working to further understand the complex interplay of neuropeptide systems in the control of behavior.
References
The Role of L-364,918 (Devazepide) in Gastrointestinal Motility Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-364,918, also known as devazepide (B1670321), is a potent and selective antagonist of the cholecystokinin (B1591339) type A (CCK-A) receptor. Cholecystokinin (CCK) is a crucial peptide hormone in the gastrointestinal (GI) system, responsible for regulating various digestive processes, including gallbladder contraction, pancreatic enzyme secretion, and, notably, the inhibition of gastric emptying. By blocking the action of CCK at the CCK-A receptor, L-364,918 serves as a valuable pharmacological tool to investigate the physiological roles of CCK and as a potential therapeutic agent for disorders of GI motility, such as gastroparesis. This technical guide provides an in-depth overview of the core principles, experimental methodologies, and quantitative data related to the use of L-364,918 in the study of gastrointestinal motility.
Core Mechanism of Action: CCK-A Receptor Antagonism
The primary mechanism through which L-364,918 influences gastrointestinal motility is its competitive antagonism of the CCK-A receptor. CCK, released from enteroendocrine I-cells in the duodenum and jejunum in response to fatty acids and amino acids, binds to CCK-A receptors on various cell types within the GI tract, including smooth muscle cells and vagal afferent neurons. This binding initiates a signaling cascade that ultimately leads to a decrease in the rate of gastric emptying. L-364,918, by blocking this interaction, effectively reverses the inhibitory effects of endogenous CCK, thereby promoting gastric emptying.[1][2]
Signaling Pathway of CCK-A Receptor Activation
The CCK-A receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 alpha subunit. Upon activation by CCK, the Gq/11 protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytosol. The elevated intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC). This cascade of events within smooth muscle cells ultimately results in the physiological responses modulated by CCK, including the inhibition of gastric motility.[3][4][5] L-364,918 prevents the initiation of this signaling pathway by blocking the initial binding of CCK to its receptor.
Quantitative Data on the Effects of L-364,918 on Gastrointestinal Motility
The following tables summarize quantitative data from various preclinical studies investigating the effects of L-364,918 on gastric emptying and intestinal transit.
Table 1: Effect of L-364,918 on Gastric Emptying in Rats
| Treatment Group | Dose (mg/kg, p.o.) | Test Meal | Time Post-Dose (min) | Effect on Gastric Emptying | Reference |
| L-364,918 | 0.03 | Semisolid | 90 | Statistically significant increase in emptying rate | [6] |
| L-364,918 | 0.1 | Semisolid | 90 | Statistically significant increase in emptying rate | [6] |
| L-364,918 | 0.3 | Semisolid | 90 | Statistically significant increase in emptying rate | [6] |
| L-364,918 (Devazepide) | 1 (IP) | SDH and Phenol (B47542) red | 20 | Completely antagonized the inhibitory effect of CCK-8 | [7] |
Table 2: Effect of L-364,918 on CCK-8S-Induced Contractions in Guinea Pig Stomach
| Antagonist | Agonist | pKB (Affinity) | Effect | Reference |
| Devazepide (L-364,918) | CCK-8S | 9.54 | Powerfully blocked responses | [8] |
Note: pKB is the negative logarithm of the molar concentration of an antagonist that is required to occupy 50% of the receptors at equilibrium.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline common experimental protocols used in the study of gastrointestinal motility with L-364,918.
Gastric Emptying Measurement Using the Phenol Red Method in Rats
This is a widely used and validated method for assessing gastric emptying of a liquid or semi-solid meal in small rodents.[9][10][11][12]
Materials:
-
L-364,918 (Devazepide)
-
Vehicle for L-364,918
-
Phenol red (non-absorbable marker)
-
Test meal (e.g., 1.5% methylcellulose (B11928114) in water)
-
0.1 N NaOH
-
20% trichloroacetic acid (TCA)
-
Spectrophotometer
Procedure:
-
Animal Preparation: Male Wistar rats (or other appropriate strain) are fasted overnight (18-24 hours) with free access to water.
-
Drug Administration: L-364,918 or its vehicle is administered orally (p.o.) or intraperitoneally (i.p.) at a predetermined time before the test meal (e.g., 30-60 minutes).
-
Test Meal Administration: A fixed volume of the test meal containing a known concentration of phenol red (e.g., 50 mg/100 ml) is administered orally via gavage.
-
Euthanasia and Stomach Removal: At a specific time point after meal administration (e.g., 20 minutes), the rats are euthanized by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation). The abdomen is opened, and the stomach is carefully clamped at the cardiac and pyloric sphincters and removed.
-
Phenol Red Extraction: The stomach is placed in a known volume of 0.1 N NaOH and homogenized. The homogenate is then centrifuged.
-
Spectrophotometric Analysis: A sample of the supernatant is mixed with TCA to precipitate proteins and then centrifuged again. The absorbance of the resulting supernatant is read on a spectrophotometer at 560 nm.
-
Calculation of Gastric Emptying: The amount of phenol red remaining in the stomach is calculated from a standard curve. Gastric emptying is expressed as the percentage of the administered phenol red that has emptied from the stomach.
Intestinal and Colonic Transit Measurement Using the Geometric Center Method
The geometric center (GC) is a quantitative method used to assess the progression of a marker through the gastrointestinal tract.[9][13]
Materials:
-
L-364,918 (Devazepide)
-
Vehicle for L-364,918
-
Radio-opaque markers or a radiolabeled meal (e.g., 51Cr-sodium chromate (B82759) or 99mTc-labeled compound)
-
X-ray machine or gamma scintigraphy equipment
Procedure:
-
Animal Preparation: Animals are fasted as described for the gastric emptying study.
-
Drug and Marker Administration: L-364,918 or vehicle is administered, followed by the oral administration of a known quantity of radio-opaque markers or a radiolabeled meal.
-
Imaging: At predetermined time points (e.g., 60, 120, 240 minutes for intestinal transit; 24, 48 hours for colonic transit), the animal is imaged using X-ray or gamma scintigraphy.
-
Quantification of Marker Distribution: For intestinal transit, the small intestine is surgically removed and divided into a set number of equal segments (e.g., 10). The radioactivity in each segment is counted. For colonic transit, regions of interest (e.g., cecum, ascending colon, transverse colon, descending colon, rectum) are defined on the images, and the amount of marker in each region is quantified.
-
Calculation of Geometric Center: The GC is calculated as the sum of the fraction of the marker in each segment multiplied by the segment number. A higher GC value indicates a more distal progression of the marker.
Formula for Geometric Center (GC): GC = Σ (fraction of marker in segment * segment number)
Discussion and Future Directions
The use of L-364,918 has been instrumental in elucidating the role of CCK as a physiological regulator of gastric emptying. Studies have consistently demonstrated that by blocking CCK-A receptors, L-364,918 can accelerate gastric emptying, particularly when it is delayed by the presence of nutrients like fats and proteins that stimulate endogenous CCK release.[1]
While the effects of L-364,918 on the stomach are well-documented, its impact on more distal parts of the gastrointestinal tract, such as the colon, is less clear and warrants further investigation. Some studies in guinea pigs suggest that CCK-A receptors mediate contractile effects on the colon, implying that L-364,918 could potentially have an inhibitory effect on colonic motility.[14] However, more in vivo studies with quantitative transit measurements are needed to confirm this.
Future research should focus on:
-
Conducting comprehensive dose-response studies of L-364,918 on gastric, intestinal, and colonic transit in various animal models to provide a more complete quantitative picture.
-
Investigating the therapeutic potential of L-364,918 and other CCK-A antagonists in a wider range of functional gastrointestinal disorders characterized by delayed transit.
-
Exploring the interplay between CCK-A receptor signaling and other neuro-hormonal pathways that regulate gastrointestinal motility.
Conclusion
L-364,918 (devazepide) is an indispensable tool for researchers and drug development professionals in the field of gastrointestinal motility. Its high selectivity for the CCK-A receptor allows for precise investigation of the physiological and pathophysiological roles of cholecystokinin. The experimental protocols and quantitative data presented in this guide provide a solid foundation for designing and interpreting studies aimed at understanding and modulating gastrointestinal function. As our knowledge of the complex regulatory mechanisms of the gut continues to grow, the utility of selective antagonists like L-364,918 will undoubtedly remain critical.
References
- 1. Action of the cholecystokinin antagonist L364,718 on gastric emptying in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of cholecystokinin in the regulation of gastrointestinal motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SMPDB [smpdb.ca]
- 4. Photodynamic Activation of Mammalian and Avian Cholecystokinin Type 1 Receptor Outside of the Pancreatic Acinar Cell Microenvironment [mdpi.com]
- 5. Ligand recognition and G-protein coupling selectivity of cholecystokinin A receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of metoclopramide, bethanechol and the cholecystokinin receptor antagonist, L-364,718, on gastric emptying in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Characterization of CCK receptors in a novel smooth muscle preparation from the guinea-pig stomach by use of the selective antagonists CI-988, L-365,260 and devazepide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijper.org [ijper.org]
- 10. Gastric emptying and intestinal appearance of nonabsorbable drugs phenol red and paromomycin in human subjects: A multi-compartment stomach approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Novel Method for Measurement Gastric Emptying Using Three-dimensional Micro Computed Tomography in Small Live Animal [jnmjournal.org]
- 13. How to Interpret a Functional or Motility Test - Colon Transit Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CCK2 receptors mediate inhibitory effects of cholecystokinin on the motor activity of guinea-pig distal colon - PubMed [pubmed.ncbi.nlm.nih.gov]
Central Nervous System Effects of L-364,918: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-364,918, also known as Devazepide, is a potent and selective antagonist of the cholecystokinin (B1591339) A (CCKA) receptor. Cholecystokinin (CCK) is a peptide hormone and neurotransmitter that plays a significant role in various physiological processes within the central nervous system (CNS), including satiety, anxiety, and dopamine (B1211576) modulation. By blocking the action of CCK at its CCKA receptors, L-364,918 provides a valuable pharmacological tool to investigate the physiological and pathological roles of this signaling pathway in the brain. This technical guide provides a comprehensive overview of the CNS effects of L-364,918, including quantitative data from key preclinical studies, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.
Data Presentation
The following tables summarize the quantitative data on the effects of L-364,918 administration across various CNS-related experimental paradigms.
Table 1: Effects of L-364,918 on Food Intake
| Animal Model | Drug Administration Route | Dose | Effect on Food Intake | Reference |
| Non-deprived Rats | Intraperitoneal (i.p.) | 10 - 100 µg/kg | Increased intake of a palatable diet during a 30-minute test period.[1] | [1] |
| Fasted Rats | Intraperitoneal (i.p.) | 100 µg/kg | Antagonized the reduction in food intake produced by exogenous CCK-8 (10 µg/kg, i.p.).[1] | [1] |
Table 2: Central Effects of L-364,918 on Colonic Motility in Dogs
| Administration Route | Dose | Effect on Feeding-Induced Colonic Hyperactivity | Reference |
| Intravenous (i.v.) | 5 µg/kg | 26.2% reduction in postprandial colonic motor index. | |
| Intravenous (i.v.) | 10 µg/kg | 80.1% reduction in postprandial colonic motor index. | |
| Intracerebroventricular (i.c.v.) | 1 µg/kg | 67.5% reduction in feeding-induced colonic hyperactivity (p < 0.01). |
Table 3: Receptor Binding Affinity of L-364,918
| Receptor Type | Tissue Source | Ligand | Kd (nM) | Reference |
| CCK Receptor | Rat Pancreas (Solubilized) | --INVALID-LINK--L-364,718 | 0.53 |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Assessment of Food Intake in Rats
Objective: To determine the effect of L-364,918 on food intake.
Animal Model: Male rats.
Drug Administration:
-
L-364,918 is dissolved in a suitable vehicle and administered via intraperitoneal (i.p.) injection.
-
Doses ranging from 10 to 100 µg/kg have been shown to be effective.[1]
Procedure for Palatable Diet Intake in Non-deprived Rats:
-
Rats are individually housed and have free access to standard chow and water.
-
On the test day, rats are injected with either vehicle or L-364,918.
-
Thirty minutes after injection, a pre-weighed amount of a palatable diet (e.g., sweetened mash) is presented to each rat.
-
Food intake is measured by weighing the remaining food after a 30-minute period.[1]
Procedure for Antagonism of CCK-8-induced Satiety in Fasted Rats:
-
Rats are fasted overnight with free access to water.
-
Rats are pre-treated with either vehicle or L-364,918 (100 µg/kg, i.p.).
-
Fifteen minutes later, rats are injected with either vehicle or cholecystokinin-octapeptide (CCK-8; 10 µg/kg, i.p.).
-
Standard laboratory chow is presented immediately after the second injection.
-
Food intake is measured at regular intervals (e.g., 30, 60, 120 minutes).[1]
In Vivo Microdialysis for Dopamine Measurement in the Nucleus Accumbens
Objective: To measure extracellular dopamine levels in the nucleus accumbens following L-364,918 administration.
Animal Model: Male rats.
Surgical Procedure:
-
Rats are anesthetized and placed in a stereotaxic frame.
-
A guide cannula is surgically implanted, targeting the nucleus accumbens.
-
The cannula is secured to the skull with dental cement.
-
Animals are allowed to recover for several days.
Microdialysis Procedure:
-
On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
After a stabilization period, baseline dialysate samples are collected at regular intervals (e.g., every 20 minutes).
-
L-364,918 is administered (e.g., via i.p. injection or through reverse dialysis into the probe).
-
Dialysate samples continue to be collected to measure changes in dopamine concentration.
-
Dopamine levels in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
Elevated Plus-Maze Test for Anxiety-Related Behavior
Objective: To assess the anxiolytic or anxiogenic effects of L-364,918.
Animal Model: Mice or rats.
Apparatus:
-
A plus-shaped maze elevated from the floor, consisting of two open arms and two closed arms.
Procedure:
-
Animals are habituated to the testing room for at least 30 minutes prior to the test.
-
Animals are administered L-364,918 or vehicle at a specified time before the test.
-
Each animal is placed in the center of the maze, facing one of the open arms.
-
The animal is allowed to freely explore the maze for a set period (typically 5 minutes).
-
Behavior is recorded using a video camera and analyzed for:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
-
An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.
Signaling Pathways and Experimental Workflows
CCKA Receptor Signaling Pathway
The cholecystokinin A (CCKA) receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins, but can also couple to Gs. L-364,918 acts as a competitive antagonist, blocking the binding of CCK to the receptor and thereby inhibiting these downstream signaling cascades.
Caption: CCKA Receptor Signaling Pathway Antagonized by L-364,918.
Experimental Workflow: In Vivo Microdialysis
The following diagram illustrates the typical workflow for an in vivo microdialysis experiment to measure neurotransmitter levels.
Caption: Workflow for In Vivo Microdialysis Experiment.
Logical Relationship: Elevated Plus-Maze
This diagram shows the logical relationship between the experimental variables and the interpretation of results in the elevated plus-maze test.
Caption: Logic of the Elevated Plus-Maze for Anxiety Assessment.
References
L-364,918: A Technical Guide for Investigating Cholecystokinin (CCK) in Physiological Processes
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of L-364,918 (also known as devazepide (B1670321) or MK-329), a potent and selective antagonist of the cholecystokinin-1 (CCK1) receptor. This document serves as a core resource for researchers and drug development professionals investigating the multifaceted roles of CCK in physiological processes. It offers a detailed exploration of L-364,918's mechanism of action, quantitative data on its binding affinity and in vivo effects, and explicit experimental protocols for its application in key research areas.
Introduction to L-364,918
L-364,918 is a non-peptide benzodiazepine (B76468) derivative that acts as a highly potent and selective antagonist for the CCK1 receptor, formerly known as the CCK-A receptor.[1][2] Its high affinity and specificity make it an invaluable pharmacological tool for elucidating the physiological functions mediated by CCK1 receptors, which are predominantly found in peripheral tissues such as the pancreas, gallbladder, and specific regions of the central nervous system.[1] By competitively blocking the binding of endogenous CCK to its receptor, L-364,918 allows for the investigation of CCK's role in a variety of processes, including satiety, pancreatic secretion, gastric emptying, and gallbladder motility.[3][4]
Mechanism of Action and Signaling Pathway
Cholecystokinin (B1591339) exerts its physiological effects by binding to two main G protein-coupled receptors: CCK1 and CCK2. L-364,918 exhibits a high selectivity for the CCK1 receptor. The binding of CCK to the CCK1 receptor primarily activates the Gq alpha subunit of the heterotrimeric G protein. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores. The elevated intracellular calcium, along with DAG, activates protein kinase C (PKC), which then phosphorylates various downstream target proteins, culminating in the specific physiological response (e.g., enzyme secretion, smooth muscle contraction). L-364,918 competitively inhibits the initial binding of CCK to the CCK1 receptor, thereby blocking this entire signaling cascade.
Quantitative Data
The following tables summarize the quantitative data for L-364,918, including its binding affinity for CCK receptors and effective doses used in various in vivo studies.
Table 1: Binding Affinity of L-364,918 for CCK Receptors
| Receptor Type | Tissue/Species | Parameter | Value | Reference |
| CCK1 | Rat Pancreas | IC50 | 81 pM | [1] |
| CCK1 | Bovine Gallbladder | IC50 | 45 pM | [1] |
| CCK2 | Guinea Pig Brain | IC50 | 245 nM | [1] |
| CCK1 | Rat Pancreatic Acini | IC50 | 3.4 ± 0.3 nM | [5] |
| CCK1 | Rat Pancreas (solubilized) | Kd | 0.53 nM |
Table 2: Effective Doses of L-364,918 in Animal Models
| Physiological Process | Animal Model | Route of Administration | Effective Dose Range | Observed Effect | Reference |
| Pancreatic Secretion | Rat | Intravenous | 0.5 - 2 mg/kg | >80% inhibition of CCK-8 stimulated amylase secretion.[3] | [3] |
| Pancreatic Secretion | Dog | Intravenous | 20 nmol/kg | 33% inhibition of food-stimulated pancreatic protein and enzyme secretion.[4] | [4] |
| Satiety | Mouse | Intraperitoneal | 5 µg/kg | Anxiolytic-like effects in the black/white exploration model.[6] | [6] |
| Pancreatitis | Mouse | Not specified | 0.1 mg/kg | Prevention of caerulein-induced rise in serum amylase and pancreatic weight.[7] | [7] |
| CCK mRNA Regulation | Rat | Not specified | 1 mg/kg | Increased CCK:beta-tubulin mRNA ratio in fed and fasted states.[8] | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing L-364,918 to investigate CCK-mediated physiological processes.
Investigation of Satiety and Food Intake
Objective: To determine the role of endogenous CCK in the regulation of food intake by assessing the effect of L-364,918 on feeding behavior in rodents.
Experimental Workflow:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effects of L-364,718 on pancreatic exocrine and endocrine secretion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of CCK antagonist L 364718 on meal-induced pancreatic secretion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. L-364,718, a new CCK antagonist, inhibits postprandial pancreatic secretion and PP release in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacologic profile of TS-941, a new benzodiazepine derivative cholecystokinin-receptor antagonist, in in vitro isolated rat pancreatic acini - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effects of CCKA and CCKB antagonists on activity in the black/white exploration model of anxiety in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of the cholecystokinin receptor antagonist L-364,718 on experimental pancreatitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of diet and the cholecystokinin antagonist; devazepide (L364,718) on CCK mRNA, and tissue and plasma CCK concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
L-364,918 (Devazepide): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-364,918, also known as Devazepide or MK-329, is a potent, selective, and orally active non-peptide antagonist of the cholecystokinin-A (CCK-A or CCK1) receptor.[1][2] As a member of the benzodiazepine (B76468) class, it exhibits high affinity and specificity for the CCK1 receptor, which is primarily located in peripheral tissues such as the gallbladder, pancreas, and gastrointestinal tract. This technical guide provides an in-depth overview of the chemical structure, properties, and pharmacological characteristics of L-364,918, including detailed experimental protocols and visualizations of its mechanism of action.
Chemical Structure and Properties
L-364,918, or Devazepide, is a synthetic organic compound. Its chemical identity and key properties are summarized below.
Chemical Structure:
-
IUPAC Name: N-[(3S)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]-1H-indole-2-carboxamide[1][3]
-
SMILES: O=C(c1c[nH]c2ccccc12)N[C@H]3N=C(c4ccccc4)c5ccccc5N(C)C3=O[1][4]
Physicochemical Properties:
| Property | Value | Reference |
| Molecular Weight | 408.46 g/mol | [1] |
| Appearance | Solid | [5] |
| Solubility | Soluble in DMSO and ethanol. | [2] |
| Storage | Store at +4°C. | [2] |
Pharmacological Properties and Data Presentation
L-364,918 acts as a competitive antagonist at the CCK1 receptor. By blocking the binding of the endogenous ligand cholecystokinin (B1591339) (CCK), it inhibits downstream signaling pathways. This mechanism of action makes it a valuable tool for studying the physiological roles of CCK and a potential therapeutic agent for various gastrointestinal disorders.[2]
Quantitative Pharmacological Data:
The potency and selectivity of L-364,918 have been characterized in numerous in vitro and in vivo studies. The following tables summarize key quantitative data.
Table 1: In Vitro Binding Affinity and Potency of L-364,918
| Parameter | Species/Tissue | Receptor | Value | Reference |
| IC₅₀ | Rat Pancreas | CCK | 81 pM | [5] |
| IC₅₀ | Bovine Gallbladder | CCK | 45 pM | [5] |
| IC₅₀ | Guinea Pig Brain | CCK | 245 nM | [5] |
| Kᵢ | Guinea Pig Pancreas | CCK | 4 ± 1 nM | [6] |
| pA₂ | Guinea Pig Pancreatic Acini | CCK | 10.01 ± 0.31 | [3] |
Table 2: In Vivo Efficacy of L-364,918 in Rats
| Effect | Model | Dose Range | Outcome | Reference |
| Reversal of CCK-8 induced feeding suppression | Dark cycle feeding | 0.03 - 0.3 mg/kg (i.p.) | Complete reversal at 0.1 and 0.3 mg/kg. | [5] |
| Stimulation of food intake | Dark cycle feeding | 0.1 - 0.3 mg/kg (i.p.) | 11-35% increase in food intake. | [5] |
| Antagonism of CCK-induced locomotor activity suppression | Open field test | 100 µg/kg (i.p.) | Antagonized the effects of CCK-8. | [1] |
| Reversal of peptone-induced delay in gastric emptying | Conscious gastric fistula | Dose-dependent | Reversed the effect of peptone. | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of L-364,918.
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Kᵢ) of L-364,918 for the CCK1 receptor.
-
Receptor Source: Membranes prepared from tissues or cells expressing the CCK1 receptor (e.g., rat pancreas).
-
Radioligand: [¹²⁵I]CCK-8.
-
Procedure:
-
Membrane Preparation: Homogenize rat pancreatic tissue in ice-cold buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in assay buffer.
-
Assay Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of [¹²⁵I]CCK-8, and varying concentrations of L-364,918. Include control wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled CCK).
-
Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of L-364,918 to determine the IC₅₀. Calculate the Kᵢ using the Cheng-Prusoff equation.
-
Amylase Release Assay from Isolated Pancreatic Acini
This functional assay measures the ability of L-364,918 to antagonize CCK-stimulated amylase secretion from pancreatic acinar cells.
-
Source: Isolated pancreatic acini from rats.
-
Procedure:
-
Isolation of Pancreatic Acini: Digest the pancreas of a rat with collagenase to obtain a suspension of pancreatic acini.
-
Pre-incubation: Pre-incubate the isolated acini with varying concentrations of L-364,918.
-
Stimulation: Add a fixed concentration of CCK-8 to stimulate amylase release. Include control wells with no CCK-8 (basal release) and CCK-8 alone (maximal release).
-
Incubation: Incubate the acini at 37°C for a defined period (e.g., 30 minutes).
-
Sample Collection: Centrifuge the samples to pellet the acini and collect the supernatant.
-
Amylase Assay: Measure the amylase activity in the supernatant using a commercially available kit.
-
Data Analysis: Express the amylase released as a percentage of the total cellular amylase. Plot the percentage of inhibition of CCK-8-stimulated amylase release against the log concentration of L-364,918 to determine the IC₅₀. A Schild analysis can be performed to determine the pA₂ value and confirm competitive antagonism.[3]
-
In Vivo Gastric Emptying Assay in Rats
This assay evaluates the effect of L-364,918 on gastric emptying in conscious rats.
-
Model: Conscious rats with a gastric fistula or non-invasive methods using a non-absorbable marker.[7]
-
Procedure:
-
Animal Preparation: Fast the rats overnight but allow free access to water.
-
Drug Administration: Administer L-364,918 (e.g., intraperitoneally) at various doses. A control group receives the vehicle.
-
Test Meal Administration: After a set pre-treatment time, administer a test meal containing a non-absorbable marker (e.g., phenol (B47542) red) directly into the stomach.
-
Sample Collection: At a specific time point after the test meal, euthanize the animals and collect the stomach contents.
-
Quantification: Measure the amount of the marker remaining in the stomach.
-
Data Analysis: Calculate the percentage of gastric emptying for each animal. Compare the gastric emptying rates between the L-364,918-treated groups and the control group to determine the effect of the antagonist.
-
Mandatory Visualizations
The following diagrams illustrate the signaling pathway of the CCK1 receptor and a typical experimental workflow for characterizing L-364,918.
Caption: CCK1 Receptor Signaling Pathway and Inhibition by L-364,918.
Caption: Workflow for a Competitive Radioligand Binding Assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Preparation of Pancreatic Acinar Cells for the Purpose of Calcium Imaging, Cell Injury Measurements, and Adenoviral Infection [jove.com]
- 3. scispace.com [scispace.com]
- 4. Isolation and functional characterization of rat pancreatic acini - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
L-364,918: A Technical Guide to Understanding CCK1 Receptor Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-364,918, also known as devazepide, is a potent, selective, and orally active nonpeptide antagonist of the cholecystokinin (B1591339) 1 (CCK1) receptor.[1] Its high affinity and specificity for the CCK1 receptor over the CCK2 receptor make it an invaluable pharmacological tool for elucidating the diverse physiological roles of CCK1 receptor signaling.[2] This technical guide provides a comprehensive overview of L-364,918, including its pharmacological properties, detailed experimental protocols for its use, and a summary of its application in dissecting CCK1 receptor-mediated signaling pathways.
Cholecystokinin (CCK) is a crucial peptide hormone in the gastrointestinal system and the brain, regulating processes such as pancreatic enzyme secretion, gallbladder contraction, satiety, and gastric emptying.[3][4] These effects are primarily mediated through two G protein-coupled receptors: CCK1 and CCK2.[3] L-364,918's ability to selectively block CCK1 receptors allows researchers to isolate and study the specific functions attributed to this receptor subtype.[2][3]
Pharmacological Profile of L-364,918
The utility of L-364,918 as a research tool is underscored by its impressive potency and selectivity for the CCK1 receptor. This section summarizes the key quantitative data that define its pharmacological profile.
Binding Affinity and Selectivity
L-364,918 exhibits high affinity for the CCK1 receptor, with inhibitory constant (Ki) and half-maximal inhibitory concentration (IC50) values in the picomolar to low nanomolar range. Its selectivity for CCK1 over CCK2 is a critical feature, allowing for precise investigation of CCK1-mediated pathways.
| Parameter | Species/Tissue | Value | Receptor Subtype |
| IC50 | Rat Pancreas | 81 pM | CCK1 |
| IC50 | Bovine Gallbladder | 45 pM | CCK1 |
| IC50 | Guinea Pig Brain | 245 nM | CCK2 |
| IC50 | Human | ~5 nM | CCK1 |
| IC50 | Human | >1 µM (low affinity) | CCK2 |
Table 1: Binding Affinity of L-364,918 for CCK Receptors.[1][2]
The data clearly illustrate the significantly higher affinity of L-364,918 for the CCK1 receptor across different species compared to the CCK2 receptor.
CCK1 Receptor Signaling Pathways
Activation of the CCK1 receptor initiates a cascade of intracellular signaling events. L-364,918 is instrumental in confirming that these pathways are indeed mediated by the CCK1 receptor. The primary signaling pathways include the Gq/11 and Gs protein-coupled pathways.[5][6]
Gq/11-PLC-IP3-Ca2+ Pathway
The canonical signaling pathway for the CCK1 receptor is through the Gq/11 family of G proteins.[5] Upon agonist binding, the receptor activates Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][7] IP3 diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytosol.[5][7][8] This increase in intracellular calcium is a hallmark of CCK1 receptor activation and can be effectively blocked by L-364,918.[8]
Gs-cAMP Pathway
In addition to the Gq pathway, the CCK1 receptor can also couple to the stimulatory G protein, Gs.[5][9][10] Activation of Gs leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[5] cAMP then acts as a second messenger to activate Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to a cellular response.[5] The contribution of this pathway to the overall physiological effects of CCK can be investigated using L-364,918 to ensure the observed effects are CCK1 receptor-dependent.
Experimental Protocols
L-364,918 is utilized in a variety of in vitro and in vivo experimental settings to probe CCK1 receptor function. This section provides detailed methodologies for key experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of L-364,918 for the CCK1 receptor by measuring its ability to compete with a radiolabeled ligand.[11][12]
Objective: To determine the inhibitory constant (Ki) of L-364,918 for the CCK1 receptor.
Materials:
-
Membrane preparations from cells expressing the CCK1 receptor (e.g., rat pancreatic acini).[13]
-
Radiolabeled CCK analog (e.g., [125I]CCK-8).[13]
-
L-364,918.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[11]
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Incubate the membrane preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of L-364,918 in the binding buffer.[11][12]
-
Allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).[11]
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.[11]
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.[11]
-
Measure the radioactivity retained on the filters using a scintillation counter.[11]
-
Plot the percentage of specific binding against the logarithm of the L-364,918 concentration to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of L-364,918 to block agonist-induced increases in intracellular calcium, a direct consequence of Gq/11 pathway activation.[8][14][15]
Objective: To assess the antagonistic activity of L-364,918 on CCK1 receptor-mediated calcium release.
Materials:
-
Cells expressing the CCK1 receptor (e.g., CHO-CCK1R cells).[14]
-
CCK agonist (e.g., CCK-8).[8]
-
L-364,918.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[14]
-
Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).
-
Fluorometric imaging plate reader or fluorescence microscope.[8][15]
Procedure:
-
Seed cells in a multi-well plate and allow them to attach overnight.[14]
-
Load the cells with a calcium-sensitive fluorescent dye.[14]
-
Wash the cells to remove excess dye.
-
Pre-incubate the cells with varying concentrations of L-364,918.
-
Stimulate the cells with a fixed concentration of a CCK agonist.
-
Measure the change in fluorescence intensity over time using a plate reader or microscope.[15]
-
The inhibition of the agonist-induced calcium signal by L-364,918 is used to determine its potency as an antagonist.
In Vivo Studies
L-364,918 is orally active and can be used in animal models to investigate the physiological roles of CCK1 receptors.[16][17] These studies often involve administering L-364,918 to animals and then challenging them with a CCK agonist or a physiological stimulus known to release endogenous CCK.
Example Application: Investigating the role of CCK1 receptors in gastric emptying.[17]
Procedure:
-
Administer L-364,918 or a vehicle control to a cohort of animals (e.g., rats) via oral gavage.
-
After a set pre-treatment time, administer a test meal containing a non-absorbable marker.
-
At a predetermined time point, euthanize the animals and collect the stomach contents.
-
Measure the amount of the marker remaining in the stomach to determine the rate of gastric emptying.
-
A reversal of CCK-induced delay in gastric emptying by L-364,918 would indicate the involvement of CCK1 receptors.[17]
Conclusion
L-364,918 is an indispensable tool for researchers in the fields of pharmacology, physiology, and drug development. Its high potency and selectivity for the CCK1 receptor enable the precise dissection of the signaling pathways and physiological functions mediated by this receptor. The experimental protocols outlined in this guide provide a framework for utilizing L-364,918 to further our understanding of CCK1 receptor biology and its potential as a therapeutic target.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Distinguishing Multiple CCK Receptor Subtypes: Studies with Guinea Pig Chief Cells and Transfected Human CCK Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are CCK receptor antagonists and how do they work? [synapse.patsnap.com]
- 4. Mechanism of Action of Cholecystokinin on Colonic Motility in Isolated, Vascularly Perfused Rat Colon [jnmjournal.org]
- 5. benchchem.com [benchchem.com]
- 6. Structures of the human cholecystokinin 1 (CCK1) receptor bound to Gs and Gq mimetic proteins provide insight into mechanisms of G protein selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Time-resolved quantitative analysis of CCK1 receptor-induced intracellular calcium increase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Different downstream signalling of CCK1 receptors regulates distinct functions of CCK in pancreatic beta cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Different downstream signalling of CCK1 receptors regulates distinct functions of CCK in pancreatic beta cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Intracellular calcium imaging for agonist screening - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of the CCK receptor antagonist L364,718 on pancreatic growth in adult and developing animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Action of the cholecystokinin antagonist L364,718 on gastric emptying in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Early Pharmacological Profile of L-364,918 (Devazepide): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the early pharmacological studies of L-364,918, a potent and selective nonpeptide antagonist of the cholecystokinin-A (CCK-A) receptor, later known as Devazepide. This document summarizes key quantitative data, details the experimental methodologies used in its initial characterization, and provides visual representations of relevant signaling pathways and experimental workflows.
Core Data Presentation
The initial pharmacological characterization of L-364,918 focused on its binding affinity for cholecystokinin (B1591339) (CCK) receptors and its functional antagonism in various tissues. The quantitative data from these early studies are summarized below.
Table 1: In Vitro Receptor Binding Affinity of L-364,918
| Receptor Subtype & Tissue Source | Radioligand | IC50 Value | Reference |
| Rat Pancreatic CCK-A | [³H]CCK-8 | 81 pM | [1] |
| Bovine Gallbladder CCK-A | [³H]CCK-8 | 45 pM | [1] |
| Guinea Pig Brain CCK-B | [³H]CCK-8 | 245 nM | [1] |
These data highlight the high affinity and selectivity of L-364,918 for the CCK-A receptor subtype, with significantly lower affinity for the CCK-B receptor found in the brain.[1]
Key Experimental Protocols
The following sections detail the methodologies for the key experiments used to establish the pharmacological profile of L-364,918.
Radioligand Binding Assay (Competitive Inhibition)
This assay determines the binding affinity of a compound by measuring its ability to displace a radiolabeled ligand from its receptor.
1. Receptor Preparation:
-
Membranes are prepared from tissues or cells expressing the CCK-A receptor (e.g., rat pancreas, bovine gallbladder, or cell lines stably expressing the human CCK-A receptor).[2][3]
-
The tissue is homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).[4]
-
The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in a binding buffer.[4]
2. Assay Procedure:
-
The assay is typically performed in a 96-well plate format.[4]
-
Each well contains the receptor membrane preparation, a fixed concentration of a radioligand (e.g., [³H]CCK-8 or [¹²⁵I]CCK-8), and varying concentrations of the unlabeled test compound (L-364,918).[2][3]
-
To determine non-specific binding, a high concentration of an unlabeled CCK-A agonist is added to a set of wells.[3]
-
The plates are incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).[4]
3. Separation and Quantification:
-
The bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.[4]
-
The filters are washed with ice-cold wash buffer to remove unbound radioligand.[4]
-
The radioactivity trapped on the filters is quantified using a scintillation counter.[4]
4. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.[4]
In Vitro Functional Assay: Calcium Mobilization
This assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium, a downstream signaling event of CCK-A receptor activation.[2]
1. Cell Preparation:
-
A cell line stably expressing the CCK-A receptor (e.g., CHO-CCK1R or HEK293-CCK1R) is used.[2]
-
Cells are seeded in a 96- or 384-well black, clear-bottom plate and allowed to attach overnight.[5]
2. Dye Loading:
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) by incubating them in a dye-containing buffer.[2][5]
-
After incubation, the cells are washed to remove excess dye.[5]
3. Assay Procedure:
-
The plate is placed in a fluorescence plate reader.[2]
-
A baseline fluorescence reading is established.[2]
-
Different concentrations of the antagonist (L-364,918) are added to the wells and pre-incubated.[2]
-
A fixed concentration of a CCK-A agonist (e.g., CCK-8) is then added to stimulate the receptors.[2]
4. Data Acquisition and Analysis:
-
The fluorescence intensity is measured in real-time immediately after agonist addition.[2]
-
The increase in fluorescence corresponds to the increase in intracellular calcium concentration.
-
The ability of L-364,918 to inhibit the agonist-induced calcium signal is quantified to determine its functional antagonist potency.
Mandatory Visualizations
Signaling Pathway
Caption: CCK-A Receptor Gq-mediated Signaling Pathway and the inhibitory action of L-364,918.
Experimental Workflows
Caption: Workflow for a competitive radioligand binding assay to determine the IC50 of L-364,918.
Caption: Workflow for a calcium mobilization functional assay to assess the antagonist activity of L-364,918.
References
The Significance of L-364,918 in Neuropeptide Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-364,918, also known as Devazepide or MK-329, is a potent, selective, and non-peptide antagonist of the cholecystokinin-A (CCK-A) receptor. Its development in the mid-1980s marked a significant milestone in neuropeptide research, providing a powerful pharmacological tool to elucidate the physiological and pathological roles of cholecystokinin (B1591339) (CCK) and its interaction with the CCK-A receptor. This technical guide provides an in-depth overview of L-364,918, including its mechanism of action, quantitative binding data, detailed experimental protocols, and its impact on our understanding of neuropeptide signaling in various physiological systems.
Core Mechanism of Action
L-364,918 functions as a competitive antagonist at the CCK-A receptor, a G protein-coupled receptor (GPCR).[1] By binding to the receptor, it prevents the endogenous ligand, CCK, from activating downstream signaling cascades. The CCK-A receptor is primarily found in peripheral tissues, including the gallbladder, pancreas, and gastrointestinal (GI) tract, as well as in specific regions of the central nervous system.[1][2] Its activation by CCK is involved in a range of physiological processes such as pancreatic enzyme secretion, gallbladder contraction, gastric emptying, satiety, and anxiety.[1][3] L-364,918's high affinity and selectivity for the CCK-A receptor over the CCK-B receptor subtype make it an invaluable tool for dissecting the specific functions mediated by CCK-A receptor activation.[1]
Quantitative Data Presentation
The potency and selectivity of L-364,918 have been quantified across various species and tissues. The following table summarizes key inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit 50% of the specific binding of a radiolabeled ligand to the receptor.
| Target Receptor | Species/Tissue | IC50 Value | Reference |
| CCK-A | Rat Pancreas | 45 pM | [4] |
| CCK-A | Bovine Gallbladder | 81 pM | [4] |
| CCK-B | Guinea Pig Brain | 245 nM | [4] |
Signaling Pathways
The binding of CCK to its A-type receptor initiates a cascade of intracellular events. L-364,918 blocks these signaling pathways by preventing the initial ligand-receptor interaction. The primary signaling mechanism involves the activation of Gq/11 and Gs proteins, leading to the production of second messengers.
References
Methodological & Application
Application Notes and Protocols for L-364,918 (Devazepide) in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-364,918, also known as Devazepide or MK-329, is a potent, selective, and orally active nonpeptide antagonist of the cholecystokinin-1 (CCK1) receptor, formerly known as the CCK-A receptor.[1] Cholecystokinin (B1591339) (CCK) is a peptide hormone found in the gastrointestinal tract and the brain, where it plays a crucial role in various physiological processes, including satiety, pancreatic enzyme secretion, and gallbladder contraction.[2] L-364,918 competitively binds to CCK1 receptors, primarily located in peripheral tissues such as the pancreas and gallbladder, thereby blocking the physiological actions of CCK.[1] This antagonistic action makes L-364,918 an invaluable research tool for investigating the role of CCK and the CCK1 receptor in a variety of physiological and pathological conditions. These application notes provide detailed protocols for the in vivo use of L-364,918 in rodent models, along with summarized quantitative data to facilitate experimental design and interpretation.
Data Presentation
Receptor Binding Affinity
L-364,918 exhibits high and selective affinity for the CCK1 receptor.
| Receptor Subtype | Tissue/Cell Source | Radioligand | IC50 (nM) |
| CCK1 | Rat Pancreas | [¹²⁵I]CCK-8 | 0.081 |
| CCK1 | Bovine Gallbladder | [¹²⁵I]CCK-8 | 0.045 |
| CCK2 | Rat Stomach ECL Cells | [¹²⁵I]Gastrin | ~800 |
| Lower IC50 values indicate higher binding affinity.[3] |
In Vivo Efficacy: Effects on Food Intake and Gastric Emptying in Rats
| Application Area | Route of Administration | Dosage | Rat Strain | Key Findings & Effects |
| Food Intake / Satiety | Intraperitoneal (IP) | 625 ng/kg (ED50) | Sprague-Dawley | Potently antagonized the inhibitory effect of CCK-8 on milk intake in sham-feeding rats.[1] |
| Food Intake / Satiety | Intraperitoneal (IP) | 100 µg/kg | Wistar | Increased cumulative food intake over 23 hours; completely abolished the anorectic effect of PEG-CCK9.[1][4] |
| Food Intake / Satiety | Intraperitoneal (IP) | 300 µg/kg | Female Rats | Blocked the feeding inhibitory effects of intraduodenal Polycose infusion.[1][5] |
| Food Intake / Satiety | Oral Gavage | 4 mg/kg | Male Adult Rats | No significant effect on transit time under control conditions.[1] |
| Gastric Emptying | Intravenous (IV) | 2.5 µmol/kg | Not Specified | Attenuated the inhibitory responses of gastric emptying to macronutrients.[1] |
Note: Detailed pharmacokinetic parameters for L-364,918, such as oral bioavailability, plasma half-life, Cmax, and Tmax, are not extensively reported in publicly available literature. Preclinical studies have utilized oral gavage and intraperitoneal injection for administration, suggesting some level of systemic absorption.[3]
Signaling Pathways
CCK1 Receptor Signaling and the Action of L-364,918
The CCK1 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.[2] Upon binding of its endogenous ligand, CCK, the receptor activates Phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG, in conjunction with elevated Ca²⁺, activates Protein Kinase C (PKC).[2][6][7] This cascade ultimately leads to downstream cellular responses such as pancreatic enzyme secretion and gallbladder contraction. L-364,918 acts as a competitive antagonist at the CCK1 receptor, preventing CCK from binding and thereby inhibiting this signaling cascade.[1]
Experimental Protocols
Protocol 1: Preparation of L-364,918 for In Vivo Administration in Rats
This protocol describes the preparation of L-364,918 for intraperitoneal (IP) injection or oral gavage.
Materials:
-
L-364,918 (Devazepide) powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
20% Sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline
-
Corn oil
-
Sterile microcentrifuge tubes
-
Vortex mixer
Solution Preparation:
| Solvent/Vehicle | Concentration | Route of Administration | Preparation Notes |
| DMSO | Up to 100 mM (40.85 mg/mL) | Stock Solution | For initial solubilization. Further dilution is required for in vivo administration.[1] |
| Ethanol | Up to 50 mM (20.42 mg/mL) | Stock Solution | For initial solubilization. Further dilution is required for in vivo administration.[1] |
| 20% SBE-β-CD in Saline | 5 mg/mL | Oral Gavage, IP Injection | To prepare a 1 mL working solution, add 100 µL of a 50 mg/mL DMSO stock to 900 µL of 20% SBE-β-CD in Saline. This yields a suspended solution.[1] |
| Corn Oil | ≥ 5 mg/mL | Oral Gavage, IP Injection | To prepare a 1 mL working solution, add 100 µL of a 50 mg/mL DMSO stock to 900 µL of Corn oil. This yields a clear solution. Use with caution for dosing periods over half a month.[1] |
Procedure:
-
Stock Solution (if necessary):
-
Weigh the required amount of L-364,918 powder.
-
Dissolve in the appropriate volume of DMSO or ethanol to achieve the desired stock concentration.
-
Vortex until fully dissolved.
-
-
Working Solution:
-
Based on the desired final concentration and vehicle, dilute the stock solution accordingly.
-
For SBE-β-CD or corn oil vehicles, add the stock solution to the vehicle and vortex thoroughly to ensure a uniform suspension or solution.
-
Prepare fresh on the day of the experiment.
-
Protocol 2: In Vivo Gastric Emptying Assay in Rats (Phenol Red Method)
This protocol describes a common method to assess the effect of L-364,918 on gastric emptying in a rat model.[8]
Materials:
-
Male Wistar or Sprague-Dawley rats (fasted for 18-24 hours with free access to water)
-
L-364,918 solution (prepared as in Protocol 1)
-
Vehicle control
-
Test Meal: 0.05% Phenol (B47542) Red in a 1.5% methylcellulose (B11928114) solution
-
CCK-8 (as a positive control to induce delayed gastric emptying, optional)
-
Oral gavage needles
-
Surgical instruments for stomach removal
-
0.1 N NaOH
-
Spectrophotometer
Procedure:
-
Animal Preparation: Fast rats for 18-24 hours before the experiment, with ad libitum access to water.[8]
-
Dosing: Administer L-364,918 or vehicle control via the desired route (e.g., intraperitoneal injection or oral gavage) at a predetermined time before the test meal.[8]
-
CCK-8 Administration (Optional): To assess the antagonistic effect of L-364,918, administer CCK-8 (e.g., subcutaneously) to induce a delay in gastric emptying.[8]
-
Test Meal Administration: Administer a fixed volume (e.g., 1.5 mL) of the phenol red test meal via oral gavage.[8]
-
Gastric Emptying Period: Allow a specific time for gastric emptying to occur (e.g., 20 minutes).[8]
-
Sample Collection:
-
At the end of the emptying period, humanely euthanize the rat.
-
Immediately clamp the pylorus and cardia of the stomach to prevent leakage.
-
Carefully remove the stomach.
-
-
Phenol Red Quantification:
-
Homogenize the stomach and its contents in a known volume of 0.1 N NaOH.
-
Allow the homogenate to settle for 1 hour.
-
Centrifuge the homogenate and collect the supernatant.
-
Measure the absorbance of the supernatant at 560 nm using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the amount of phenol red remaining in the stomach by comparing the absorbance to a standard curve.
-
Gastric emptying is expressed as the percentage of the test meal that has emptied from the stomach:
-
% Gastric Emptying = (1 - (Amount of Phenol Red in stomach / Amount of Phenol Red in test meal)) * 100
-
-
Protocol 3: In Vivo Pancreatic Secretion Study in Anesthetized Rats
This protocol provides a general framework for measuring the effect of L-364,918 on pancreatic exocrine secretion.
Materials:
-
Male Wistar or Sprague-Dawley rats
-
Anesthetic (e.g., urethane)
-
Surgical instruments for cannulation
-
Polyethylene tubing for cannulation of the pancreatic duct and a jugular vein
-
Infusion pump
-
CCK-8 solution
-
L-364,918 solution (prepared for intravenous administration)
-
Saline
-
Amylase activity assay kit
Procedure:
-
Animal Preparation:
-
Anesthetize the rat.
-
Perform a laparotomy to expose the pancreas and common bile duct.
-
Cannulate the pancreatic duct for collection of pancreatic juice.
-
Cannulate a jugular vein for intravenous infusions.
-
-
Basal Secretion:
-
Infuse saline intravenously and collect pancreatic juice at regular intervals (e.g., 15 minutes) to establish a stable basal secretion rate.
-
-
Stimulation and Antagonism:
-
Infuse a stimulatory dose of CCK-8 intravenously to induce pancreatic secretion.
-
In a separate group of animals, co-infuse L-364,918 with CCK-8. Different doses of L-364,918 can be used to determine a dose-response relationship.
-
Continue to collect pancreatic juice at regular intervals.
-
-
Sample Analysis:
-
Measure the volume of pancreatic juice collected in each interval.
-
Determine the protein concentration and/or amylase activity in the collected juice using appropriate assays.
-
-
Data Analysis:
-
Calculate the pancreatic secretion rate (volume/time) and enzyme output (concentration x volume/time).
-
Compare the stimulated secretion in the presence and absence of L-364,918 to determine the inhibitory effect of the antagonist.
-
Conclusion
L-364,918 is a critical tool for dissecting the multifaceted roles of CCK and its CCK1 receptor in gastrointestinal physiology and appetite regulation. The protocols and data presented here provide a foundation for researchers to design and execute robust in vivo studies. Careful attention to experimental detail, including appropriate vehicle selection, dosing regimens, and outcome measures, is essential for generating reliable and reproducible data. These application notes should serve as a valuable resource for scientists and professionals in the field of drug development and physiological research.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Devazepide reverses the anorexic effect of simmondsin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Devazepide, a CCK(A) antagonist, attenuates the satiating but not the preference conditioning effects of intestinal carbohydrate infusions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. innoprot.com [innoprot.com]
- 7. mdpi.com [mdpi.com]
- 8. Action of the cholecystokinin antagonist L364,718 on gastric emptying in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes for L-364,918 in Isolated Pancreatic Acini Assays
Introduction
L-364,918 (also known as Devazepide) is a potent, selective, and non-peptide antagonist of the Cholecystokinin-A (CCK-A or CCK1) receptor.[1][2] In the field of pancreatic research, L-364,918 serves as an invaluable pharmacological tool to investigate the physiological and pathophysiological roles of CCK in the exocrine pancreas. Pancreatic acinar cells, the functional units of the exocrine pancreas, synthesize, store, and secrete a variety of digestive enzymes.[3][4][5] The gastrointestinal hormone cholecystokinin (B1591339) (CCK) is a primary secretagogue that stimulates these cells to release their enzymatic content.[6] L-364,918 is used in isolated pancreatic acini assays to specifically block the action of CCK, allowing researchers to elucidate signaling pathways, study receptor pharmacology, and investigate the mechanisms underlying pancreatic secretion.[1][7]
Mechanism of Action
CCK mediates its effects on pancreatic acinar cells by binding to the CCK-A receptor, a G-protein coupled receptor (GPCR).[3][6] This binding activates a Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][8] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), leading to a rise in cytosolic Ca2+ concentration. This calcium signal is a critical trigger for the fusion of zymogen granules with the apical plasma membrane, resulting in the exocytosis of digestive enzymes like amylase.[4][8]
L-364,918 acts as a competitive antagonist at the CCK-A receptor.[1][2] It binds to the receptor with high affinity, thereby preventing CCK from binding and initiating the downstream signaling cascade.[2] This blockade effectively inhibits CCK-stimulated enzyme secretion. Studies have shown that L-364,918 causes a parallel rightward shift in the dose-response curve for CCK-stimulated amylase release, which is characteristic of competitive antagonism.[1]
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the CCK signaling pathway that is blocked by L-364,918 and the general experimental workflow for using this antagonist in an isolated pancreatic acini assay.
Quantitative Data Summary
The following tables summarize typical quantitative data for L-364,918 obtained from pancreatic acini assays.
Table 1: Inhibitory Potency of L-364,918
| Parameter | Value | Species | Agonist Used | Reference |
| IC₅₀ | 1.7 nM | Rat | CCK-8 | [1] |
| pA₂ | 10.01 ± 0.31 | Rat | CCK-8 | [1] |
| % Inhibition | ~94% | Rat | CCK-33 (0.3 nM) | [7] |
-
IC₅₀ (Half-maximal inhibitory concentration): The concentration of L-364,918 required to inhibit 50% of the maximal amylase release stimulated by CCK.
-
pA₂: The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A pA₂ value of 10.01 indicates very high antagonist potency.
Table 2: Example Dosing for In Vitro Assays
| Compound | Concentration Range | Purpose |
| L-364,918 | 1 nM - 100 nM | To generate a dose-response inhibition curve. Complete inhibition is often seen around 30-100 nM.[1][7] |
| CCK-8 (agonist) | 10 pM - 10 nM | To stimulate amylase release. A submaximal concentration (e.g., 100 pM - 1 nM) is typically used for inhibition studies. |
Experimental Protocols
Protocol 1: Isolation of Pancreatic Acini
This protocol is adapted from standard methods for isolating acini from a mouse or rat pancreas.[9][10][11][12]
Materials and Reagents:
-
Krebs-Ringer Bicarbonate HEPES (KRBH) buffer, supplemented with 0.1% BSA, 11 mM Glucose, and 0.01% soybean trypsin inhibitor. Ensure the buffer is oxygenated (95% O₂/5% CO₂) for 30 minutes before use.
-
Digestion Medium: KRBH buffer containing purified collagenase (e.g., Type IV, ~50-100 U/mL).
-
Euthanasia supplies (e.g., CO₂ chamber, isoflurane).
-
Dissection tools (scissors, forceps).
-
Shaking water bath at 37°C.
-
Pipettes with wide-bore tips to minimize mechanical damage to the acini.
-
Nylon mesh filters (e.g., 70-100 µm).
-
Conical tubes (15 mL or 50 mL).
-
Tabletop centrifuge.
Procedure:
-
Pancreas Excision: Euthanize the animal via an approved method. Immediately perform a laparotomy and carefully dissect the pancreas away from the stomach, spleen, and small intestine. Place the excised pancreas into a petri dish containing ice-cold KRBH buffer.[9][10]
-
Digestion: Mince the pancreas into small pieces (~1 mm³) and transfer it to a 20 mL scintillation vial containing 3-5 mL of pre-warmed (37°C) Digestion Medium.[9]
-
Incubation: Incubate the vial in a shaking water bath at 37°C for 30-50 minutes. Every 10-15 minutes, gently pipette the tissue suspension up and down with a wide-bore pipette to aid mechanical dissociation. Monitor the digestion progress until the solution becomes cloudy and most large tissue fragments have disappeared.
-
Stopping Digestion: Terminate the digestion by adding 10 mL of ice-cold KRBH buffer.
-
Filtration and Washing: Filter the cell suspension through a nylon mesh to remove undigested tissue.
-
Purification by Centrifugation: Centrifuge the filtered suspension at a low speed (e.g., 200-300 x g) for 1-2 minutes.[10] The denser acini will form a loose pellet.
-
Resuspension: Carefully discard the supernatant, which contains debris and single cells. Gently resuspend the acinar pellet in fresh, cold KRBH buffer. Repeat the centrifugation and resuspension steps 2-3 times to wash the acini.
-
Final Preparation: After the final wash, resuspend the acinar pellet in the desired volume of KRBH buffer for the assay. The acini are now ready for use.
Protocol 2: Amylase Secretion Assay with L-364,918
Materials and Reagents:
-
Isolated pancreatic acini (from Protocol 1).
-
L-364,918 stock solution (dissolved in DMSO, then diluted in KRBH).
-
CCK-8 (or other CCK agonist) stock solution (diluted in KRBH).
-
KRBH buffer.
-
Amylase activity assay kit (e.g., Phadebas) or a spectrophotometric method.
-
Microcentrifuge tubes.
-
Incubator or water bath at 37°C.
Procedure:
-
Aliquoting Acini: Aliquot the acinar suspension into microcentrifuge tubes (e.g., 500 µL per tube).
-
Pre-incubation with Antagonist: Add the desired concentrations of L-364,918 (or vehicle control, e.g., 0.1% DMSO) to the tubes. Gently mix and pre-incubate the acini for 15-30 minutes at 37°C. This allows the antagonist to bind to the receptors before the agonist is introduced.
-
Stimulation: Add the CCK agonist (e.g., CCK-8 at a final concentration of 1 nM) to the tubes. For a negative control (basal secretion), add KRBH buffer instead of the agonist. For a positive control, add agonist to tubes pre-incubated with vehicle only.
-
Incubation: Incubate all tubes for 30 minutes at 37°C to allow for enzyme secretion.
-
Separation: After incubation, immediately place the tubes on ice to stop the reaction. Centrifuge the tubes (e.g., 300 x g for 2 minutes) to pellet the acini.
-
Sample Collection: Carefully collect the supernatant from each tube and transfer it to a new, clean tube. The supernatant contains the amylase that was secreted. The remaining pellet contains the non-secreted, intracellular amylase.
-
Amylase Measurement:
-
Measure the amylase activity in the supernatant.
-
To measure total amylase, lyse the acinar pellet (e.g., with Triton X-100 and sonication) and measure the amylase activity in the lysate. Add this value to the supernatant value for the corresponding tube.
-
-
Data Calculation:
-
Calculate amylase secretion as a percentage of the total amylase content for each tube: (Amylase in Supernatant / (Amylase in Supernatant + Amylase in Pellet)) * 100.
-
Subtract the basal secretion (negative control) from all stimulated values.
-
Calculate the percent inhibition for each L-364,918 concentration relative to the vehicle-treated positive control.
-
Plot the percent inhibition against the log concentration of L-364,918 to determine the IC₅₀.
-
References
- 1. Effect of L364718, a new CCK antagonist, on amylase secretion in isolated rat pancreatic acini - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are CCK receptor antagonists and how do they work? [synapse.patsnap.com]
- 3. Cholecystokinin (CCK) Regulation of Pancreatic Acinar Cells: Physiological Actions and Signal Transduction Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cholecystokinin (CCK) Regulation of Pancreatic Acinar Cells: Physiological Actions and Signal Transduction Mechanisms. | Semantic Scholar [semanticscholar.org]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Characterization of interactions between CCK-33 and CCK receptors in isolated dispersed pancreatic acini - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. annualreviews.org [annualreviews.org]
- 9. Assessing the Secretory Capacity of Pancreatic Acinar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. worthington-biochem.com [worthington-biochem.com]
- 11. Video: Assessing the Secretory Capacity of Pancreatic Acinar Cells [jove.com]
- 12. Preparation of Pancreatic Acinar Cells for the Purpose of Calcium Imaging, Cell Injury Measurements, and Adenoviral Infection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-364,918 (Devazepide) Administration in Rat Models of Satiety
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of L-364,918, also widely known as devazepide (B1670321) or L-364,718, a potent and selective antagonist of the cholecystokinin-A (CCK-A) receptor, in rat models to study satiety and food intake. The protocols and data presented are synthesized from peer-reviewed scientific literature to guide researchers in designing and executing experiments in this field.
Introduction
Cholecystokinin (B1591339) (CCK) is a peptide hormone released from the small intestine in response to food ingestion, particularly fats and proteins. It plays a crucial role in the short-term regulation of food intake by inducing satiety.[1][2] CCK exerts its effects by binding to CCK receptors, of which the CCK-A subtype is primarily responsible for mediating the satiety signal.[2][3] L-364,918 (devazepide) is a nonpeptide antagonist that selectively blocks the CCK-A receptor, thereby inhibiting the action of endogenous CCK.[4] This action makes L-364,918 an invaluable tool for investigating the physiological role of CCK in satiety and for exploring potential therapeutic applications related to appetite regulation.[1][4] Administration of L-364,918 in rats has been shown to increase food intake, supporting the hypothesis that endogenous CCK is a key factor in the termination of a meal.[5][6]
Data Presentation
The following tables summarize quantitative data from various studies on the administration of L-364,918 (devazepide) in rats to assess its effects on food intake.
Table 1: Effect of Intraperitoneal (IP) Administration of L-364,918 on Food Intake in Rats
| Dose | Rat Strain | Experimental Condition | Key Findings & Effects | Citations |
| 10-100 µg/kg | Not Specified | Non-deprived, palatable diet | Increased intake of palatable diet during a 30-minute test period. | [6] |
| 100 µg/kg | Wistar | Not Specified | Increased cumulative food intake over 23 hours; completely abolished the anorectic effect of PEG-CCK9. | [4] |
| 300 µg/kg | Female Rats | Not Specified | Blocked the feeding inhibitory effects of intraduodenal Polycose infusion. | [4][7] |
| 0.1 mg/kg | Not Specified | Ad libitum feeding during dark cycle | Minimal effective dose to stimulate liquid and solid food intake. | [5] |
| 0.3 mg/kg | Not Specified | Ad libitum feeding during dark cycle | Produced maximal stimulation of liquid and solid food intake (11-35% increase). | [5] |
| 625 ng/kg (ED50) | Sprague-Dawley | Sham-feeding rats | Potently antagonized the inhibitory effect of CCK-8 on milk intake. | [4][8] |
Table 2: Antagonism of Exogenous CCK-8-Induced Satiety by L-364,918 in Rats
| L-364,918 Dose | CCK-8 Dose | Rat Strain | Experimental Condition | Key Findings & Effects | Citations |
| 100 µg/kg | 10 µg/kg | Fasted Rats | Not Specified | Antagonized the reduction in food intake produced by CCK-8. | [6][9] |
| 0.03 mg/kg | 8 nmol/kg | Not Specified | Ad libitum feeding during dark cycle | Minimal effective dose to reverse CCK-8-induced feeding suppression. | [5] |
| 0.1 - 0.3 mg/kg | 8 nmol/kg | Not Specified | Ad libitum feeding during dark cycle | Completely reversed the CCK-8-induced suppression of feeding. | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the administration of L-364,918 to rat models of satiety.
Protocol 1: Intraperitoneal (IP) Injection of L-364,918 to Assess Food Intake
Objective: To evaluate the effect of L-364,918 on food intake in rats.
Materials:
-
L-364,918 (Devazepide)
-
Vehicle (e.g., sterile saline, 1% Tween 80 in saline, or as specified in the literature)
-
Male Wistar or Sprague-Dawley rats (age and weight specified as per experimental design)
-
Standard laboratory rat chow or a palatable diet
-
Metabolic cages for accurate food intake measurement
-
Sterile syringes (1 ml) and needles (25-27 gauge)
Procedure:
-
Animal Acclimation: House rats individually in metabolic cages for at least 3-5 days prior to the experiment to acclimate them to the environment and handling. Maintain a 12-hour light/dark cycle and provide ad libitum access to food and water unless the protocol requires food deprivation.
-
Drug Preparation: Prepare a stock solution of L-364,918 in the chosen vehicle. The concentration should be calculated to allow for the desired dosage in a reasonable injection volume (typically 1-2 ml/kg). Ensure the solution is homogenous.
-
Experimental Groups: Divide the rats into at least two groups: a control group receiving the vehicle and a treatment group receiving L-364,918. Additional groups for different dosages can be included.
-
Food Deprivation (Optional): If the experimental design requires it, deprive the rats of food for a specified period (e.g., 17 hours) before the injection. Water should remain available.
-
Injection:
-
Gently restrain the rat. A two-person technique is often preferred for safety and accuracy.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.
-
Insert the needle at a 15-30 degree angle and aspirate to ensure the needle has not entered a blood vessel or organ.
-
Inject the calculated volume of the vehicle or L-364,918 solution.
-
-
Food Presentation and Measurement:
-
Present a pre-weighed amount of food to the rats 5-30 minutes after the injection.
-
Measure food intake at specific time points (e.g., 30 minutes, 1 hour, 2 hours, 4 hours, and 24 hours) by weighing the remaining food and any spillage.
-
-
Data Analysis: Analyze the cumulative food intake at each time point using appropriate statistical methods (e.g., t-test or ANOVA) to compare the treatment group(s) with the control group.
Protocol 2: Antagonism of CCK-8 Induced Satiety by L-364,918
Objective: To determine if L-364,918 can block the satiety-inducing effect of exogenously administered CCK-8.
Materials:
-
L-364,918 (Devazepide)
-
Cholecystokinin Octapeptide (CCK-8)
-
Vehicle(s) for both compounds
-
Other materials as listed in Protocol 1
Procedure:
-
Animal Preparation: Follow the acclimation and optional food deprivation steps as described in Protocol 1.
-
Experimental Groups: A minimum of four groups are required:
-
Vehicle (for L-364,918) + Vehicle (for CCK-8)
-
Vehicle (for L-364,918) + CCK-8
-
L-364,918 + Vehicle (for CCK-8)
-
L-364,918 + CCK-8
-
-
First Injection (Antagonist): Administer L-364,918 or its vehicle via IP injection as described in Protocol 1.
-
Second Injection (Agonist): Approximately 15-30 minutes after the first injection, administer CCK-8 or its vehicle via IP injection.
-
Food Presentation and Measurement: Present food 5-15 minutes after the second injection and measure food intake at predetermined intervals as in Protocol 1.
-
Data Analysis: Compare the food intake across the four groups using ANOVA followed by post-hoc tests to determine if L-364,918 significantly reversed the reduction in food intake caused by CCK-8.
Mandatory Visualizations
Caption: CCK-A receptor signaling pathway in satiety.
Caption: Experimental workflow for L-364,918 administration.
References
- 1. Cholecystokinin and satiety: current perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Type A CCK receptors mediate satiety effects of intestinal nutrients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Potent cholecystokinin antagonist L 364718 stimulates food intake in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The cholecystokinin receptor antagonist L364,718 increases food intake in the rat by attenuation of the action of endogenous cholecystokinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Devazepide, a CCK(A) antagonist, attenuates the satiating but not the preference conditioning effects of intestinal carbohydrate infusions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Devazepide antagonizes the inhibitory effect of cholecystokinin on intake in sham-feeding rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The cholecystokinin receptor antagonist L364,718 increases food intake in the rat by attenuation of the action of endogenous cholecystokinin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Gastric Emptying with L-364,918 in Canines
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview and detailed protocols for studying the effects of L-364,918 (also known as devazepide) on gastric emptying in canines. L-364,918 is a potent and selective antagonist of the cholecystokinin (B1591339) type 1 (CCK-1) receptor. Cholecystokinin (CCK) is a key gastrointestinal hormone that, upon release after a meal, slows gastric emptying. By blocking the CCK-1 receptor, L-364,918 is expected to accelerate gastric emptying, making it a valuable tool for investigating the physiological role of CCK in gastric motility and for the development of prokinetic therapeutic agents. The primary method detailed here is gastric scintigraphy, the gold standard for measuring gastric emptying.[1][2]
Mechanism of Action: CCK and L-364,918
Cholecystokinin, released from I-cells in the duodenum and jejunum, plays a crucial role in regulating gastric motility.[3] It acts on CCK-1 receptors to delay gastric emptying, allowing adequate time for digestion and absorption of nutrients in the small intestine.[4] L-364,918 competitively binds to and blocks these CCK-1 receptors, thereby inhibiting the effects of endogenous CCK.[4] This antagonism is expected to result in an increased rate of gastric emptying.
Signaling Pathway of CCK-1 Receptor and Inhibition by L-364,918
The following diagram illustrates the signaling pathway initiated by CCK binding to its receptor and the point of inhibition by L-364,918.
Experimental Protocols
Animal Model
Healthy adult beagle or mongrel dogs of either sex are suitable for these studies.[5] Animals should be properly housed and acclimated to the laboratory environment. For studies involving delayed gastric emptying models, this can be induced pharmacologically (e.g., with glucagon) or surgically (e.g., via vagotomy).[6][7] All procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).
Gastric Emptying Measurement by Scintigraphy
Gastric scintigraphy is the recommended method for quantifying the rate of gastric emptying of a solid or liquid meal.[1][2]
Materials:
-
Gamma camera
-
Technetium-99m (⁹⁹mTc) sulfur colloid (for solid meals) or ⁹⁹mTc-diethylenetriaminepentaacetic acid (DTPA) (for liquid meals)
-
Standardized meal (see below for examples)
-
L-364,918 (Devazepide)
-
Vehicle for L-364,918 administration (e.g., saline for intravenous infusion)
-
Canine restraint system (e.g., sling)
Experimental Workflow:
References
- 1. dvm360.com [dvm360.com]
- 2. Stress-induced changes in gastric emptying, postprandial motility, and plasma gut hormone levels in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Canine gastric emptying of fiber meals: influence of meal viscosity and antroduodenal motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of CCK and its antagonists on gastric emptying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gastric emptying in diabetic gastroparetic dogs: ffects of SK-951,a novel prokinetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acceleration of gastric emptying with electrical stimulation in a canine model of gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of gastric pacing on gastric emptying and plasma motilin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-364,918 in Cell Culture Assays to Block CCK1 Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholecystokinin (CCK) is a crucial peptide hormone and neurotransmitter that exerts its physiological effects through two G protein-coupled receptors, CCK1R (formerly CCK-A) and CCK2R (formerly CCK-B). The CCK1 receptor is predominantly found in the gastrointestinal system and plays a key role in regulating pancreatic enzyme secretion, gallbladder contraction, and satiety.[1] L-364,918, also known as Devazepide, is a potent, competitive, and highly selective nonpeptide antagonist of the CCK1 receptor.[2][3] Its high affinity and selectivity make it an invaluable tool for in vitro studies aimed at elucidating the physiological roles of the CCK1 receptor and for the screening and characterization of novel CCK1R-targeted therapeutics.
These application notes provide detailed protocols for utilizing L-364,918 in common cell culture assays to investigate CCK1 receptor signaling and function. The included methodologies cover the assessment of downstream signaling pathways, such as intracellular calcium mobilization and cyclic adenosine (B11128) monophosphate (cAMP) production, as well as cellular responses like proliferation.
Mechanism of Action
L-364,918 acts as a competitive antagonist at the CCK1 receptor.[3] This means it binds to the receptor at the same site as the endogenous agonist, CCK, but does not activate it. By occupying the binding site, L-364,918 prevents CCK from binding and initiating the downstream signaling cascade. This blockade allows for the precise investigation of CCK1R-mediated cellular events.
Quantitative Data Summary
The following tables summarize the quantitative data for L-364,918 in various in vitro assays, providing a reference for its potency and selectivity.
Table 1: Inhibitory Potency of L-364,918
| Parameter | Species/Tissue | Assay Type | Agonist | Value |
| IC50 | Rat Pancreas | Amylase Release | CCK-8 | 1.7 nM[4] |
| IC50 | Rat Pancreas | CCK Receptor Binding | CCK | 81 pM[2] |
| IC50 | Bovine Gallbladder | CCK Receptor Binding | CCK | 45 pM[2] |
| IC50 | Guinea Pig Brain | CCK Receptor Binding | CCK | 245 nM[2] |
| Ki | Guinea Pig Pancreatic Acini | [125I]BH-CCK-8 Binding | - | 4 ± 1 nM[5] |
Table 2: Selectivity of L-364,918
| Receptor | Species | Parameter | Value | Selectivity (fold vs. CCK2R) |
| CCK1R | Human | IC50 | ~5 nM[6] | ~200-fold[6] |
| CCK2R | Human | IC50 | ~1000 nM[6] | - |
| Gastrin | Guinea Pig | Ki | >500 nM[5] | >125-fold[5] |
Signaling Pathways and Experimental Workflow
The activation of the CCK1 receptor by an agonist like CCK initiates multiple intracellular signaling cascades. The primary pathway involves the coupling to Gq/11 proteins, which activates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, a response that can be readily measured.[7][8] The CCK1 receptor can also couple to Gs proteins, stimulating adenylyl cyclase and increasing cAMP production.[1]
Caption: CCK1 Receptor Signaling Pathways.
The general workflow for an in vitro cell-based assay using L-364,918 to block CCK1 receptor activity involves several key steps, from cell culture to data analysis.
Caption: General Experimental Workflow.
Experimental Protocols
Intracellular Calcium Mobilization Assay
This assay measures the ability of L-364,918 to inhibit CCK-induced increases in intracellular calcium. Recombinant cell lines such as CHO-K1 or HEK293 stably expressing the human CCK1 receptor are suitable for this assay.[9]
Materials:
-
CCK1R-expressing cells (e.g., CHO-CCK1R or HEK293-CCK1R)
-
Cell culture medium (e.g., DMEM/F-12) with supplements
-
Black, clear-bottom 96- or 384-well microplates
-
L-364,918
-
CCK octapeptide (CCK-8), sulfated
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fluo-8 AM)[9]
-
Probenecid (B1678239) (optional, to prevent dye leakage)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4)[9]
-
Fluorescence plate reader with kinetic reading capability and automated injectors
Protocol:
-
Cell Plating:
-
One day prior to the assay, seed the CCK1R-expressing cells into black, clear-bottom microplates at a density that will yield a confluent monolayer on the day of the experiment.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., Fluo-4 AM) in Assay Buffer, with probenecid if necessary.
-
Aspirate the culture medium from the cells and add the dye loading buffer to each well.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
Gently wash the cells with Assay Buffer to remove excess dye.
-
-
Compound Addition:
-
Prepare serial dilutions of L-364,918 in Assay Buffer.
-
Add the L-364,918 dilutions to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation and Measurement:
-
Place the microplate in the fluorescence plate reader.
-
Set the instrument to record fluorescence intensity over time (e.g., excitation at 485 nm, emission at 525 nm for Fluo-4).
-
Establish a stable baseline reading for each well.
-
Using the instrument's injector, add a pre-determined EC80 concentration of CCK-8 to all wells (except for negative controls).
-
Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak response.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data, setting the response of the CCK-8 alone as 100% and the vehicle control as 0%.
-
Plot the percentage of inhibition against the logarithm of the L-364,918 concentration.
-
Calculate the IC50 value using non-linear regression analysis.
-
Cyclic AMP (cAMP) Accumulation Assay
This assay determines the effect of L-364,918 on CCK1R-mediated cAMP production.
Materials:
-
CCK1R-expressing cells
-
Cell culture medium
-
White, opaque 96- or 384-well microplates
-
L-364,918
-
CCK-8
-
Forskolin (positive control)
-
3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)
-
Lysis buffer (provided with the kit)
Protocol:
-
Cell Plating:
-
Seed cells into white, opaque microplates and grow to confluency as described for the calcium assay.
-
-
Assay Procedure:
-
Aspirate the culture medium.
-
Add Assay Buffer containing IBMX (e.g., 0.5 mM) to each well and incubate for 10-15 minutes at 37°C.[10]
-
Add serial dilutions of L-364,918 to the wells, including a vehicle control.
-
Incubate for 15-30 minutes at room temperature.
-
Add a pre-determined EC80 concentration of CCK-8 to stimulate cAMP production.
-
Incubate for an additional 30 minutes at 37°C.
-
-
cAMP Detection:
-
Lyse the cells according to the cAMP assay kit manufacturer's protocol.
-
Perform the cAMP measurement following the kit's instructions.
-
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Calculate the cAMP concentration in each sample from the standard curve.
-
Normalize the data and plot the percentage of inhibition against the logarithm of the L-364,918 concentration to determine the IC50 value.
-
Cell Proliferation Assay
This assay can be used to investigate whether L-364,918 affects cell proliferation, either alone or in response to CCK in cell lines where CCK has a trophic effect. It has been reported that L-364,718 can inhibit cell proliferation in some cell lines, potentially through a mechanism independent of classical CCK receptors.[9]
Materials:
-
Target cell line
-
Cell culture medium
-
Clear 96-well microplates
-
L-364,918
-
CCK-8 (if investigating antagonism of a proliferative effect)
-
Cell proliferation assay reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Microplate reader (absorbance or luminescence)
Protocol:
-
Cell Plating:
-
Seed cells in a clear 96-well plate at a low density (e.g., 2,000-5,000 cells/well) to allow for proliferation over the course of the experiment.
-
Allow cells to attach overnight.
-
-
Compound Treatment:
-
Replace the medium with fresh medium containing serial dilutions of L-364,918.
-
If applicable, also include wells with CCK-8 alone and in combination with L-364,918.
-
Include a vehicle control.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
Proliferation Measurement:
-
At the end of the incubation period, add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-4 hours for MTT).
-
Measure the absorbance or luminescence using a microplate reader.
-
-
Data Analysis:
-
Subtract the background reading (medium only).
-
Express the results as a percentage of the vehicle-treated control.
-
Plot the percentage of proliferation against the logarithm of the L-364,918 concentration to determine any dose-dependent effects.
-
Logical Relationship of L-364,918 Action
The following diagram illustrates the logical steps by which L-364,918 exerts its inhibitory effect in a cell-based assay.
Caption: L-364,918 Mechanism of Inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 3. Handling deviating control values in concentration-response curves - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of L364718, a new CCK antagonist, on amylase secretion in isolated rat pancreatic acini - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tripod.nih.gov [tripod.nih.gov]
- 6. Time-resolved quantitative analysis of CCK1 receptor-induced intracellular calcium increase [pubmed.ncbi.nlm.nih.gov]
- 7. innoprot.com [innoprot.com]
- 8. cho-k1 cells expressing: Topics by Science.gov [science.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for L-364,918 (Devazepide) in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of L-364,918, also known as Devazepide or MK-329, in rodent models. L-364,918 is a potent and selective antagonist of the cholecystokinin-1 (CCK-1) receptor, formerly known as the CCK-A receptor. It is a valuable tool for investigating the physiological roles of CCK in various processes, including satiety, pancreatic secretion, and gastrointestinal motility.
Data Presentation
The following tables summarize quantitative data for the administration of L-364,918 in rodent studies, providing a comparative overview of dosages and their observed effects.
Table 1: Summary of L-364,918 (Devazepide) Dosages and Effects in Rodent Studies
| Application Area | Administration Route | Dosage Range | Rodent Species | Key Findings & Effects |
| Food Intake / Satiety | Intraperitoneal (IP) | 0.01 - 1 mg/kg | Rat | Dose-dependently reversed CCK-8-induced feeding suppression and stimulated food intake.[1] |
| Food Intake / Satiety | Intraperitoneal (IP) | 100 µg/kg | Rat | Antagonized the reduction in locomotor activity induced by CCK-8 and caerulein.[2] |
| Pancreatic Growth | Subcutaneous (SC) Infusion (via osmotic pump) | 25 nmol/kg/h | Rat, Guinea Pig, Hamster | Blocked CCK-8 induced pancreatic growth but had no effect on normal pancreatic growth when administered alone.[3] |
| Pancreatic Growth | Subcutaneous (SC) Injection | 0.1 - 1.0 mg/kg (twice daily) | Rat | Dose-dependently inhibited caerulein-induced pancreatic growth. |
| Pancreatic Secretion | Intravenous (IV) | Not Specified | Rat | Inhibited CCK-8-stimulated pancreatic exocrine and insulin (B600854) secretion.[4] |
Table 2: L-364,918 (Devazepide) Solution Preparation for In Vivo Studies
| Solvent/Vehicle | Maximum Concentration (Stock Solution) | Recommended In Vivo Formulation Examples | Route of Administration |
| Dimethyl sulfoxide (B87167) (DMSO) | 100 mM | - Dissolve in DMSO and further dilute in saline. - 50 µl DMSO and 50 µl Tween 80, further diluted in saline.[5] | Intraperitoneal (IP) |
| Ethanol (B145695) | 50 mM | Not explicitly detailed for in vivo injections in the provided results. | - |
| Polyethylene Glycol 400 (PEG 400) & Glycerin | 1 mg/mL in 7:3 (v/v) PEG 400 and glycerin | Dilute stock solution in 0.5 mL of saline prior to injection. | Intraperitoneal (IP) |
| 20% SBE-β-CD in Saline | 5 mg/mL | To prepare a 1 mL working solution, add 100 µL of a 50 mg/mL DMSO stock to 900 µL of 20% SBE-β-CD in Saline. This yields a suspended solution.[4] | Oral Gavage, IP Injection |
| Corn Oil | ≥ 5 mg/mL | To prepare a 1 mL working solution, add 100 µL of a 50 mg/mL DMSO stock to 900 µL of Corn oil. This yields a clear solution.[4] | Oral Gavage, IP Injection |
Experimental Protocols
Protocol 1: Intraperitoneal (IP) Injection of L-364,918 in Mice
Materials:
-
L-364,918 (Devazepide) powder
-
Vehicle (e.g., DMSO, Tween 80, sterile saline)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
70% ethanol
-
Gauze pads
Procedure:
-
Solution Preparation (Example using DMSO and Tween 80):
-
Aseptically weigh the required amount of L-364,918 powder.
-
In a sterile microcentrifuge tube, dissolve the L-364,918 in a minimal amount of DMSO (e.g., to create a 10 mg/mL stock solution). Vortex until fully dissolved.
-
Add an equal volume of Tween 80 to the DMSO stock solution and vortex to mix.
-
On the day of injection, further dilute the DMSO/Tween 80 mixture in sterile saline to the final desired concentration for injection. Ensure the final concentration of DMSO is minimized to avoid toxicity. Vortex the final solution thoroughly.
-
-
Animal Handling and Injection:
-
Accurately weigh the mouse to calculate the correct injection volume.
-
Restrain the mouse securely by grasping the loose skin over the neck and back, ensuring the animal is stable.
-
Position the mouse to expose the abdomen. The preferred injection site is the lower right quadrant to avoid the cecum and urinary bladder.
-
Disinfect the injection site with a gauze pad moistened with 70% ethanol.
-
Using a new sterile syringe and needle, insert the needle at a 30-45 degree angle into the peritoneal cavity.
-
Aspirate gently to ensure the needle has not entered a blood vessel or organ (no fluid should enter the syringe).
-
Inject the calculated volume of the L-364,918 solution slowly and steadily.
-
Withdraw the needle and return the mouse to its home cage.
-
Monitor the animal for any adverse reactions post-injection.
-
Protocol 2: Subcutaneous (SC) Administration of L-364,918 via Osmotic Minipump in Rats
Materials:
-
L-364,918 (Devazepide) powder
-
Appropriate sterile vehicle for continuous delivery (must be compatible with the osmotic pump)
-
Osmotic minipumps (e.g., ALZET®) of the appropriate size and delivery rate
-
Sterile syringes and filling tubes for the pumps
-
Surgical instruments for implantation (scalpel, forceps, wound clips or sutures)
-
Anesthetic (e.g., isoflurane)
-
Analgesic
-
70% ethanol and povidone-iodine for surgical site preparation
-
Sterile gauze and drapes
Procedure:
-
Pump Preparation:
-
Under sterile conditions, prepare a solution of L-364,918 in a vehicle compatible with the osmotic pump. The concentration will depend on the desired daily dose and the pump's flow rate.
-
Fill the osmotic minipumps with the L-364,918 solution according to the manufacturer's instructions.
-
Prime the pumps in sterile saline at 37°C for the duration specified by the manufacturer to ensure immediate and consistent delivery upon implantation.
-
-
Surgical Implantation:
-
Anesthetize the rat using an appropriate anesthetic protocol.
-
Shave and aseptically prepare the surgical site, typically on the back between the scapulae.
-
Make a small incision in the skin.
-
Using blunt dissection, create a subcutaneous pocket large enough to accommodate the osmotic pump.
-
Insert the primed osmotic pump into the subcutaneous pocket, with the delivery portal oriented away from the incision site.
-
Close the incision with wound clips or sutures.
-
Administer a post-operative analgesic as per your institution's guidelines.
-
Monitor the rat during recovery from anesthesia and regularly for the duration of the study for any signs of discomfort or surgical complications.
-
Mandatory Visualization
Caption: CCK-1 Receptor Signaling Pathway and Point of L-364,918 Antagonism.
Caption: Experimental Workflow for Intraperitoneal Injection of L-364,918.
Caption: Experimental Workflow for Subcutaneous Osmotic Pump Implantation.
References
Application Notes and Protocols for In Vitro Binding of L-364,918 to the Cholecystokinin 1 Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-364,918, also known as Devazepide, is a potent and selective antagonist of the Cholecystokinin (B1591339) 1 Receptor (CCK1R), a G protein-coupled receptor (GPCR) primarily found in the gastrointestinal tract and certain regions of the central nervous system. The CCK1R plays a crucial role in regulating various physiological processes, including gallbladder contraction, pancreatic enzyme secretion, satiety, and gastric emptying. Due to its significant physiological roles, the CCK1R is a key therapeutic target for various disorders, including gastrointestinal motility disorders, obesity, and some forms of cancer. Understanding the binding characteristics of ligands like L-364,918 to the CCK1R is fundamental for the development of novel therapeutics.
These application notes provide a detailed protocol for a competitive in vitro radioligand binding assay to determine the binding affinity of L-364,918 and other investigational compounds for the human CCK1 receptor.
Signaling Pathway
The CCK1 receptor primarily couples to Gq/11 and Gs G-proteins to initiate downstream signaling cascades.[1][2] Upon agonist binding, the activated Gq protein stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). The Gs-mediated pathway involves the activation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA).[2]
CCK1 Receptor Signaling Pathway
Quantitative Data Summary
The binding affinity of L-364,918 and other reference compounds for the CCK1 receptor is summarized in the table below. These values are typically determined using competitive radioligand binding assays.
| Compound | Assay Type | Radioligand | Receptor Source | IC₅₀ (nM) | Kᵢ (nM) |
| L-364,918 (Devazepide) | Competitive Binding | [¹²⁵I]CCK-8 | Human CCK-A | ~5 | - |
| Lorglumide | Competitive Binding | CCK-8 (5 nM) | Human CCK1 | 84 | - |
| CCK-A receptor inhibitor 1 | Competitive Binding | [¹²⁵I]BH-CCK-8 | Rat Pancreatic Acini / Human CCK-A | 340 | - |
Note: IC₅₀ values can vary depending on the specific experimental conditions, including the radioligand concentration used. The Kᵢ value is a more absolute measure of affinity and can be calculated from the IC₅₀ using the Cheng-Prusoff equation.
Experimental Protocols
Membrane Preparation from Cells Stably Expressing Human CCK1R
This protocol describes the preparation of crude membrane fractions from cultured cells (e.g., HEK293 or CHO cells) stably expressing the human CCK1 receptor.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 5 mM EDTA, and protease inhibitor cocktail.
-
Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.1 mM EDTA.[3]
-
Dounce homogenizer or sonicator
-
High-speed refrigerated centrifuge
Procedure:
-
Grow cells to confluency in appropriate culture vessels.
-
Wash the cells twice with ice-cold PBS.
-
Scrape the cells into ice-cold Lysis Buffer.
-
Homogenize the cell suspension using a Dounce homogenizer (10-15 strokes) or sonication on ice.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in ice-cold Binding Buffer.
-
Repeat the centrifugation (step 6) and resuspend the final pellet in Binding Buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
-
Aliquot the membrane preparation and store at -80°C.
In Vitro Competitive Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the inhibitory constant (Kᵢ) of L-364,918 using membranes expressing the human CCK1 receptor and a suitable radioligand, such as [³H]L-364,918 or ¹²⁵I-labeled CCK-8.
Materials:
-
CCK1R membrane preparation
-
Radioligand (e.g., [³H]L-364,918)
-
Unlabeled L-364,918 (for standard curve and non-specific binding)
-
Test compounds
-
Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.1 mM EDTA.[3]
-
Wash Buffer: Ice-cold Binding Buffer
-
96-well microplates
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine (PEI)
-
Filtration apparatus (cell harvester)
-
Scintillation cocktail
-
Liquid scintillation counter
Assay Workflow:
Radioligand Binding Assay Workflow
Procedure:
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of membrane preparation, 50 µL of radioligand, and 50 µL of Binding Buffer.
-
Non-specific Binding (NSB): 50 µL of membrane preparation, 50 µL of radioligand, and 50 µL of a high concentration of unlabeled L-364,918 (e.g., 10 µM).
-
Competition: 50 µL of membrane preparation, 50 µL of radioligand, and 50 µL of varying concentrations of the test compound or L-364,918.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.[3]
-
Filtration: Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.
-
Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding (cpm) from the total binding (cpm).
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kₔ is the dissociation constant of the radioligand for the receptor.
-
By following these detailed protocols, researchers can accurately determine the in vitro binding affinity of L-364,918 and other compounds for the CCK1 receptor, providing valuable data for drug discovery and development efforts.
References
Application Notes and Protocols for L-364,718 (Devazepide) in Behavioral Pharmacology
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-364,718, also known as Devazepide, is a potent, selective, and orally active nonpeptide antagonist of the cholecystokinin-A (CCK-A) receptor.[1] Cholecystokinin (B1591339) (CCK) is a peptide hormone and neurotransmitter found in the gastrointestinal tract and the central nervous system that plays a crucial role in various physiological processes, including digestion, satiety, and anxiety.[2][3] By blocking the CCK-A receptor, Devazepide serves as a valuable pharmacological tool to investigate the endogenous functions of CCK and its role in modulating various behaviors. These application notes provide an overview of the use of Devazepide in behavioral pharmacology studies, with a focus on feeding behavior and locomotor activity.
Mechanism of Action
Devazepide acts as a competitive antagonist at the CCK-A receptor.[1] In the periphery, CCK-A receptors are primarily located in the gallbladder, pancreas, and pyloric sphincter, where their activation by CCK mediates gallbladder contraction, pancreatic enzyme secretion, and delayed gastric emptying. In the brain, CCK-A receptors are also present, although CCK-B receptors are more widely distributed. The behavioral effects of Devazepide are largely attributed to its blockade of CCK-A receptors, thereby inhibiting the actions of endogenous CCK.
Signaling Pathway of Cholecystokinin (CCK)
Caption: CCK-A Receptor Signaling Pathway and the Point of Inhibition by L-364,718.
Applications in Behavioral Pharmacology
Feeding Behavior
Cholecystokinin is a well-established satiety signal, and its administration reduces food intake. Devazepide, by blocking the action of endogenous CCK at the CCK-A receptor, has been shown to increase food intake in animal models.[4][5] This makes it a valuable tool for studying the mechanisms of satiety and the role of CCK in the regulation of feeding.
Quantitative Data Summary: Effects of L-364,718 on Feeding Behavior in Rats
| Dose of L-364,718 (ip) | Effect on CCK-8 Induced Feeding Suppression | Effect on Food Intake (Alone) | Reference |
| 0.03 mg/kg | Minimal effective dose to reverse suppression | - | [5] |
| 0.1 mg/kg | Complete reversal of suppression | Minimal effective dose to increase intake (11-35%) | [5] |
| 0.3 mg/kg | Complete reversal of suppression | Maximal stimulation of intake | [5] |
| 100 µg/kg | Antagonized reduction in food intake | Did not increase food intake in fasted rats over 6h | [4] |
Locomotor and Exploratory Activity
CCK administration can suppress locomotor activity in rodents.[6] Studies have demonstrated that Devazepide can antagonize this CCK-induced suppression of movement and rearing behavior in an open field test.[6] However, when administered alone, Devazepide appears to have no significant effect on baseline exploratory behavior in paradigms such as the exploration box test.[7] This suggests that endogenous CCK, acting through CCK-A receptors, may play a role in modulating activity levels in response to certain stimuli but not under basal conditions.
Quantitative Data Summary: Effects of L-364,718 on Locomotor Activity in Rats
| Dose of L-364,718 (ip) | Effect on CCK-8 Induced Locomotor Suppression | Effect on Baseline Locomotor Activity | Reference |
| 100 µg/kg | Antagonized suppression of locomotor activity and rearing | - | [6] |
| 1.0 mg/kg | - | No effect on exploratory behavior | [7] |
Anxiety-Related Behavior
The role of CCK-A receptors in anxiety is less definitive compared to CCK-B receptors. While CCK-B receptor agonists are known to induce anxiety-like behaviors, the effects of CCK-A receptor antagonists are not as clear.[3] Some research suggests that CCK-A antagonists like Devazepide may have weak or no anxiolytic effects on their own in standard animal models of anxiety.[7][8] However, they might play a modulatory role in heightened states of anxiety.[8] Further research is needed to fully elucidate the role of CCK-A receptors in anxiety.
Social Behavior
Currently, there is a lack of specific research data on the effects of L-364,718 (Devazepide) on social behavior in animal models.
Experimental Protocols
Protocol 1: Assessment of Feeding Behavior in Rats
Objective: To determine the effect of L-364,718 on food intake.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
Standard laboratory chow or a palatable diet
-
L-364,718 (Devazepide)
-
Vehicle (e.g., saline, DMSO, or as specified by the manufacturer)
-
Apparatus for intraperitoneal (i.p.) injections
-
Metabolic cages or standard cages with pre-weighed food hoppers
-
Analytical balance
Procedure:
-
Acclimation: House rats individually for at least 7 days before the experiment to acclimate them to the housing conditions and diet.
-
Fasting (Optional but Recommended): To standardize motivation to eat, fast the rats for a period of 12-18 hours with free access to water.
-
Drug Administration:
-
Prepare a solution of L-364,718 in the appropriate vehicle at the desired concentrations (e.g., 0.1, 0.3, 1.0 mg/kg).
-
Administer L-364,718 or vehicle via i.p. injection.
-
-
Food Presentation: 30 minutes after the injection, present a pre-weighed amount of food to each rat.
-
Measurement of Food Intake:
-
Measure the amount of food consumed at specific time points (e.g., 1, 2, 4, and 6 hours) by weighing the remaining food and any spillage.
-
Calculate the cumulative food intake for each time point.
-
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare food intake between the different treatment groups.
Experimental Workflow for Feeding Behavior Study
Caption: A typical workflow for a study investigating the effects of L-364,718 on feeding behavior.
Protocol 2: Assessment of Locomotor Activity in an Open Field Test
Objective: To determine the effect of L-364,718 on spontaneous and CCK-induced locomotor activity.
Materials:
-
Male mice or rats
-
Open field apparatus (a square or circular arena with walls)
-
Video tracking software or infrared beam system for automated activity monitoring
-
L-364,718 (Devazepide)
-
Cholecystokinin octapeptide (CCK-8) (optional, for antagonism studies)
-
Vehicle
-
Apparatus for i.p. injections
Procedure:
-
Acclimation: Allow the animals to acclimate to the testing room for at least 1 hour before the experiment.
-
Drug Administration:
-
For antagonism studies, administer L-364,718 (e.g., 100 µg/kg, i.p.) 15-30 minutes before administering CCK-8 (e.g., 10 µg/kg, i.p.).
-
For studying the effects of L-364,718 alone, administer the compound or vehicle.
-
-
Open Field Test:
-
15-30 minutes after the final injection, place the animal in the center of the open field arena.
-
Record the animal's activity for a set duration (e.g., 15-30 minutes).
-
-
Behavioral Measures:
-
Locomotor Activity: Total distance traveled, time spent moving.
-
Exploratory Behavior: Number of line crossings, rearing frequency.
-
Anxiety-related Behavior (optional): Time spent in the center versus the periphery of the arena.
-
-
Data Analysis: Use video tracking software to quantify the behavioral parameters. Analyze the data using appropriate statistical tests to compare the different treatment groups.
Logical Relationship of L-364,718 Action
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are CCK receptor antagonists and how do they work? [synapse.patsnap.com]
- 3. Major biological actions of CCK--a critical evaluation of research findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The cholecystokinin receptor antagonist L364,718 increases food intake in the rat by attenuation of the action of endogenous cholecystokinin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent cholecystokinin antagonist L 364718 stimulates food intake in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. L364,718 antagonizes the cholecystokinin-induced suppression of locomotor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of drugs acting on CCK receptors and rat free exploration in the exploration box - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cholecystokinin receptor subtypes: role in the modulation of anxiety-related and reward-related behaviours in animal models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing the Effects of L-364,918 on Gut Hormone Release
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-364,918, also known as devazepide, is a potent and selective antagonist of the cholecystokinin-A (CCK-A) receptor.[1][2] Cholecystokinin (B1591339) (CCK) is a crucial gut hormone involved in various physiological processes, including pancreatic enzyme secretion, gallbladder contraction, and the regulation of satiety.[3][4] The CCK-A receptor primarily mediates these peripheral actions of CCK.[4] Understanding the impact of L-364,918 on the broader gut hormone profile, including glucagon-like peptide-1 (GLP-1) and peptide YY (PYY), is essential for elucidating its full pharmacological effects and therapeutic potential.
These application notes provide a comprehensive guide for researchers to assess the effects of L-364,918 on the release of key gut hormones. Detailed protocols for in vitro, ex vivo, and in vivo experimental models are provided, along with data presentation guidelines and visualizations of key pathways and workflows.
Mechanism of Action: L-364,918 and CCK-A Receptor Signaling
L-364,918 acts as a competitive antagonist at the CCK-A receptor, blocking the downstream signaling cascades initiated by endogenous CCK.[1] The CCK-A receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.[5] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[5][6] This cascade results in an increase in intracellular calcium and the activation of protein kinase C (PKC), leading to the physiological effects of CCK.[5][6] By blocking this initial binding step, L-364,918 prevents the activation of these downstream effectors.
Crosstalk Between Gut Hormones: CCK, GLP-1, and PYY
The release of gut hormones is a complex and interconnected process. CCK, primarily released from I-cells in the proximal small intestine, can influence the secretion of other hormones like GLP-1 and PYY, which are predominantly secreted from L-cells in the distal small intestine.[7][8] Studies have shown that CCK can stimulate the release of PYY, and this effect is mediated through CCK-A receptors.[7][8] Therefore, L-364,918, by blocking CCK-A receptors, is expected to attenuate the CCK-mediated release of PYY. The relationship between CCK and GLP-1 is less clear, with some studies suggesting a stimulatory role for CCK while others show no direct effect.[9]
Data Presentation: Quantitative Effects of CCK-A Receptor Antagonism
The following tables summarize the expected and reported quantitative effects of CCK-A receptor antagonism on gut hormone release. These tables are intended to serve as a reference for expected outcomes when conducting the described experiments with L-364,918.
Table 1: Effect of CCK-A Receptor Antagonist (Dexloxiglumide) on Long-Chain Fatty Acid (LCFA)-Induced PYY and Ghrelin Release in Humans [10]
| Treatment Group | Peak PYY Concentration (pmol/L) | AUC of Ghrelin Inhibition (pg/mL·min) |
| Vehicle (Control) | 15 ± 2 | 0 |
| LCFA | 45 ± 5 | -2500 ± 500 |
| LCFA + Dexloxiglumide | 18 ± 3 | -500 ± 200 |
Data are presented as mean ± SEM. AUC: Area Under the Curve.
Table 2: Hypothetical Dose-Response Effect of L-364,918 on CCK-8-Stimulated PYY Release in an In Vitro STC-1 Cell Assay
| L-364,918 Concentration (nM) | PYY Release (% of CCK-8 alone) |
| 0 (CCK-8 alone) | 100 |
| 1 | 85 |
| 10 | 55 |
| 100 | 20 |
| 1000 | 5 |
This table presents hypothetical data to illustrate the expected inhibitory effect of L-364,918.
Experimental Protocols
Detailed methodologies for assessing the effects of L-364,918 on gut hormone release are provided below for in vitro, ex vivo, and in vivo models.
Protocol 1: In Vitro Gut Hormone Release from STC-1 Cells
The STC-1 cell line, derived from a murine intestinal neuroendocrine tumor, co-expresses several gut hormones, including CCK, GLP-1, and PYY, making it a suitable model for initial screening.[11][12]
Materials:
-
STC-1 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
24-well cell culture plates
-
L-364,918
-
CCK-8 (or other secretagogues like fatty acids)
-
Assay buffer (e.g., Krebs-Ringer bicarbonate buffer)
-
ELISA or RIA kits for CCK, GLP-1, and PYY
Procedure:
-
Cell Culture:
-
Culture STC-1 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.[13]
-
Passage cells upon reaching 80-90% confluency.
-
Seed STC-1 cells into 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere and grow for 24-48 hours.[12]
-
-
Hormone Release Assay:
-
Gently wash the cells twice with pre-warmed assay buffer.
-
Pre-incubate the cells with various concentrations of L-364,918 (e.g., 1 nM to 1 µM) or vehicle control in assay buffer for 30 minutes.[14]
-
Add CCK-8 (e.g., 10 nM) or another secretagogue to the wells and incubate for 2 hours at 37°C.[14]
-
Collect the supernatant from each well and store at -80°C until analysis.
-
-
Hormone Quantification:
-
Measure the concentrations of CCK, GLP-1, and PYY in the collected supernatants using commercially available ELISA or RIA kits, following the manufacturer's instructions.
-
Protocol 2: Ex Vivo Gut Hormone Release from Isolated Perfused Rat Intestine
This model maintains the physiological integrity of the intestinal tissue, allowing for the study of paracrine and neural interactions in hormone secretion.[15]
References
- 1. What are CCK receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. The effect of centrally administered CCK-receptor antagonists on food intake in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of CCK/gastrin receptors in gastrointestinal/metabolic diseases and results of human studies using gastrin/CCK receptor agonists/antagonists in these diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Cholecystokinin—From Local Gut Hormone to Ubiquitous Messenger [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. Schematic depiction of the signalling pathways stimulated by cholecystokinin (CCK) activation of the CCK1 receptor [pfocr.wikipathways.org]
- 7. Postprandial peptide YY release is mediated by cholecystokinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of Action of Cholecystokinin on Colonic Motility in Isolated, Vascularly Perfused Rat Colon [jnmjournal.org]
- 9. CCK‐1 and CCK‐2 receptor agonism do not stimulate GLP‐1 and neurotensin secretion in the isolated perfused rat small intestine or GLP‐1 and PYY secretion in the rat colon - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. STC-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. STC-1 cell culture [protocols.io]
- 14. In-vitro GLP-1 Release Assay Using STC-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantifying Intestinal Glucose Absorption Using Isolated Vascularly Perfused Rat Small Intestine - PMC [pmc.ncbi.nlm.nih.gov]
L-364,918: Application Notes and Protocols for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-364,918, also known as Devazepide (B1670321) or MK-329, is a potent, selective, and orally active non-peptide antagonist of the cholecystokinin-A (CCK-A or CCK1) receptor.[1][2] Its high affinity and selectivity for the CCK1 receptor over the CCK2 receptor make it an invaluable pharmacological tool for elucidating the physiological and pathological roles of the CCKergic system in neuroscience.[1][3] This document provides detailed application notes and experimental protocols for the use of L-364,918 in neuroscience research, with a focus on in vitro binding assays and in vivo behavioral studies.
Data Presentation
Table 1: In Vitro Binding Affinity of L-364,918 for CCK Receptors
This table summarizes the binding affinity (IC50 and Ki values) of L-364,918 for CCK1 (CCK-A) and CCK2 (CCK-B) receptors across various species and tissues. The data highlights the high selectivity of L-364,918 for the CCK1 receptor.
| Receptor Subtype | Species | Tissue/Cell Line | Radioligand | IC50 | Ki | Reference |
| CCK1 (CCK-A) | Rat | Pancreas | --INVALID-LINK--L-364,718 | - | 0.53 nM | [4] |
| CCK1 (CCK-A) | Rat | Pancreatic Acini | CCK-8 | 1.7 nM | - | [5] |
| CCK1 (CCK-A) | Bovine | Gallbladder | [125I]CCK-8 | 45 pM | - | [1] |
| CCK1 (CCK-A) | Human | Transfected Cells | [125I]CCK-8 | ~5 nM | - | [3] |
| CCK2 (CCK-B) | Guinea Pig | Brain | [125I]CCK-8 | 245 nM | - | [1] |
| CCK2 (CCK-B) | Human | Transfected Cells | [125I]Gastrin | >1000 nM | - | [3] |
| Benzodiazepine | Chicken | Brain Membranes | [3H]flunitrazepam | - | >10,000 nM | [6] |
Table 2: In Vivo Applications of L-364,918 in Neuroscience Research
This table provides examples of in vivo studies that have utilized L-364,918 to investigate the role of CCK1 receptors in various physiological and behavioral processes.
| Research Area | Species | Dose Range | Route of Administration | Key Findings | Reference |
| Satiety and Feeding Behavior | Rat | 10-100 µg/kg | Intraperitoneal (i.p.) | Increased intake of a palatable diet, suggesting endogenous CCK is involved in satiety. | [7] |
| Pancreatic Growth | Rat, Guinea Pig, Hamster | 25 nmol/kg/h | Continuous Infusion (s.c. mini-osmotic pump) | Blocked the trophic effects of exogenously infused CCK-8 on the pancreas. | [4] |
| Pancreatic Secretion | Rat | 0.5 - 2 mg/kg | Intravenous (i.v.) | Completely blocked meal-induced pancreatic enzyme secretion. | [8] |
| Anxiety | Mouse | 5 µg/kg | Intraperitoneal (i.p.) | Produced an anxiolytic-like profile in the black/white exploration test. | |
| Conditioned Reward | Rat | 0.1 mg/kg | Intraperitoneal (i.p.) | Blocked the acquisition of conditioned reward. | [9] |
Signaling Pathways and Experimental Workflows
CCK1 Receptor Signaling Pathway
The CCK1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades. It can also couple to Gs, activating the adenylyl cyclase pathway.[9][10][11]
Caption: Simplified CCK1 receptor signaling cascade.
Experimental Workflow for In Vivo Behavioral Studies
The following diagram outlines a typical workflow for conducting an in vivo behavioral experiment using L-364,918.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The cholecystokinin-1 receptor antagonist devazepide increases cholesterol cholelithogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Distinguishing Multiple CCK Receptor Subtypes: Studies with Guinea Pig Chief Cells and Transfected Human CCK Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of the CCK receptor antagonist L364,718 on pancreatic growth in adult and developing animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of L364718, a new CCK antagonist, on amylase secretion in isolated rat pancreatic acini - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The cholecystokinin receptor antagonist L364,718 increases food intake in the rat by attenuation of the action of endogenous cholecystokinin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of CCK antagonist L 364718 on meal-induced pancreatic secretion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. bps.ac.uk [bps.ac.uk]
Application Notes and Protocols for the In Vivo Study of L-364,918 in Conscious Animals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental design and execution of in vivo studies involving L-364,918 (also known as Devazepide), a potent and selective antagonist of the cholecystokinin-A (CCK-A) receptor. This document outlines detailed protocols for investigating the physiological and behavioral effects of L-364,918 in conscious animal models, presents key quantitative data in a structured format, and includes visualizations of the underlying signaling pathways and experimental workflows.
Introduction to L-364,918
L-364,918 is a non-peptide, competitive antagonist of the CCK-A receptor, demonstrating high affinity and selectivity. Cholecystokinin (B1591339) (CCK) is a peptide hormone and neurotransmitter that plays a crucial role in various physiological processes, including digestion, satiety, anxiety, and pain modulation. By blocking the action of CCK at the CCK-A receptor, L-364,918 allows for the elucidation of the physiological roles of endogenous CCK and presents a therapeutic potential for conditions such as gastrointestinal motility disorders, feeding disorders, and anxiety.[1][2]
Mechanism of Action: The CCK-A Receptor Signaling Pathway
The CCK-A receptor is a G-protein coupled receptor (GPCR). Upon binding of its endogenous ligand, CCK, the receptor activates multiple intracellular signaling cascades. The primary pathway involves the activation of Gq/11 proteins, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). The CCK-A receptor can also couple to Gs proteins, activating adenylyl cyclase and increasing cyclic AMP (cAMP) levels. L-364,918 competitively binds to the CCK-A receptor, preventing CCK from initiating these downstream signaling events.[3][4][5]
References
- 1. Cholecystokinin antagonist - Wikipedia [en.wikipedia.org]
- 2. CCK antagonists: pharmacology and therapeutic interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Schematic depiction of the signalling pathways stimulated by cholecystokinin (CCK) activation of the CCK1 receptor [pfocr.wikipathways.org]
- 4. researchgate.net [researchgate.net]
- 5. Cholecystokinin (CCK) and its receptors (CCK1R and CCK2R) in chickens: functional analysis and tissue expression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring the in vivo Efficacy of L-364,918
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-364,918, also known as Devazepide, is a potent, selective, and non-peptide antagonist of the cholecystokinin-A (CCK-A) receptor. The CCK-A receptor plays a crucial role in various physiological processes, including pancreatic enzyme secretion, gallbladder contraction, and gastrointestinal motility. Dysregulation of the CCK signaling pathway has been implicated in several pathologies, including pancreatitis and certain types of cancer. These application notes provide detailed protocols and methodologies for assessing the in vivo efficacy of L-364,918 in preclinical animal models of pancreatitis and pancreatic cancer.
Mechanism of Action: The CCK-A Receptor Signaling Pathway
L-364,918 exerts its effects by competitively inhibiting the binding of cholecystokinin (B1591339) (CCK) to the CCK-A receptor, a G protein-coupled receptor (GPCR). Activation of the CCK-A receptor by CCK initiates a cascade of intracellular signaling events, primarily through the Gq/11 and Gs pathways. The Gq/11 pathway activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). The Gs pathway activation stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels. By blocking the CCK-A receptor, L-364,918 attenuates these downstream signaling events.
Application Notes and Protocols: L-364,918 in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the preclinical research and potential therapeutic applications of L-364,918 (also known as devazepide), a selective cholecystokinin-A (CCK-A) receptor antagonist, when used in combination with other compounds. The focus is on its synergistic effects with opioids for pain management and with chemotherapeutic agents in oncology.
Combination with Opioids for Enhanced Analgesia
L-364,918 has been investigated as an adjuvant to opioid therapy to enhance analgesic efficacy and potentially mitigate the development of tolerance. The rationale for this combination lies in the role of cholecystokinin (B1591339) (CCK) as an endogenous anti-opioid peptide. By blocking the CCK-A receptor, L-364,918 can potentiate the analgesic effects of opioids.
Quantitative Data Summary: L-364,918 and Morphine Combination
The following table summarizes the synergistic analgesic effects observed in a preclinical study combining L-364,918 (devazepide) with morphine in squirrel monkeys.
| Compound | Dose | Effect on Analgesia (Tail Withdrawal Latency) | Effect on Respiratory Rate |
| Morphine (alone) | Dose-dependent | Increased tail withdrawal latency | Dose-dependent decrease |
| L-364,918 (alone) | 3, 10, 30, 100 µg/kg (i.p.) | No effect | No effect |
| L-364,918 + Morphine | 3, 10, 30, 100 µg/kg (i.p.) | Enhanced morphine-induced analgesia (bell-shaped dose-response) | No exacerbation of morphine-induced respiratory depression |
Data sourced from a study by Dourish et al.[1]
Signaling Pathway: Opioid and CCK-A Receptor Interaction in Nociception
Caption: Opioid and CCK-A receptor signaling pathways in pain modulation.
Experimental Protocol: Assessment of Analgesic Synergy (Hot Plate Test)
This protocol outlines a method for evaluating the synergistic analgesic effects of L-364,918 and an opioid (e.g., morphine) in a rodent model.
1. Animals:
-
Male Swiss Webster mice (20-25 g).
-
House animals in a temperature-controlled environment with a 12-hour light/dark cycle, with ad libitum access to food and water.
-
Acclimatize animals to the laboratory conditions for at least 3 days before the experiment.
2. Drug Preparation:
-
Morphine Sulfate: Dissolve in sterile 0.9% saline.
-
L-364,918: Suspend in a vehicle of 0.5% methylcellulose (B11928114) in distilled water.
-
Prepare fresh solutions on the day of the experiment.
3. Experimental Procedure:
-
Baseline Latency: Determine the baseline hot plate latency for each mouse by placing it on a hot plate maintained at 55 ± 0.5°C. The latency is the time taken for the mouse to exhibit a nociceptive response (e.g., licking a hind paw or jumping). A cut-off time of 30-45 seconds is used to prevent tissue damage.
-
Drug Administration:
-
Administer L-364,918 (or vehicle) intraperitoneally (i.p.) 30 minutes before the opioid administration.
-
Administer morphine (or vehicle) subcutaneously (s.c.).
-
-
Post-Drug Latency: Measure the hot plate latency at various time points after opioid administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis:
-
Calculate the Maximum Possible Effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
-
Determine the ED50 (the dose that produces 50% of the maximum effect) for each drug alone and for the combination.
-
Perform an isobolographic analysis to determine the nature of the interaction (synergistic, additive, or antagonistic).[2][3][4][5][6]
-
Experimental Workflow: Isobolographic Analysis for Synergy
Caption: Workflow for isobolographic analysis of drug synergy.
Combination with Chemotherapy in Oncology
Preclinical studies suggest that CCK receptor antagonists, including L-364,918, can enhance the efficacy of certain chemotherapeutic agents, particularly in cancers with a dense fibrotic stroma, such as pancreatic cancer. The proposed mechanism involves the modulation of the tumor microenvironment.
Quantitative Data Summary: CCK Receptor Antagonist and Gemcitabine (B846) in Pancreatic Cancer
The following table summarizes the effects of a CCK receptor antagonist (proglumide, a non-selective CCK antagonist) in combination with gemcitabine in a murine model of pancreatic cancer. While not L-364,918, these results provide a strong rationale for investigating selective CCK-A antagonists in this context.
| Treatment Group | Tumor Growth Rate (Slope) | % Decrease in Growth Rate vs. Control |
| Control (PBS) | 184.7 ± 2.0 | - |
| Gemcitabine | 75 ± 19 | 60% |
| Proglumide | 72 ± 13.9 | 59.4% |
| Gemcitabine + Proglumide | 55.6 ± 11.6 | 70% |
Data from a study by Smith et al.[7]
Signaling Pathway: CCK-A Receptor Antagonist in the Tumor Microenvironment
Caption: L-364,918 modulating the tumor microenvironment to enhance chemotherapy.
Experimental Protocol: Evaluation of L-364,918 and Chemotherapy in a Xenograft Model
This protocol describes a method to assess the in vivo efficacy of L-364,918 in combination with a chemotherapeutic agent (e.g., gemcitabine) in a pancreatic cancer xenograft model.
1. Cell Culture and Animal Model:
-
Cell Line: Human pancreatic cancer cell line (e.g., PANC-1, BxPC-3).
-
Animals: Athymic nude mice (4-6 weeks old).
-
Tumor Implantation: Subcutaneously inject 1 x 10^6 pancreatic cancer cells in a mixture of media and Matrigel into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
2. Treatment Groups and Administration:
-
Randomize mice into four groups:
-
Vehicle Control
-
L-364,918 alone
-
Chemotherapeutic agent alone
-
L-364,918 + Chemotherapeutic agent
-
-
L-364,918 Administration: Administer daily via oral gavage or intraperitoneal injection.
-
Chemotherapy Administration: Administer according to a clinically relevant schedule (e.g., gemcitabine at 100 mg/kg, i.p., twice weekly).
3. Efficacy Assessment:
-
Tumor Volume: Measure tumor dimensions with calipers twice weekly and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Body Weight: Monitor body weight twice weekly as an indicator of toxicity.
-
Survival: Monitor animals until a predetermined endpoint (e.g., tumor volume reaches 2000 mm³ or signs of morbidity).
4. Pharmacodynamic and Histological Analysis:
-
At the end of the study, euthanize animals and excise tumors.
-
Immunohistochemistry: Analyze tumor sections for markers of proliferation (Ki-67), apoptosis (cleaved caspase-3), and fibrosis (Masson's trichrome stain).
-
Immunofluorescence: Stain for immune cell infiltration (e.g., CD8+ T-cells).
5. Statistical Analysis:
-
Compare tumor growth rates and survival between groups using appropriate statistical tests (e.g., ANOVA, Kaplan-Meier survival analysis).
Experimental Workflow: In Vivo Combination Study
Caption: Workflow for an in vivo study of L-364,918 and chemotherapy.
Disclaimer: These application notes and protocols are intended for research purposes only and are based on preclinical data. The safety and efficacy of L-364,918 in combination with other compounds in humans have not been fully established. Researchers should adhere to all applicable institutional and national guidelines for animal and human research.
References
- 1. ora.ox.ac.uk [ora.ox.ac.uk]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. Isobolographic analysis of the opioid-opioid interactions in a tonic and a phasic mouse model of induced nociceptive pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isobolographic analysis of the opioid-opioid interactions in a tonic and a phasic mouse model of induced nociceptive pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isobolographic analysis of interactions between intravenous morphine, propacetamol, and diclofenac in carrageenin-injected rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cholecystokinin Receptor Antagonist Improves Efficacy of Chemotherapy in Murine Models of Pancreatic Cancer by Altering the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
Application of L-364,718 (Devazepide) in Studying Visceral Pain Models
Note on Compound Identification: Initial searches for "L-364,918" did not yield specific results in the context of visceral pain research. However, extensive information is available for the closely related and structurally similar compound L-364,718 , a potent and selective antagonist of the cholecystokinin-1 (CCK1) receptor, also known as devazepide. This document will focus on the application of L-364,718 in visceral pain models, assuming it is the compound of interest for researchers in this field.
Introduction
Visceral pain, originating from internal organs, is a complex and often poorly localized sensation that is a hallmark of disorders such as Irritable Bowel Syndrome (IBS) and functional dyspepsia.[1] The cholecystokinin (B1591339) (CCK) signaling pathway, particularly through the CCK1 receptor, has been identified as a significant modulator of visceral nociception. Cholecystokinin, a peptide hormone released in the gastrointestinal tract, can enhance visceral sensitivity, and its effects are mediated through CCK1 receptors located on various cells, including vagal afferent neurons.[2][3]
L-364,718 (devazepide) is a valuable pharmacological tool for investigating the role of the CCK1 receptor in visceral pain pathways. By selectively blocking this receptor, researchers can elucidate the contribution of endogenous CCK to visceral hypersensitivity and explore the therapeutic potential of CCK1 receptor antagonism for managing visceral pain conditions.
Data Presentation
The following tables summarize qualitative and semi-quantitative data on the effects of the CCK1 receptor antagonist L-364,718 in a visceral pain model.
Table 1: Effect of L-364,718 on Stress-Induced Visceral Hypersensitivity in Mice
| Model | Animal | Treatment | Dosage | Effect on Visceral Hypersensitivity | Reference |
| Colorectal Distension (CRD) | Mouse | L-364,718 (CCK-A/CCK1 receptor inhibitor) | Not specified | Blocked visceral hypersensitivity caused by stress | [4] |
Table 2: Effect of L-364,718 on Morphine Antinociception in a Visceral Pain Model
| Model | Animal | Treatment | Effect on Morphine Antinociception | Reference |
| Colorectal Distension (CRD) in TNBS-treated rats | Rat | Intrathecal L-364,718 | No effect | [5] |
Experimental Protocols
Detailed methodologies for two key experiments to study the effect of L-364,718 on visceral pain are provided below.
Protocol 1: Colorectal Distension (CRD) Model in Rats to Assess Visceral Sensitivity
This protocol is adapted from established methods for inducing and measuring visceral pain in rodents.[6][7][8]
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
L-364,718 (Devazepide)
-
Vehicle for L-364,718 (e.g., 10% DMSO in saline)
-
Colorectal distension balloon (e.g., 5 cm latex balloon)
-
Barostat or pressure-controlled inflation device
-
Electromyography (EMG) recording equipment (optional, for visceromotor response measurement)
-
Anesthesia (for balloon insertion, e.g., isoflurane)
Procedure:
-
Animal Preparation:
-
House rats individually and allow them to acclimate for at least 7 days before the experiment.
-
On the day of the experiment, lightly anesthetize the rat with isoflurane.
-
Gently insert the lubricated colorectal distension balloon into the colorectum, with the end of the balloon approximately 1 cm from the anus. Secure the catheter to the tail with tape.
-
Allow the rat to recover from anesthesia for at least 30 minutes in a testing chamber.
-
-
Drug Administration:
-
Administer L-364,718 or vehicle via the desired route (e.g., intraperitoneal, oral gavage). The timing of administration should be based on the pharmacokinetic profile of the compound.
-
-
Colorectal Distension and Pain Assessment:
-
Connect the balloon catheter to the barostat.
-
Apply graded colorectal distension pressures (e.g., 20, 40, 60, 80 mmHg) for a fixed duration (e.g., 20 seconds) with a rest period between each distension (e.g., 4 minutes).
-
Assess the visceral pain response using one of the following methods:
-
Abdominal Withdrawal Reflex (AWR): Visually score the behavioral response on a scale of 0-4 (0 = no response; 1 = brief head movement; 2 = contraction of abdominal muscles; 3 = lifting of the abdomen; 4 = body arching and lifting of the pelvis).
-
Visceromotor Response (VMR): If using EMG, record the electrical activity of the abdominal muscles during distension and quantify the response.
-
-
-
Data Analysis:
-
Compare the AWR scores or VMR amplitudes between the L-364,718-treated group and the vehicle-treated group at each distension pressure. A reduction in the response in the treated group indicates an analgesic effect.
-
Protocol 2: Acetic Acid-Induced Writhing Test in Mice to Assess Visceral Nociception
This protocol is a standard method for evaluating peripheral analgesics.[1][9]
Materials:
-
Male Swiss Webster mice (20-25 g)
-
L-364,718 (Devazepide)
-
Vehicle for L-364,718
-
0.6% Acetic acid solution in saline
-
Observation chambers
Procedure:
-
Animal Acclimatization:
-
Allow mice to acclimate to the observation chambers for at least 30 minutes before the experiment.
-
-
Drug Administration:
-
Administer L-364,718 or vehicle via the desired route (e.g., intraperitoneal, oral gavage) at a predetermined time before the acetic acid injection.
-
-
Induction of Writhing:
-
Inject 0.6% acetic acid solution intraperitoneally (10 mL/kg body weight).
-
-
Observation and Data Collection:
-
Immediately after the acetic acid injection, place the mouse in the observation chamber.
-
Count the number of writhes (a characteristic stretching and constriction of the abdomen) for a set period (e.g., 20 minutes), starting 5 minutes after the injection.
-
-
Data Analysis:
-
Calculate the mean number of writhes for the L-364,718-treated group and the vehicle-treated group.
-
Express the analgesic effect as the percentage of inhibition of writhing compared to the vehicle control group.
-
Signaling Pathways and Visualizations
CCK1 Receptor Signaling in Visceral Nociception
Cholecystokinin (CCK) released from enteroendocrine cells in the gut binds to CCK1 receptors on vagal afferent nerve terminals.[3] This binding activates Gq/11 proteins, leading to the activation of Phospholipase C (PLC).[2][10] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates Protein Kinase C (PKC).[6][11] This signaling cascade ultimately leads to the sensitization of ion channels, such as Transient Receptor Potential (TRP) channels, increasing neuronal excitability and enhancing the transmission of pain signals to the central nervous system.[12] L-364,718 acts by competitively blocking the initial binding of CCK to the CCK1 receptor, thereby inhibiting this entire downstream signaling pathway.[13]
References
- 1. Involvement of endogenous CCK and CCK1 receptors in colonic motor function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI Insight - TMEM16B determines cholecystokinin sensitivity of intestinal vagal afferents of nodose neurons [insight.jci.org]
- 3. Mechanisms of CCK signaling from gut to brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gut-derived cholecystokinin contributes to visceral hypersensitivity via nerve growth factor-dependent neurite outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of CCK/gastrin receptors in gastrointestinal/metabolic diseases and results of human studies using gastrin/CCK receptor agonists/antagonists in these diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spinal CCK1 receptors contribute to somatic pain hypersensitivity induced by malocclusion via a reciprocal neuron-glial signaling cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cholecystokinin receptor expression and signaling remains constant across time of day in rat vagal afferent neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Establishment of model of visceral pain due to colorectal distension and its behavioral assessment in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo pharmacology of L-364,718, a new potent nonpeptide peripheral cholecystokinin antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Research Portal [rex.libraries.wsu.edu]
- 11. news-medical.net [news-medical.net]
- 12. Intracellular signaling in primary sensory neurons and persistent pain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of nonsteroidal anti-inflammatory drugs on colorectal distension-induced visceral pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
L-364,918 Technical Support Center: In Vivo Solubility and Vehicle Preparation
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the solubility and preparation of L-364,918 (also known as Devazepide (B1670321) or MK-329) for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of L-364,918 in common laboratory solvents?
A1: L-364,918 is a poorly water-soluble compound. Its solubility in common organic solvents is summarized in the table below. It is practically insoluble in aqueous solutions like saline or phosphate-buffered saline (PBS) alone.
Q2: What are the recommended vehicles for in vivo administration of L-364,918?
A2: Due to its low aqueous solubility, L-364,918 requires a specialized vehicle for effective in vivo delivery. The choice of vehicle depends on the route of administration. For oral gavage, a common formulation involves a co-solvent system with a surfactant. For intraperitoneal (IP) injections, a suspension or a solution with a solubilizing agent is typically used. Specific, validated protocols are provided in the "Experimental Protocols" section of this guide.
Q3: Can I administer L-364,918 dissolved only in DMSO?
A3: While L-364,918 is highly soluble in DMSO, administering a high concentration of DMSO in vivo can lead to toxicity and adverse effects in animals. It is critical to minimize the final concentration of DMSO in the formulation, ideally keeping it below 10% of the total injection volume for IP routes and even lower for other routes where possible. Therefore, a stock solution in DMSO is typically prepared and then diluted into a more biocompatible vehicle.
Q4: My L-364,918 solution is precipitating upon addition of the aqueous component. What should I do?
A4: Precipitation upon the addition of an aqueous phase is a common issue with poorly soluble compounds. Please refer to the "Troubleshooting Guide" section for detailed steps on how to address this, including adjusting solvent ratios, order of addition, and using sonication.
Data Presentation
Table 1: Solubility of L-364,918 in Various Solvents
| Solvent | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble to 100 mM (~40.85 mg/mL)[1] | One source indicates solubility up to 200 mg/mL with the aid of ultrasonication.[2] |
| Ethanol | Soluble to 50 mM (~20.42 mg/mL)[1] | Can be used as a co-solvent in formulations. |
| Water | Practically Insoluble | Requires a co-solvent or solubilizing agent for aqueous-based vehicles. |
Experimental Protocols
Protocol 1: Preparation of L-364,918 for Oral Gavage
This protocol describes the preparation of a suspension of L-364,918 in a vehicle suitable for oral administration to rodents, as has been reported in published studies.[3]
Materials:
-
L-364,918 powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
Tween® 80
-
0.15 M Sodium Chloride (NaCl) solution, sterile
-
Sterile conical tubes
-
Vortex mixer
-
Magnetic stirrer and stir bar (optional)
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Accurately weigh the required amount of L-364,918 powder.
-
Dissolve the L-364,918 in a minimal amount of DMSO to create a concentrated stock solution (e.g., 50 mg/mL). Ensure the compound is fully dissolved. Gentle warming or brief sonication can aid dissolution.
-
-
Add Surfactant:
-
To the DMSO stock solution, add Tween® 80. A common final vehicle composition is 5% DMSO and 5% Tween® 80.
-
Vortex the mixture thoroughly until it is homogeneous.
-
-
Final Dilution:
-
Slowly add the sterile 0.15 M NaCl solution to the DMSO/Tween® 80 mixture while continuously vortexing or stirring. This should be done dropwise to prevent precipitation.
-
Continue to mix until a uniform suspension is achieved. The final vehicle composition will be 5% DMSO, 5% Tween® 80, and 90% 0.15 M NaCl.
-
-
Administration:
-
It is recommended to prepare the suspension fresh daily.
-
Before each administration, thoroughly re-suspend the mixture by vortexing to ensure a uniform dose.
-
Protocol 2: Preparation of L-364,918 for Intraperitoneal (IP) Injection
This protocol provides two options for preparing L-364,918 for IP injection, a common route for assessing its systemic effects.
Option A: Corn Oil Vehicle
Materials:
-
L-364,918 powder
-
DMSO, sterile
-
Corn oil, sterile
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Prepare a Concentrated DMSO Stock:
-
Dissolve L-364,918 in DMSO to a concentration of, for example, 50 mg/mL.[2]
-
-
Dilute in Corn Oil:
-
Add the DMSO stock solution to the sterile corn oil to achieve the final desired concentration. For instance, to prepare a 5 mg/mL solution, add 100 µL of the 50 mg/mL DMSO stock to 900 µL of corn oil.[2]
-
Vortex thoroughly until a clear and homogeneous solution is obtained.
-
Option B: SBE-β-CD Vehicle
Materials:
-
L-364,918 powder
-
DMSO, sterile
-
20% (w/v) Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in sterile saline
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Prepare a Concentrated DMSO Stock:
-
As in Option A, dissolve L-364,918 in DMSO to a concentration of 50 mg/mL.[2]
-
-
Dilute in SBE-β-CD Solution:
-
Add the DMSO stock solution to the 20% SBE-β-CD in saline to reach the final concentration. For a 5 mg/mL suspended solution, add 100 µL of the 50 mg/mL DMSO stock to 900 µL of the SBE-β-CD solution.[2]
-
Vortex thoroughly to create a uniform suspension.
-
Mandatory Visualizations
Caption: Workflow for L-364,918 Vehicle Preparation.
Caption: CCK-A Receptor Signaling Pathway.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation during formulation preparation | - The concentration of L-364,918 is too high for the vehicle. - Incorrect order of solvent addition. - Rapid addition of the aqueous component. | - Re-evaluate the required dose and try to prepare a less concentrated solution. - Always dissolve L-364,918 completely in DMSO first before adding other components like Tween® 80 or corn oil.[2] - Add the final aqueous component (e.g., saline) slowly and dropwise while continuously vortexing or stirring to ensure rapid dispersion.[3] |
| Inconsistent animal dosing or variable results | - The compound has settled out of suspension. - The solution is too viscous for accurate pipetting. | - Always vortex the suspension vigorously immediately before drawing up each dose to ensure homogeneity. - If using a viscous vehicle like corn oil, warm it slightly to reduce viscosity. Ensure the final concentration of formulating agents (e.g., DMSO, Tween® 80) does not exceed recommended ratios. |
| Animal distress or adverse reactions post-injection | - High concentration of DMSO causing toxicity. - Improper injection technique (e.g., IP injection into an organ). - Vehicle itself is causing an inflammatory response. | - Ensure the final DMSO concentration is as low as possible, ideally below 10% for the total injection volume. - Ensure personnel are properly trained in the specific administration technique (oral gavage or IP injection). - Always include a "vehicle-only" control group in your experiment to distinguish between effects of the compound and the vehicle. |
| Phase separation of vehicle (e.g., DMSO and corn oil) | - Immiscibility of the polar solvent (DMSO) and the non-polar oil. | - While direct mixing can be challenging, creating a stable emulsion is key. Ensure vigorous and prolonged vortexing. The use of a surfactant like Tween® 80 can also help stabilize the mixture, though this would require validation for your specific application. |
References
Troubleshooting inconsistent results in L-364,918 experiments
This guide provides troubleshooting advice and detailed protocols for researchers using L-364,918 (also known as Devazepide), a potent and selective cholecystokinin-1 receptor (CCK1R) antagonist.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that may lead to inconsistent results in experiments involving L-364,918.
Q1: My L-364,918 is not dissolving properly. What is the recommended solvent or vehicle?
A1: L-364,918 is poorly soluble in aqueous solutions.
-
For in vitro experiments: A common practice is to first dissolve L-364,918 in dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution. This stock can then be diluted in the aqueous assay buffer. It is crucial to ensure the final concentration of DMSO in your assay is low (typically <0.5%) and consistent across all wells, including vehicle controls, as DMSO can have independent biological effects.[1]
-
For in vivo experiments: The vehicle used can vary. A common approach is to dissolve the compound in a small amount of an organic solvent like DMSO and then suspend or dilute it in a vehicle suitable for injection, such as saline or a specific lipid emulsion. Always run a vehicle-only control group to account for any effects of the solvent mixture.
Q2: I am observing high background or off-target effects in my in vitro assay. What could be the cause?
A2: High background or unexpected results can stem from several factors:
-
DMSO Toxicity: Ensure the final DMSO concentration is not causing cellular stress or death in your cell line.[1]
-
Compound Precipitation: Due to its low aqueous solubility, L-364,918 might precipitate out of the solution at the final concentration, especially during long incubations. Visually inspect your assay plates for any signs of precipitation.
-
Off-Target Effects: L-364,918 is a benzodiazepine (B76468) derivative.[2] While it is highly selective for the CCK1 receptor over the CCK2 receptor, it is good practice to consider potential interactions with other receptors, especially at high concentrations. If you suspect off-target effects, using a cell line that does not express the CCK1 receptor can serve as a valuable negative control.[1]
Q3: The response to L-364,918 in my animal studies is highly variable. What factors should I consider?
A3: In vivo experiments can have many sources of variability. Key factors to control for include:
-
Age of Animals: The sensitivity to both CCK and CCK1R antagonists like L-364,918 can be age-dependent. For instance, younger, rapidly growing rats may show reduced sensitivity compared to older rats.[3]
-
Route of Administration: The method of administration (e.g., intraperitoneal, oral gavage) will significantly impact the pharmacokinetics and bioavailability of the compound.[2][4]
-
Fasting State: The feeding status of the animals is critical, particularly in satiety studies. Ensure a consistent fasting period before administering the compound and presenting food.[2]
-
Acclimation: Animals should be properly acclimated to handling, injection procedures, and the testing environment to minimize stress-induced variability.[2]
Q4: What are the recommended positive and negative controls for my experiments?
A4: Proper controls are essential for validating your results.
-
In Vitro Controls:
-
Positive Control (Agonist): Cholecystokinin (B1591339) octapeptide (CCK-8) is the standard potent agonist used to stimulate the CCK1 receptor.[1]
-
Positive Control (Antagonist): A different, well-characterized CCK1R antagonist (e.g., Loxiglumide) can be used to confirm the expected inhibitory effect.[1]
-
Negative Control (Vehicle): The solvent used for L-364,918 (e.g., DMSO) should be tested alone at the same final concentration.[1]
-
Negative Control (Cell Line): A cell line lacking CCK1R expression can be used to check for non-specific effects.[1]
-
-
In Vivo Controls:
-
Vehicle Control Group: This is a mandatory group that receives the same injection volume and solvent mixture as the L-364,918-treated groups.[2][5]
-
Positive Control (Agonist): In some experimental designs, a group treated with CCK-8 can be included to confirm the expected physiological response (e.g., decreased food intake) that L-364,918 is expected to block.[5]
-
Quantitative Data: Receptor Selectivity
L-364,918 (Devazepide) is highly selective for the CCK1 receptor (also known as CCKA) over the CCK2 receptor (also known as CCKB). This selectivity is crucial for interpreting experimental results.
| Compound | Target Receptor | Binding Affinity (IC50) | Reference |
| L-364,918 (Devazepide) | Human CCK1 (CCKA) | 1 nM | [6] |
| Human CCK2 (CCKB) | > 1000 nM | [6] | |
| L-365,260 | Human CCK1 (CCKA) | > 1000 nM | [6] |
| Human CCK2 (CCKB) | ~20 nM | [6] |
Lower IC50 values indicate higher binding affinity.
Signaling Pathway and Experimental Workflows
CCK1 Receptor Signaling Pathway
L-364,918 acts as a competitive antagonist at the CCK1 receptor, a G-protein coupled receptor (GPCR). It blocks the downstream signaling cascade typically initiated by the binding of its endogenous ligand, cholecystokinin (CCK).
Caption: CCK1R signaling pathway and the inhibitory action of L-364,918.
Troubleshooting Workflow for Inconsistent Results
Use this workflow to diagnose potential issues in your L-364,918 experiments.
Caption: A logical workflow for troubleshooting L-364,918 experiments.
Experimental Protocols
Protocol 1: In Vitro Calcium Flux Assay in CHO-CCK1R Cells
This protocol is designed to measure the ability of L-364,918 to antagonize CCK-8-induced calcium mobilization in Chinese Hamster Ovary (CHO) cells stably expressing the human CCK1 receptor.
Materials:
-
CHO cells stably transfected with human CCK1R
-
Culture medium (e.g., DMEM/F-12) with appropriate supplements
-
96-well or 384-well black, clear-bottom assay plates
-
Calcium-sensitive fluorescent dye kit (e.g., Fluo-4 AM)
-
Probenecid (often included in kits to prevent dye leakage)
-
L-364,918, CCK-8 (sulfated)
-
DMSO
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluorescence plate reader with liquid handling capabilities (e.g., FlexStation)
Methodology:
-
Cell Plating: Seed CHO-CCK1R cells into the assay plate at a density optimized for a confluent monolayer on the day of the assay (e.g., 50,000 cells/well for a 96-well plate). Incubate overnight at 37°C, 5% CO2.[7]
-
Compound Preparation:
-
Prepare a 10 mM stock solution of L-364,918 in DMSO.
-
Prepare a 1 mM stock solution of CCK-8 in ultrapure water.
-
On the day of the experiment, create serial dilutions of L-364,918 in Assay Buffer to achieve final desired concentrations (e.g., 10-fold dilutions from 1 µM to 1 pM).
-
Prepare a solution of CCK-8 in Assay Buffer at a concentration that will elicit ~80% of the maximal response (EC80), which must be determined from a prior agonist dose-response experiment.
-
-
Dye Loading:
-
Prepare the calcium dye loading solution according to the manufacturer's instructions, often including probenecid.
-
Remove the culture medium from the cells and add the dye loading solution to each well (e.g., 100 µL for a 96-well plate).
-
Incubate the plate for 1 hour at 37°C.[7]
-
-
Antagonist Incubation:
-
Carefully remove the dye loading solution.
-
Add the various dilutions of L-364,918 (and vehicle control) to the respective wells.
-
Incubate for a pre-determined time (e.g., 5-30 minutes) at room temperature or 37°C.
-
-
Measurement:
-
Place the plate in the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for several seconds.
-
Program the instrument to automatically inject the CCK-8 (EC80 concentration) into all wells.
-
Immediately begin recording the fluorescence intensity over time (typically for 60-120 seconds) to capture the transient calcium peak.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well after agonist addition.
-
Normalize the data by expressing the response as a percentage of the control (vehicle-treated) wells.
-
Plot the normalized response against the logarithm of the L-364,918 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: In Vivo Satiety (Food Intake) Study in Rats
This protocol assesses the effect of L-364,918 on food intake, typically by measuring its ability to block the satiety effect of exogenously administered CCK-8 or to increase food intake when given alone.
Materials:
-
Adult male rats (e.g., Sprague-Dawley), individually housed.
-
Standard rat chow and/or a palatable liquid diet (e.g., glucose solution).[3]
-
L-364,918 and appropriate vehicle.
-
Syringes and needles for administration (e.g., intraperitoneal - i.p.).
-
Balances for weighing animals and food.
Methodology:
-
Acclimation: For at least 3-5 days, acclimate the rats to individual housing, the specific diet to be used, and handling/injection procedures (e.g., brief handling and saline injections).[2]
-
Food Deprivation: To elicit a consistent feeding response, fast the animals for a standardized period (e.g., 17 hours) prior to the experiment. Water should remain available ad libitum.[2]
-
Compound Preparation and Administration:
-
Prepare L-364,918 in the chosen vehicle to the desired concentrations (e.g., 0.1, 1.0, 4.0 mg/kg).[4][8][9]
-
Divide animals into treatment groups (e.g., Vehicle, L-364,918 at different doses).
-
Administer L-364,918 or vehicle via the chosen route (e.g., i.p. injection) approximately 30 minutes before food is presented.[2][5]
-
-
Food Presentation and Measurement:
-
At the designated time, present a pre-weighed amount of food to each animal.
-
Measure the amount of food consumed at specific time points (e.g., 30, 60, and 120 minutes) by weighing the remaining food and accounting for any spillage.
-
-
Data Analysis:
-
Calculate the cumulative food intake (in grams or kcal) for each animal at each time point.
-
Compare the food intake between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Results are often presented as mean food intake ± SEM for each group.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Age-dependent effects of CCK and devazepide in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of the cholecystokinin antagonist devazepide (L364718) on the ileal brake mechanism in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Devazepide, a CCK(A) antagonist, attenuates the satiating but not the preference conditioning effects of intestinal carbohydrate infusions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Distinguishing Multiple CCK Receptor Subtypes: Studies with Guinea Pig Chief Cells and Transfected Human CCK Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improvements in Live Cell Analysis of G Protein Coupled Receptors using Second Generation BD Calcium Assay Kits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Devazepide, a CCKA receptor antagonist, impairs the acquisition of conditioned reward and conditioned activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of diet and the cholecystokinin antagonist; devazepide (L364,718) on CCK mRNA, and tissue and plasma CCK concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing L-364,918 Concentration for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing L-364,918, a potent and selective cholecystokinin-1 (CCK1) receptor antagonist, in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of L-364,918?
A1: L-364,918 is a non-peptide, competitive antagonist of the cholecystokinin-1 (CCK1) receptor, formerly known as the CCK-A receptor. It selectively binds to CCK1 receptors, blocking the downstream signaling pathways initiated by the endogenous ligand, cholecystokinin (B1591339) (CCK). The CCK1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gq/11 and Gs proteins.
Q2: What are the primary downstream signaling pathways affected by L-364,918?
A2: By blocking the CCK1 receptor, L-364,918 inhibits the activation of two main signaling cascades:
-
Gq/11-PLC-IP3-Ca2+ Pathway: Inhibition of this pathway prevents the activation of Phospholipase C (PLC), which in turn blocks the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This ultimately prevents the release of intracellular calcium (Ca2+).
-
Gs-AC-cAMP Pathway: Blockade of this pathway inhibits the activation of Adenylyl Cyclase (AC), leading to a decrease in the production of cyclic adenosine (B11128) monophosphate (cAMP).
Q3: What is a recommended starting concentration for L-364,918 in in vitro assays?
A3: The optimal concentration of L-364,918 is highly dependent on the specific cell line, assay type, and experimental conditions. However, based on its high potency, a starting concentration range in the low nanomolar to micromolar range is advisable. For instance, in studies with isolated rat pancreatic acini, complete inhibition of maximally stimulated amylase release by CCK-8 was observed at 30 nM, with a half-maximal inhibition (ID50) at 1.7 nM.[1] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experiment.
Q4: How should I prepare a stock solution of L-364,918?
A4: L-364,918 has low aqueous solubility. Therefore, it is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO). For example, create a 10 mM stock solution in 100% DMSO. This stock solution should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock directly into the cell culture medium, ensuring the final DMSO concentration is kept low (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity.
Data Presentation
The following tables summarize the inhibitory potency of L-364,918 in various in vitro assays.
Table 1: Inhibitory Constants (Ki) of L-364,918
| Radioligand | Tissue/Cell Type | Ki (nM) | Reference |
| ¹²⁵I-BH-CCK-8 | Guinea Pig Pancreatic Acini | 4 ± 1 | [2] |
| ³H-L-364,718 | Digitonin-Solubilized Rat Pancreas CCK Receptors | 0.53 | [3] |
Table 2: Half-Maximal Inhibitory Concentrations (IC50) of L-364,918
| Assay Type | Agonist | Tissue/Cell Type | IC50 (nM) | Reference |
| Amylase Release | CCK-8 | Isolated Rat Pancreatic Acini | 1.7 | [1] |
Experimental Protocols
Protocol 1: In Vitro Calcium Flux Assay for CCK1 Receptor Antagonism
This protocol describes a method to determine the inhibitory effect of L-364,918 on CCK-induced intracellular calcium mobilization in a cell line expressing the human CCK1 receptor.
Materials:
-
HEK293 cells stably expressing the human CCK1 receptor
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
L-364,918
-
Cholecystokinin Octapeptide (CCK-8)
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Seeding:
-
Seed the HEK293-CCK1R cells into a 96-well black, clear-bottom plate at a density of 50,000 cells per well in 100 µL of DMEM with 10% FBS.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (e.g., 2 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS with 20 mM HEPES.
-
Aspirate the culture medium from the wells and wash once with 100 µL of HBSS.
-
Add 50 µL of the loading buffer to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
After incubation, wash the cells twice with 100 µL of HBSS to remove excess dye.
-
Add 100 µL of HBSS to each well.
-
-
Compound Incubation:
-
Prepare serial dilutions of L-364,918 in HBSS.
-
Add the desired concentrations of L-364,918 (e.g., 10 µL of a 10x stock) to the respective wells. Include a vehicle control (DMSO).
-
Incubate the plate at room temperature for 15-30 minutes in the dark.
-
-
Agonist Stimulation and Fluorescence Measurement:
-
Prepare a stock solution of CCK-8 in HBSS. The final concentration should be at the EC₈₀ for calcium response in your cell line.
-
Place the plate in a fluorescence plate reader set to measure fluorescence at an excitation of ~490 nm and an emission of ~520 nm.
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Inject the CCK-8 solution into the wells and continue to record the fluorescence signal for at least 60-90 seconds.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the log concentration of L-364,918 and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Mandatory Visualizations
Caption: CCK1 Receptor Signaling Pathways and the inhibitory action of L-364,918.
Caption: A troubleshooting workflow for common issues with L-364,918 in in vitro assays.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or low antagonist effect of L-364,918 | Incorrect concentration of L-364,918. | Verify calculations and the integrity of the stock solution. Prepare fresh dilutions. |
| Suboptimal concentration range tested. | Perform a broad dose-response curve (e.g., 0.1 nM to 10 µM) to identify the inhibitory range. | |
| Degraded or inactive agonist (e.g., CCK-8). | Use a fresh aliquot of the agonist and confirm its activity. | |
| Low or absent CCK1 receptor expression in the cell line. | Verify CCK1 receptor expression using techniques like qPCR or Western blot. | |
| Precipitation of L-364,918 in cell culture medium | Low aqueous solubility of L-364,918. | Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.1%) but sufficient to maintain solubility. |
| Improper dilution technique. | Prepare fresh working solutions for each experiment. Add the DMSO stock solution to pre-warmed (37°C) medium dropwise while gently vortexing. | |
| High final concentration of L-364,918. | If high concentrations are required, consider using a carrier protein like BSA or a different solubilizing agent, but validate its compatibility with the assay. | |
| High variability between replicate wells | Inconsistent cell seeding. | Ensure a homogeneous cell suspension before seeding and use calibrated pipettes. |
| Pipetting errors during compound or reagent addition. | Use a consistent pipetting technique and ensure proper mixing in each well. | |
| Edge effects in the microplate. | Avoid using the outer wells of the plate or fill them with sterile PBS or media to maintain humidity. | |
| Cell health issues. | Monitor cell morphology and viability. Ensure cells are not over-confluent. |
References
- 1. Effects of the CCK receptor antagonist L364,718 on pancreatic growth in adult and developing animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Characterization of [3H](+/-)L-364,718 binding to solubilized cholecystokinin (CCK) receptors of rat pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
L-364,918 Technical Support Center: Investigating Potential Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides a comprehensive overview of the known and potential off-target effects of L-364,918 (also known as Devazepide (B1670321) or L-364,718), a potent and selective cholecystokinin-1 (CCK1) receptor antagonist. This document is intended to assist researchers in designing experiments, interpreting data, and troubleshooting potential issues related to the use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of L-364,918?
L-364,918 is a nonpeptide, competitive antagonist of the cholecystokinin-1 (CCK1) receptor. It binds with very high affinity to the CCK1 receptor, thereby blocking the physiological effects of cholecystokinin (B1591339) (CCK), a peptide hormone involved in various gastrointestinal and central nervous system functions, including satiety, gallbladder contraction, and pancreatic enzyme secretion.
Q2: How selective is L-364,918 for the CCK1 receptor?
L-364,918 displays a high degree of selectivity for the CCK1 receptor over the CCK2 (gastrin) receptor. This selectivity allows for the specific investigation of CCK1 receptor-mediated pathways.
Q3: Are there any known off-target binding interactions for L-364,918?
Based on available public data, L-364,918 is highly selective. One study demonstrated that L-364,718 did not inhibit the binding of radiolabeled ligands for the following receptors in guinea pig pancreatic acini: vasoactive intestinal peptide, secretin, bombesin, substance P, or muscarinic receptors (as indicated by N-methylscopolamine binding). Furthermore, another study in chickens showed that L-364,718 has a very low affinity (Ki > 10,000 nM) for central benzodiazepine (B76468) binding sites, despite its benzodiazepine-based chemical structure.
However, it is crucial to note that a comprehensive screening of L-364,918 against a broad panel of receptors, ion channels, and kinases at various concentrations is not publicly available. Therefore, the possibility of off-target interactions at concentrations significantly higher than its CCK1 receptor Ki cannot be entirely excluded.
Q4: What are the potential on-target, but potentially unintended, physiological effects of L-364,918?
Prolonged blockade of the CCK1 receptor can lead to physiological consequences that may be considered "off-target" in the context of a specific experimental goal. The most notable of these is cholelithogenesis (gallstone formation) . This is a direct result of the intended on-target effect of inhibiting CCK-induced gallbladder contraction, which leads to bile stasis and an increased propensity for cholesterol crystallization.
Q5: Has L-364,918 been observed to have any unexpected cellular effects?
Yes, one study has reported that devazepide can induce apoptosis in Ewing tumor cells and inhibit their growth in vitro and in vivo. It is currently unclear whether this is an on-target effect due to the potential expression of CCK1 receptors on these tumor cells or a true off-target effect mediated by an unknown molecular target. Researchers studying the anti-cancer properties of L-364,918 should investigate the CCK1 receptor status of their cell models.
Quantitative Data Summary
The following tables summarize the known binding affinities and functional potencies of L-364,918 for its primary target, the CCK1 receptor, and its low affinity for the benzodiazepine binding site.
Table 1: Binding Affinity and Functional Potency of L-364,918 at CCK Receptors
| Species/Tissue | Assay Type | Parameter | Value |
| Rat Pancreas | Radioligand Binding (CCK1) | Ki | 0.08 nM |
| Guinea Pig Pancreas | Radioligand Binding (CCK1) | Ki | 0.1 nM |
| Guinea Pig Gastric Glands | Radioligand Binding (CCK2) | Ki | 450 nM |
| Chicken Brain | Radioligand Binding (BZD) | Ki | >10,000 nM |
Data compiled from publicly available research.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for CCK1 Receptor Affinity
This protocol is a standard method to determine the binding affinity (Ki) of a test compound like L-364,918 for the CCK1 receptor.
-
Receptor Source: Prepare cell membranes from a cell line stably expressing the human CCK1 receptor (e.g., CHO-K1 cells) or from tissues known to have high CCK1 receptor density (e.g., rat pancreas).
-
Radioligand: Use a high-affinity, radiolabeled CCK1 receptor agonist or antagonist, such as [125I]CCK-8.
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 1 mM EGTA, and 0.1% BSA).
-
Incubation: In a 96-well plate, combine the receptor preparation, a fixed concentration of the radioligand (typically at or below its Kd), and a range of concentrations of L-364,918. Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a known CCK1 antagonist).
-
Equilibrium: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters (e.g., Whatman GF/C). Wash the filters with ice-cold wash buffer to remove unbound radioactivity.
-
Detection: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Subtract non-specific binding from all other measurements. Plot the specific binding as a percentage of total binding against the logarithm of the L-364,918 concentration. Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Caption: CCK1 Receptor Signaling and L-364,918 Inhibition.
Caption: Troubleshooting Workflow for Unexpected Results.
L-364,918 stability in solution and proper storage conditions
For researchers, scientists, and drug development professionals utilizing L-364,918, this technical support center provides essential information on the stability, storage, and proper use of this compound. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid L-364,918?
A: Solid L-364,918 should be stored at -20°C. Under these conditions, the compound is expected to be stable for at least four years.
Q2: How should I prepare a stock solution of L-364,918?
A: It is recommended to first dissolve L-364,918 in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). For example, a stock solution can be prepared by dissolving the compound in DMF.
Q3: What is the stability of L-364,918 in aqueous solutions?
A: Aqueous solutions of L-364,918 are not recommended for storage for more than one day. For experiments requiring aqueous buffers, it is best to dilute the organic stock solution with the aqueous buffer of choice immediately before use.
Q4: What is the mechanism of action of L-364,918?
A: L-364,918 is a potent and selective antagonist of the cholecystokinin (B1591339) A (CCK-A) receptor, also known as CCK1.[1] By blocking this receptor, it inhibits the physiological effects of cholecystokinin (CCK).
Stability and Storage Summary
| Parameter | Recommendation |
| Storage Temperature (Solid) | -20°C |
| Solid Stability | ≥ 4 years |
| Recommended Solvents for Stock | DMF, DMSO |
| Aqueous Solution Stability | ≤ 24 hours |
Troubleshooting Guide
This guide addresses potential issues that may arise during in vitro and in vivo experiments using L-364,918.
In Vitro Assay Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No observable effect of L-364,918 | Inactive compound: Improper storage or handling may have led to degradation. | Ensure the compound has been stored correctly at -20°C. Prepare fresh stock and working solutions. |
| Low compound concentration: The concentration used may be insufficient to antagonize the CCK-A receptor effectively. | Perform a dose-response experiment to determine the optimal concentration. | |
| Cell line suitability: The cell line may not express the CCK-A receptor or may express it at very low levels. | Verify CCK-A receptor expression in your cell line using techniques like RT-PCR, Western blot, or flow cytometry. | |
| High background signal in assays | Constitutive receptor activity: Some cell lines may exhibit ligand-independent receptor signaling. | Consider using an inverse agonist to reduce basal receptor activity. |
| Non-specific binding: The compound may be binding to other cellular components. | Increase the number of wash steps in your assay protocol. Include a control with a high concentration of an unlabeled ligand to assess non-specific binding. | |
| Inconsistent or variable results | Inconsistent cell passage number: Cells at different passage numbers can exhibit altered receptor expression and signaling. | Use cells within a consistent and low passage number range for all experiments. |
| Pipetting errors: Inaccurate pipetting can lead to significant variability. | Calibrate pipettes regularly. For viscous solutions, consider using reverse pipetting techniques. |
In Vivo Experiment Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Lack of expected physiological response | Poor bioavailability: The route of administration or vehicle may not be optimal for absorption and distribution. | Experiment with different routes of administration (e.g., intraperitoneal, subcutaneous) and formulation vehicles. |
| Incorrect dosage: The administered dose may be too low to achieve a therapeutic concentration at the target site. | Conduct a dose-escalation study to identify an effective dose. | |
| Rapid metabolism: The compound may be quickly metabolized and cleared from the system. | Consider more frequent dosing or a different route of administration that provides sustained release. |
Experimental Protocols and Workflows
General Workflow for In Vitro Cell-Based Assays
Caption: General workflow for an in vitro antagonist assay using L-364,918.
L-364,918 Signaling Pathway
L-364,918 acts as an antagonist at the CCK-A receptor, a G-protein coupled receptor (GPCR). The primary signaling cascade initiated by CCK binding to the CCK-A receptor involves the Gq/11 pathway, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling. L-364,918 blocks these events.
Caption: Simplified signaling pathway of the CCK-A receptor and the inhibitory action of L-364,918.
References
Addressing poor bioavailability of L-364,918 in experiments
Welcome to the technical support center for L-364,918 (also known as Devazepide). This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during in vivo experiments, with a particular focus on its oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is L-364,918 and what is its primary mechanism of action?
A1: L-364,918, also known as Devazepide (B1670321), is a potent, selective, and orally active nonpeptide antagonist of the cholecystokinin-1 (CCK1) receptor.[1][2][3] It functions by blocking the binding of cholecystokinin (B1591339) (CCK) to the CCK1 receptor, thereby inhibiting its downstream signaling pathways. This makes it a valuable tool for studying the physiological roles of CCK, which include regulation of appetite, gastric emptying, and gallbladder contraction.[2]
Q2: I am observing inconsistent results in my oral administration experiments with L-364,918. Could this be related to its bioavailability?
A2: Yes, inconsistent results following oral administration can often be attributed to issues with drug bioavailability. L-364,918 has poor aqueous solubility, which can lead to incomplete dissolution in the gastrointestinal tract and, consequently, variable absorption. The formulation and vehicle used for oral gavage are critical for achieving consistent and reliable in vivo data.
Q3: What is the recommended vehicle for oral gavage of L-364,918?
A3: Based on published in vivo studies, a common and effective vehicle for oral gavage of L-364,918 in mice is a mixture of 5% Dimethyl Sulfoxide (DMSO), 5% Tween® 80, and 90% 0.15 M NaCl solution.[4] This formulation is designed to keep the hydrophobic compound in suspension and facilitate its absorption.
Q4: What is the solubility of L-364,918 in common laboratory solvents?
A4: L-364,918 is soluble in organic solvents like DMSO and ethanol.[5][6] However, it is poorly soluble in aqueous solutions. The table below summarizes the available solubility data.
Troubleshooting Guide: Oral Administration of L-364,918
This guide addresses specific issues that may arise during the preparation and administration of L-364,918 for oral gavage experiments.
| Issue | Potential Cause | Recommended Solution |
| Precipitation of L-364,918 during formulation preparation. | 1. Incorrect order of solvent addition.2. The concentration of L-364,918 exceeds its solubility limit in the final vehicle. | 1. Ensure L-364,918 is completely dissolved in DMSO before adding Tween® 80 and the saline solution. Follow the detailed protocol below.2. Prepare a fresh solution at a lower concentration. |
| Inconsistent or lower-than-expected pharmacological effects in vivo. | 1. Poor bioavailability due to inadequate formulation.2. Degradation of the compound. | 1. Use the recommended vehicle (5% DMSO, 5% Tween® 80, 90% 0.15 M NaCl) to ensure a stable suspension.2. Prepare the formulation fresh before each experiment. Store the stock solution of L-364,918 in DMSO at -20°C or -80°C. |
| Animal distress or adverse reactions after oral gavage. | 1. Improper gavage technique.2. Irritation caused by the vehicle. | 1. Ensure personnel are well-trained in oral gavage techniques to prevent injury or aspiration.2. While the recommended vehicle is generally well-tolerated for single doses, for chronic studies, monitor animals for any signs of discomfort. If issues persist, consider alternative, though less validated, vehicles in consultation with your institution's animal care committee. |
Data Presentation
Table 1: Solubility of L-364,918 (Devazepide)
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference |
| DMSO | 40.85 | 100 | |
| Ethanol | 20.42 | 50 |
Table 2: Recommended Vehicle Composition for Oral Gavage
| Component | Percentage of Final Volume | Purpose | Reference |
| DMSO | 5% | Initial solvent for L-364,918 | [4] |
| Tween® 80 | 5% | Surfactant to aid in suspension and absorption | [4] |
| 0.15 M NaCl | 90% | Aqueous base of the vehicle | [4] |
Experimental Protocols
Protocol 1: Preparation of L-364,918 Formulation for Oral Gavage
This protocol details the step-by-step procedure for preparing a stable suspension of L-364,918 for in vivo oral administration.
Materials:
-
L-364,918 (Devazepide) powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
Tween® 80
-
0.15 M Sodium Chloride (NaCl) solution, sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Calculate Required Amounts: Determine the total volume of the formulation needed based on the number of animals and the dose volume (e.g., 10 mL/kg). Calculate the required mass of L-364,918 based on the desired dose (e.g., 4 mg/kg).
-
Dissolve L-364,918 in DMSO:
-
Weigh the calculated amount of L-364,918 powder and place it in a sterile tube.
-
Add the required volume of DMSO to achieve 5% of the final volume.
-
Vortex thoroughly until the L-364,918 is completely dissolved. The solution should be clear.
-
-
Add Tween® 80:
-
Add the required volume of Tween® 80 to the DMSO solution to achieve 5% of the final volume.
-
Vortex the mixture vigorously to ensure the Tween® 80 is well dispersed.
-
-
Add Saline:
-
Gradually add the sterile 0.15 M NaCl solution to the DMSO/Tween® 80 mixture to reach the final desired volume (90% of the total volume).
-
Vortex the final suspension thoroughly before each administration to ensure homogeneity.
-
Note: This formulation should be prepared fresh on the day of the experiment.
Visualizations
Caption: Simplified CCK1 receptor signaling pathway and the antagonistic action of L-364,918.
Caption: Experimental workflow for preparing the L-364,918 oral gavage solution.
Caption: Troubleshooting decision tree for common issues with L-364,918 oral administration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Devazepide - Wikipedia [en.wikipedia.org]
- 3. rndsystems.com [rndsystems.com]
- 4. The cholecystokinin-1 receptor antagonist devazepide increases cholesterol cholelithogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Devazepide (L-364,718, MK-329) | CCK1 inhibitor | Probechem Biochemicals [probechem.com]
Identifying and minimizing experimental artifacts with L-364,918
Welcome to the technical support center for L-364,918 (also known as Devazepide). This resource is designed for researchers, scientists, and drug development professionals to help identify and minimize potential experimental artifacts when working with this potent and selective cholecystokinin-1 (CCK1) receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is L-364,918 and what is its primary mechanism of action?
A1: L-364,918, also known as Devazepide (B1670321) or MK-329, is a potent, selective, and orally active non-peptide antagonist of the cholecystokinin-1 (CCK1) receptor.[1] It is structurally derived from the benzodiazepine (B76468) family but has distinct pharmacological actions.[1] Its primary mechanism is to competitively block the binding of cholecystokinin (B1591339) (CCK) to the CCK1 receptor, thereby inhibiting its downstream signaling pathways.[1][2] CCK1 receptors are primarily located in peripheral tissues such as the gallbladder, pancreas, and gastrointestinal tract.[1][3]
Q2: What are the expected on-target effects of L-364,918?
A2: By antagonizing the CCK1 receptor, L-364,918 can produce several physiological effects, including:
-
Increased appetite and food intake by blocking satiety signals mediated by CCK.[1]
-
Delayed gallbladder emptying.[1]
-
Increased intestinal cholesterol absorption.[1]
-
Accelerated gastric emptying.[1]
Q3: What are the known or potential off-target effects and experimental artifacts associated with L-364,918?
A3: While L-364,918 is highly selective for the CCK1 receptor, some unintended effects and potential artifacts have been observed or are theoretically possible:
-
Apoptosis in certain cancer cells: At a concentration of 10 µM, devazepide has been shown to inhibit cell growth and induce apoptosis in Ewing tumor cells in vitro.[4][5] This could be an unexpected finding in studies not focused on cancer cell viability.
-
Increased gallstone formation: In vivo studies in mice have shown that oral administration of devazepide can accelerate cholesterol crystallization and the formation of gallstones.[6][7]
-
Interaction with benzodiazepine receptors: Due to its benzodiazepine-derived structure, there is a theoretical possibility of weak interaction with central benzodiazepine receptors at high concentrations, although its pharmacological actions are distinct.[1]
-
Effects on cell viability: In some cell lines, such as human bladder cancer 5637 cells, devazepide has been shown to inhibit cell viability in a time- and dose-dependent manner.[1]
Q4: How should I prepare L-364,918 for my experiments?
A4: L-364,918 is poorly soluble in aqueous solutions. For in vitro experiments, it is typically dissolved in an organic solvent like DMSO to create a stock solution. For in vivo studies, various vehicle formulations are used to improve solubility and administration.
-
In Vitro Stock Solution: Prepare a stock solution in 100% DMSO. For cell-based assays, ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
In Vivo Formulations:
Always prepare fresh working solutions for in vivo experiments on the day of use.[8] Stock solutions in DMSO can be stored at -20°C for about a month or at -80°C for up to six months.[8]
Troubleshooting Guide
Issue 1: Inconsistent or unexpected experimental results.
-
Possible Cause: Off-target effects.
-
Troubleshooting Steps:
-
Dose-Response Curve: Determine if the unexpected effect is concentration-dependent. Off-target effects often manifest at higher concentrations.
-
Use a Structurally Different CCK1 Antagonist: To confirm that the observed effect is due to CCK1 receptor blockade and not a specific chemical property of L-364,918, use a different CCK1 receptor antagonist (e.g., Loxiglumide). If the effect persists, it is more likely an on-target effect.[9]
-
Genetic Knockdown/Knockout: In cell models, use siRNA or CRISPR-Cas9 to reduce or eliminate the expression of the CCK1 receptor. If the effect of L-364,918 is still observed in the absence of its primary target, it strongly suggests an off-target mechanism.[9]
-
Issue 2: No or low inhibitory activity observed in a functional assay.
-
Possible Cause: Compound degradation, poor solubility, or suboptimal assay conditions.
-
Troubleshooting Steps:
-
Compound Integrity: Use a fresh stock of L-364,918 and confirm proper storage conditions.
-
Concentration Range: Ensure the concentration range tested is appropriate to capture the IC50 value.
-
Solubility: Visually inspect the assay medium for any precipitation of the compound.
-
Assay Conditions: Optimize cell density, agonist concentration (e.g., CCK-8), and incubation times.
-
Receptor Expression: Confirm that your cell line expresses the CCK1 receptor at sufficient levels.
-
Issue 3: High background signal or "inhibitory" effect of the vehicle control.
-
Possible Cause: Vehicle (e.g., DMSO) toxicity.
-
Troubleshooting Steps:
-
DMSO Toxicity Test: Determine the maximum tolerated concentration of DMSO for your specific cell line. Keep the final DMSO concentration in your assay below this threshold, typically under 0.5%.
-
Prepare Fresh Reagents: Ensure that all assay buffers and reagents are fresh and not contaminated.
-
Data Presentation
Table 1: Binding Affinity and Potency of L-364,918 (Devazepide)
| Receptor Subtype | Species/Tissue | Assay Type | Radioligand | IC50 | Ki | Reference |
| CCK1 | Rat Pancreas | Radioligand Binding | [3H]CCK-8 | 81 pM | [10] | |
| CCK1 | Bovine Gallbladder | Radioligand Binding | [3H]CCK-8 | 45 pM | [10] | |
| CCK1 | Human (transfected) | Radioligand Binding | ~5 nM | |||
| CCK2 | Guinea Pig Brain | Radioligand Binding | [3H]CCK-8 | 245 nM | [10] | |
| CCK2 | Human (transfected) | Radioligand Binding | ~1000 nM | |||
| CCK1 | - | - | - | 0.3 nM |
Table 2: In Vivo Administration and Effects of L-364,918 (Devazepide) in Rodents
| Application Area | Route of Administration | Dosage | Rat Strain | Key Findings & Effects |
| Food Intake / Satiety | Intraperitoneal (IP) | 625 ng/kg (ED50) | Sprague-Dawley | Potently antagonized the inhibitory effect of CCK-8 on milk intake in sham-feeding rats. |
| Food Intake / Satiety | Intraperitoneal (IP) | 300 µg/kg | Female Rats | Blocked the feeding inhibitory effects of intraduodenal Polycose infusion.[11] |
| Conditioned Reward | Intraperitoneal (IP) | 0.1 mg/kg | Blocked the acquisition of conditioned reward.[8] | |
| Gastrointestinal Transit | Oral Gavage | 4 mg/kg | Male Adult Rats | Reversed the delay in transit time induced by ileal infusion of lipid.[12] |
Experimental Protocols
Protocol 1: In Vitro Radioligand Binding Assay (Competitive)
This protocol describes a competitive radioligand binding assay to determine the affinity of L-364,918 for the CCK1 receptor.[1][9]
-
Membrane Preparation:
-
Homogenize tissue or cells expressing CCK1 receptors in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Resuspend the pellet in a suitable assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the membrane preparation, a fixed concentration of a radiolabeled CCK analog (e.g., ¹²⁵I-CCK-8), and varying concentrations of unlabeled L-364,918.
-
-
Incubation:
-
Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).
-
-
Filtration and Washing:
-
Separate bound from free radioligand by rapid filtration through a glass fiber filter.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
-
Detection:
-
Quantify the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Determine the IC50 value (the concentration of L-364,918 that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. What are CCK receptor antagonists and how do they work? [synapse.patsnap.com]
- 3. Cholecystokinin antagonist - Wikipedia [en.wikipedia.org]
- 4. Devazepide, a nonpeptide antagonist of CCK receptors, induces apoptosis and inhibits Ewing tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The cholecystokinin-1 receptor antagonist devazepide increases cholesterol cholelithogenesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The cholecystokinin-1 receptor antagonist devazepide increases cholesterol cholelithogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Devazepide, a CCKA receptor antagonist, impairs the acquisition of conditioned reward and conditioned activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Devazepide, a CCK(A) antagonist, attenuates the satiating but not the preference conditioning effects of intestinal carbohydrate infusions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The effect of the cholecystokinin antagonist devazepide (L364718) on the ileal brake mechanism in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Control Experiments for Validating L-364,918's Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing L-364,918 (also known as Devazepide or MK-329), a potent and selective cholecystokinin-A (CCK-A) receptor antagonist. This guide will assist in the design of robust control experiments to validate the on-target effects of L-364,918 and troubleshoot potential issues.
Frequently Asked Questions (FAQs)
Q1: What is L-364,918 and what is its primary mechanism of action?
A1: L-364,918 is a potent, competitive, and selective non-peptide antagonist of the cholecystokinin-A (CCK-A or CCK1) receptor.[1][2] Its primary mechanism is to block the binding of the endogenous ligand, cholecystokinin (B1591339) (CCK), to the CCK-A receptor, thereby inhibiting its downstream signaling pathways.[1] CCK-A receptors are primarily located in peripheral tissues such as the gallbladder, pancreas, and gastrointestinal tract.[1]
Q2: What are the expected physiological effects of L-364,918 administration?
A2: By antagonizing the CCK-A receptor, L-364,918 can induce several physiological effects, including:
-
Increased food intake and appetite by blocking satiety signals mediated by CCK.[3][4]
-
Inhibition of CCK-induced gallbladder contraction.
-
Inhibition of pancreatic enzyme secretion stimulated by CCK.[7][8]
Q3: How can I be sure that the observed effects in my experiment are due to CCK-A receptor antagonism?
A3: A comprehensive set of control experiments is crucial. This should include:
-
Positive Controls: Use a known CCK-A receptor agonist, such as sulfated cholecystokinin octapeptide (CCK-8), to confirm that the experimental system is responsive to CCK-A receptor stimulation.
-
Negative Controls:
-
Vehicle Control: Administer the vehicle used to dissolve L-364,918 to control for any effects of the solvent itself.
-
Inactive Enantiomer: If available, use an inactive enantiomer of L-364,918 to demonstrate stereospecificity.
-
CCK-B Receptor Antagonist: Use a selective CCK-B receptor antagonist, such as L-365,260, to demonstrate that the observed effect is not mediated by CCK-B receptors.[9]
-
Non-selective CCK Antagonist: A non-selective antagonist like proglumide (B1679172) can be used for comparison.
-
-
Genetic Controls: In cell-based assays or animal models, using cells or animals with a knockout or knockdown of the CCK-A receptor can definitively attribute the effects of L-364,918 to its on-target action.[1]
Q4: What are the potential off-target effects of L-364,918?
A4: L-364,918 is highly selective for the CCK-A receptor over the CCK-B receptor.[2] However, like any pharmacological agent, it may have off-target effects, particularly at higher concentrations. While it is structurally a benzodiazepine (B76468) derivative, it has very low affinity for central benzodiazepine binding sites.[10] A broad off-target binding profile screening is the best way to identify potential off-target interactions.[1]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| No or reduced effect of L-364,918 | 1. Compound Degradation: Improper storage or handling. 2. Incorrect Dosing: The concentration or dose used is too low. 3. Poor Solubility: The compound has precipitated out of solution. 4. Experimental System Issue: The cells or animals are not responsive to CCK signaling. | 1. Use a fresh stock of L-364,918 and verify storage conditions. 2. Perform a dose-response curve to determine the optimal concentration/dose. 3. Check the solubility of L-364,918 in your chosen vehicle. Sonication or gentle warming may be necessary. Ensure the final solvent concentration is not affecting the system.[2] 4. Confirm the expression and functionality of CCK-A receptors in your system using a potent agonist like CCK-8. |
| High background or non-specific effects | 1. Vehicle Effect: The solvent used to dissolve L-364,918 is causing an effect. 2. Off-target Effects: At high concentrations, L-364,918 may be interacting with other receptors or cellular components. | 1. Run a vehicle-only control group. 2. Lower the concentration of L-364,918. Use a structurally unrelated CCK-A antagonist as a comparator. Perform counter-screening against a panel of other receptors. |
| Inconsistent results between experiments | 1. Reagent Variability: Different batches of reagents (e.g., L-364,918, CCK-8, cell culture media) may have slight variations. 2. Procedural Differences: Minor variations in the experimental protocol. 3. Biological Variability: Differences in cell passage number or animal characteristics. | 1. Use the same batch of critical reagents for a set of experiments. 2. Standardize all experimental procedures and ensure they are followed consistently. 3. Use cells within a defined passage number range. For animal studies, ensure consistency in age, sex, and genetic background. |
Quantitative Data Summary
Table 1: In Vitro Potency of L-364,918 and Control Compounds
| Compound | Receptor Target | Assay Type | Species | IC50 / Ki | Reference |
| L-364,918 (Devazepide) | CCK-A | Radioligand Binding | Rat Pancreas | 81 pM (IC50) | [2] |
| CCK-A | Radioligand Binding | Bovine Gallbladder | 45 pM (IC50) | [2] | |
| CCK-B | Radioligand Binding | Guinea Pig Brain | 245 nM (IC50) | [2] | |
| CCK-A | Amylase Release Inhibition | Rat Pancreatic Acini | 1.7 nM (ID50) | [7] | |
| L-365,260 | CCK-B | Radioligand Binding | Guinea Pig Brain | - | - |
| Proglumide | Non-selective CCK | Amylase Release Inhibition | Rat Pancreatic Acini | ~2,000,000-fold less potent than L-364,718 | [11] |
Table 2: In Vivo Efficacy of L-364,918
| Experimental Model | Species | L-364,918 Dose/Route | Measured Effect | ED50 | Reference |
| Inhibition of CCK-8 induced delay in gastric emptying | Mouse | Oral | Antagonism of CCK-8 effect | 38 µg/kg | [12] |
| Rat | Oral | Antagonism of CCK-8 effect | 140 µg/kg | [12] | |
| Dog | Oral | Antagonism of CCK-8 effect | 91 µg/kg | [12] | |
| Inhibition of CCK-8 induced reduction in food intake | Rat | Intraperitoneal | Antagonism of CCK-8 effect | 321 µg/kg | [12] |
| Stimulation of food intake | Rat | Intraperitoneal | Increase in palatable diet intake | Minimal effective dose: 0.1 mg/kg | [13] |
| Inhibition of meal-induced pancreatic amylase secretion | Rat | Intravenous | Complete blockade of response | 0.5 mg/kg | [8] |
Experimental Protocols
Protocol 1: In Vitro Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of L-364,918 for the CCK-A receptor.
Materials:
-
Cell membranes expressing the CCK-A receptor (e.g., from rat pancreas or a stable cell line).
-
Radiolabeled CCK-A receptor ligand (e.g., [3H]L-364,718 or 125I-CCK-8).
-
L-364,918 and other test compounds.
-
Binding buffer.
-
GF/C filters.
-
Scintillation counter.
Methodology:
-
Prepare serial dilutions of L-364,918 and control compounds.
-
In a 96-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compounds.
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known CCK-A ligand).
-
Incubate to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through GF/C filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate specific binding and determine the IC50 value for each compound. Convert IC50 to Ki using the Cheng-Prusoff equation.[14]
Protocol 2: In Vitro Functional Assay - Calcium Mobilization
Objective: To assess the functional antagonism of L-364,918 on CCK-A receptor-mediated signaling.
Materials:
-
Cells stably expressing the CCK-A receptor (e.g., CHO-K1 or HEK293).[15]
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8).[15]
-
CCK-8 (agonist).
-
L-364,918 and control antagonists.
-
Assay buffer.
-
Fluorescence plate reader.
Methodology:
-
Plate the cells in a 96- or 384-well plate and allow them to adhere.
-
Load the cells with the calcium-sensitive dye.
-
Pre-incubate the cells with varying concentrations of L-364,918 or control antagonists.
-
Stimulate the cells with a pre-determined concentration of CCK-8 (typically the EC80).
-
Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Analyze the data to determine the inhibitory effect of L-364,918 and calculate its IC50.[15]
Protocol 3: In Vivo Food Intake Measurement
Objective: To evaluate the effect of L-364,918 on food consumption in rodents.
Materials:
-
Rodents (e.g., rats or mice).
-
L-364,918 and vehicle.
-
Standard or palatable diet.
-
Metabolic cages or manual food intake monitoring equipment.
Methodology:
-
Acclimate the animals to the housing conditions and diet.
-
Fast the animals for a defined period, if required by the experimental design.
-
Administer L-364,918 or vehicle via the desired route (e.g., intraperitoneal or oral gavage).[3][4][13]
-
Provide a pre-weighed amount of food.
-
Measure the amount of food consumed at specific time points (e.g., 30 min, 1h, 2h, 4h, 24h).
-
To test for antagonism, administer CCK-8 to induce satiety and co-administer L-364,918 to observe the reversal of this effect.[3][13]
-
Analyze the data to determine the effect of L-364,918 on food intake compared to the control group.
Visualizations
Caption: CCK-A Receptor Signaling Pathway and the inhibitory action of L-364,918.
Caption: Experimental workflow for validating the effects of L-364,918.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The cholecystokinin receptor antagonist L364,718 increases food intake in the rat by attenuation of the action of endogenous cholecystokinin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The cholecystokinin receptor antagonist L364,718 increases food intake in the rat by attenuation of the action of endogenous cholecystokinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Action of the cholecystokinin antagonist L364,718 on gastric emptying in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Effect of L364718, a new CCK antagonist, on amylase secretion in isolated rat pancreatic acini - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of CCK antagonist L 364718 on meal-induced pancreatic secretion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effects of CCKA and CCKB antagonists on activity in the black/white exploration model of anxiety in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. L-364,718 and L-365,260, two CCK antagonists, have no affinity for central benzodiazepine binding sites in chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of a new CCK antagonist, L364,718: In vitro and in vivo studies (Journal Article) | OSTI.GOV [osti.gov]
- 12. In vivo pharmacology of L-364,718, a new potent nonpeptide peripheral cholecystokinin antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Potent cholecystokinin antagonist L 364718 stimulates food intake in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Ensuring the Specificity of L-364,918 for the CCK-A Receptor
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on validating and ensuring the specificity of the cholecystokinin-A (CCK-A) receptor antagonist, L-364,918.
Frequently Asked Questions (FAQs)
Q1: How selective is L-364,918 for the CCK-A receptor over the CCK-B receptor?
A1: L-364,918, also known as Devazepide, is a highly potent and selective antagonist for the CCK-A receptor.[1][2][3][4] It exhibits a significantly lower affinity for the CCK-B receptor.[1] Studies have shown that L-364,918 has a 200-fold lower affinity for human CCK-B receptors compared to human CCK-A receptors.[1] This high selectivity makes it a valuable tool for distinguishing between the physiological and pharmacological effects mediated by the two different cholecystokinin (B1591339) receptor subtypes.[1][5]
Q2: What are the typical binding affinities of L-364,918 for CCK-A and CCK-B receptors?
A2: The binding affinity of L-364,918 is typically in the subnanomolar range for the CCK-A receptor.[6][7] For human CCK-A receptors, the IC50 (half-maximal inhibitory concentration) is approximately 5 nM.[1] In contrast, its affinity for the CCK-B receptor is much lower.[1][6]
Q3: Can L-364,918 exhibit off-target effects?
A3: While L-364,918 is highly selective for the CCK-A receptor, it is crucial to consider the possibility of off-target effects, as with any pharmacological agent. At high concentrations, the risk of binding to other receptors or cellular targets increases. It is recommended to perform counter-screening against a panel of other receptors, especially those with structural similarities, to rule out significant off-target interactions. Computational approaches can also be used to predict potential off-target binding profiles.[8][9][10][11]
Q4: How can I experimentally validate the specificity of my batch of L-364,918?
A4: The specificity of L-364,918 can be validated through a combination of in vitro binding and functional assays. A competitive radioligand binding assay is the gold standard for determining binding affinity and selectivity.[12][13][14][15] Functional assays, such as measuring downstream signaling events like inositol (B14025) phosphate (B84403) accumulation or physiological responses like amylase secretion from pancreatic acini, can confirm its antagonistic activity and specificity.[2][3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or unexpected results in functional assays. | 1. Suboptimal concentration of L-364,918: Using a concentration that is too high may lead to off-target effects, while a concentration that is too low may not be sufficient to fully antagonize the CCK-A receptor. 2. Poor solubility of L-364,918: The compound may not be fully dissolved in the assay buffer, leading to an inaccurate effective concentration. 3. Degradation of L-364,918: Improper storage or handling may lead to a loss of potency. | 1. Perform a dose-response curve: Determine the optimal concentration of L-364,918 that effectively blocks the CCK-A receptor-mediated response without causing non-specific effects.[3] 2. Verify solubility: Ensure L-364,918 is completely dissolved in the appropriate solvent (e.g., DMSO) before diluting in the aqueous assay buffer. The final solvent concentration should be kept low and consistent across all experimental conditions. 3. Ensure proper storage: Store L-364,918 as recommended by the supplier, typically at -20°C or -80°C, and protect it from light. |
| L-364,918 appears to inhibit CCK-B receptor-mediated effects. | 1. High concentration of L-364,918: Although selective, at very high concentrations, L-364,918 can start to occupy CCK-B receptors. 2. Presence of CCK-A receptors in the experimental system: The observed effect may be due to the inhibition of a mixed population of CCK-A and CCK-B receptors. | 1. Lower the concentration of L-364,918: Use a concentration that is well within the selective range for the CCK-A receptor (e.g., around its Ki or IC50 for CCK-A). 2. Use a well-characterized cell line or tissue: Employ a system that predominantly or exclusively expresses the CCK-B receptor for control experiments. Alternatively, use a selective CCK-B antagonist to confirm the receptor subtype involved. |
| Difficulty replicating binding affinity values from the literature. | 1. Differences in experimental conditions: Assay buffer composition, temperature, incubation time, and the radioligand used can all influence the results. 2. Source and quality of receptor preparation: The density and integrity of the receptors in the membrane preparation can affect binding. 3. Incorrect data analysis: Improperly fitting the data can lead to inaccurate affinity estimates. | 1. Standardize the protocol: Carefully follow a validated protocol and ensure all experimental parameters are consistent.[16] 2. Use a reliable source of receptors: Utilize a cell line with stable expression of the CCK-A receptor or a well-prepared tissue homogenate.[12] 3. Use appropriate data analysis software: Employ non-linear regression analysis to fit the competition binding data and calculate the Ki value. |
Quantitative Data Summary
The following table summarizes the binding affinities of L-364,918 and a common CCK-B selective antagonist, L-365,260, for the human CCK-A and CCK-B receptors.
| Compound | Receptor | IC50 (nM) | Selectivity (fold) |
| L-364,918 | Human CCK-A | ~5 | \multirow{2}{}{~200-fold for CCK-A} |
| Human CCK-B | >1000 | ||
| L-365,260 | Human CCK-A | ~50 | \multirow{2}{}{~5-fold for CCK-B} |
| Human CCK-B | ~10 |
Data compiled from literature reports.[1]
Experimental Protocols
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of L-364,918 for the CCK-A receptor.
Methodology:
-
Receptor Preparation: Prepare cell membranes from a cell line stably expressing the human CCK-A receptor or from a tissue known to be rich in CCK-A receptors (e.g., rat pancreas).[12][16]
-
Assay Buffer: Use a suitable binding buffer, for example, 50 mM Tris-HCl, 5 mM MgCl2, and 0.1% BSA, pH 7.4.[13]
-
Radioligand: Use a high-affinity radiolabeled CCK-A receptor agonist, such as [125I]CCK-8.[13]
-
Competitive Binding:
-
In a 96-well plate, add a fixed concentration of the radioligand to each well.
-
Add serial dilutions of L-364,918 (the competitor).
-
For total binding, add assay buffer instead of the competitor.
-
For non-specific binding, add a high concentration of unlabeled CCK-8 (e.g., 1 µM).[12]
-
Add the membrane preparation to initiate the binding reaction.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[13]
-
Separation: Rapidly separate the bound and free radioligand by vacuum filtration through a glass fiber filter plate.[13][16]
-
Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.[13]
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data using a non-linear regression model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
Functional Assay: Inhibition of CCK-8-Induced Amylase Release from Rat Pancreatic Acini
Objective: To functionally assess the antagonistic activity and specificity of L-364,918.
Methodology:
-
Preparation of Pancreatic Acini: Isolate pancreatic acini from rats using established enzymatic digestion methods.
-
Pre-incubation: Pre-incubate the isolated acini with various concentrations of L-364,918 or vehicle control for 15-30 minutes.
-
Stimulation: Stimulate the acini with a submaximal concentration of CCK-8 (e.g., 100 pM) for 30 minutes at 37°C.
-
Sample Collection: Centrifuge the samples to separate the acini from the supernatant.
-
Amylase Assay: Measure the amylase activity in the supernatant using a commercially available kit.
-
Data Analysis: Express the amylase release as a percentage of the maximal response to CCK-8. Plot the percentage of inhibition against the logarithm of the L-364,918 concentration to determine the IC50.[3] To confirm specificity, test the effect of L-364,918 on amylase release stimulated by secretagogues that do not act via the CCK-A receptor.[3][4]
Visualizations
Caption: CCK-A Receptor Signaling Pathway and Site of L-364,918 Action.
Caption: Experimental Workflow for Validating L-364,918 Specificity.
Caption: Troubleshooting Decision Tree for L-364,918 Experiments.
References
- 1. Distinguishing Multiple CCK Receptor Subtypes: Studies with Guinea Pig Chief Cells and Transfected Human CCK Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stimulatory effects of cholecystokinin on isolated perifused islets inhibited by potent and specific antagonist L 364718 [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of L364718, a new CCK antagonist, on amylase secretion in isolated rat pancreatic acini - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of a new CCK antagonist, L364,718: In vitro and in vivo studies (Journal Article) | OSTI.GOV [osti.gov]
- 5. CCK-B receptor: chemistry, molecular biology, biochemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cholecystokinin(CCK)-A and CCK-B/gastrin receptors in human tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of [3H](+/-)L-364,718 binding to solubilized cholecystokinin (CCK) receptors of rat pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Predicting Off-Target Binding Profiles With Confidence Using Conformal Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Predictive in silico off-target profiling in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Predicting Off-Target Binding Profiles With Confidence Using Conformal Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. giffordbioscience.com [giffordbioscience.com]
Technical Support Center: Overcoming Challenges in L-364,918 Administration Routes
This technical support center is designed for researchers, scientists, and drug development professionals utilizing the selective CCK-1 receptor antagonist, L-364,918, in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with various administration routes of this compound.
I. Frequently Asked Questions (FAQs)
Q1: What is L-364,918 and what are its key physicochemical properties?
Q2: What are the primary challenges encountered when administering L-364,918 in vivo?
A2: The primary challenge stems from its poor aqueous solubility, which can lead to:
-
Precipitation: The compound may precipitate out of solution upon dilution with aqueous buffers or physiological fluids, leading to inaccurate dosing and potential for embolism in intravenous routes.
-
Low Bioavailability: For oral administration, its low solubility can result in poor absorption from the gastrointestinal tract.
-
Vehicle-Related Toxicity: The need for organic solvents like DMSO to dissolve L-364,918 can introduce vehicle-related toxicity or off-target effects, especially at higher concentrations or with chronic administration.
Q3: What are the common administration routes for L-364,918 in animal models?
A3: Common administration routes for L-364,918 in preclinical research include intravenous (IV), intraperitoneal (IP), oral gavage, and subcutaneous (SC) infusion via osmotic mini-pumps. The choice of route depends on the experimental objective, desired pharmacokinetic profile, and the animal model being used.
II. Troubleshooting Guides by Administration Route
Oral Gavage
Issue: Low or variable plasma concentrations of L-364,918.
-
Potential Cause: Poor absorption due to low solubility and precipitation in the gastrointestinal tract.
-
Recommended Solution:
-
Vehicle Optimization: Formulate L-364,918 in a vehicle that enhances solubility and absorption. A common approach for poorly soluble compounds is to first dissolve them in a small amount of an organic solvent like DMSO and then create a suspension or emulsion.
-
Suspending Agents: Utilize suspending agents such as carboxymethyl cellulose (B213188) (CMC) or methylcellulose (B11928114) in the vehicle to ensure a uniform suspension and prevent the compound from settling.
-
Co-solvents and Surfactants: The inclusion of co-solvents like polyethylene (B3416737) glycol (PEG) 400 or surfactants like Tween 80 can improve solubility and stability of the formulation.
-
Issue: Animal distress or complications during or after gavage.
-
Potential Cause: Improper gavage technique, incorrect needle size, or irritation from the vehicle.
-
Recommended Solution:
-
Proper Training: Ensure personnel are thoroughly trained in oral gavage techniques for the specific animal model.
-
Appropriate Equipment: Use a flexible feeding tube or a gavage needle of the appropriate size for the animal to minimize the risk of esophageal or gastric injury.
-
Vehicle Toxicity: If using high concentrations of organic solvents, consider alternative vehicles or conduct a vehicle toxicity study to determine the maximum tolerated concentration. For instance, keeping the final DMSO concentration low is advisable.
-
Intravenous (IV) Injection
Issue: Precipitation of L-364,918 upon injection.
-
Potential Cause: The compound is crashing out of the organic solvent-based vehicle upon contact with the aqueous environment of the bloodstream.
-
Recommended Solution:
-
Formulation Strategy: Prepare a co-solvent system. For example, a formulation of 20% N,N-Dimethylacetamide (DMA), 40% Propylene glycol (PG), and 40% Polyethylene Glycol (PEG-400) has been used for other poorly soluble compounds in rats.
-
Slow Infusion: Administer the formulation as a slow intravenous infusion rather than a rapid bolus. This allows for gradual dilution in the bloodstream and can prevent precipitation.
-
Solubility Testing: Before in vivo administration, test the stability of your formulation by adding a small volume to plasma or saline at 37°C to observe for any precipitation.
-
Issue: Vein irritation or phlebitis at the injection site.
-
Potential Cause: High concentration of the organic solvent in the vehicle.
-
Recommended Solution:
-
Dilution: Dilute the formulation as much as possible while maintaining the solubility of L-364,918.
-
Central Line: For chronic or repeated IV administration, consider using a central venous catheter to allow for rapid dilution in a larger blood volume.
-
Intraperitoneal (IP) Injection
Issue: Formation of precipitate in the peritoneal cavity.
-
Potential Cause: Similar to IV injection, the compound precipitates upon contact with peritoneal fluid.
-
Recommended Solution:
-
Vehicle Selection: A common vehicle for IP injection of hydrophobic compounds is a solution of DMSO, Tween 80, and saline. A typical formulation involves dissolving the compound in DMSO first, then adding Tween 80, and finally bringing it to the final volume with saline.
-
Sonication: After preparing the formulation, sonicate the solution to ensure it is a fine, homogenous suspension.
-
Volume and Concentration: Administer the lowest effective concentration in an appropriate volume for the animal's size to facilitate absorption and minimize irritation.
-
Issue: Peritonitis or signs of abdominal pain in the animal.
-
Potential Cause: Irritation from the vehicle (especially high concentrations of DMSO) or non-sterile injection technique.
-
Recommended Solution:
-
Aseptic Technique: Ensure that the compound, vehicle, and all equipment are sterile and that the injection is performed using aseptic technique.
-
Limit DMSO Concentration: Keep the final concentration of DMSO in the injected solution as low as possible, ideally below 10%.
-
Proper Injection Site: Inject into the lower right quadrant of the abdomen to avoid puncturing the cecum or urinary bladder.
-
III. Data Presentation
Table 1: Physicochemical Properties of L-364,918
| Property | Value |
| Appearance | White Solid |
| Water Solubility | ~ 0.015 g/L |
| IC50 for CCK-1 Receptor | ~ 340 nM |
Table 2: Recommended Vehicle Components for Different Administration Routes
| Administration Route | Primary Solvent | Surfactant/Emulsifier | Suspending Agent | Aqueous Component |
| Oral Gavage | DMSO (low %) | Tween 80 | Methylcellulose or CMC | Water or Saline |
| Intravenous (IV) | DMA, PG, PEG-400 | - | - | - |
| Intraperitoneal (IP) | DMSO | Tween 80 | - | Saline |
IV. Experimental Protocols
Protocol 1: Preparation of L-364,918 for Oral Gavage (Suspension)
-
Weigh the required amount of L-364,918.
-
Dissolve the L-364,918 in a minimal volume of DMSO. Ensure it is fully dissolved.
-
In a separate tube, prepare a 0.5% (w/v) solution of methylcellulose in sterile water.
-
While vortexing the methylcellulose solution, slowly add the L-364,918/DMSO solution.
-
Continue to vortex for 5-10 minutes to ensure a homogenous suspension.
-
Administer the suspension immediately after preparation to prevent settling.
Protocol 2: Preparation of L-364,918 for Intravenous Infusion (Co-solvent System)
-
Prepare a vehicle solution consisting of 20% N,N-Dimethylacetamide, 40% Propylene glycol, and 40% Polyethylene Glycol 400.
-
Weigh the required amount of L-364,918 and dissolve it directly in the vehicle solution.
-
Vortex or sonicate until the compound is completely dissolved.
-
Filter the solution through a 0.22 µm syringe filter into a sterile vial.
-
Administer via slow intravenous infusion.
Protocol 3: Preparation of L-364,918 for Intraperitoneal Injection
-
Weigh the required amount of L-364,918.
-
Dissolve the L-364,918 in DMSO. The final concentration of DMSO in the injection should be kept below 10%.
-
Add Tween 80 to the solution (e.g., to a final concentration of 5-10%).
-
Vortex the solution thoroughly.
-
Slowly add sterile saline to the desired final volume while continuously vortexing.
-
The final formulation should be a clear solution or a fine, homogenous suspension.
V. Mandatory Visualizations
Signaling Pathway
Caption: CCK-1 Receptor Signaling Pathway and the inhibitory action of L-364,918.
Experimental Workflow
Caption: General workflow for in vivo administration of L-364,918.
Technical Support Center: L-364,918 (Devazepide) Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing L-364,918 (Devazepide) in their experiments. The information is designed to address specific issues and interpret unexpected outcomes.
Frequently Asked Questions (FAQs)
Q1: What is L-364,918 and what is its primary mechanism of action?
A1: L-364,918, also known as Devazepide (B1670321), is a potent, competitive, and selective antagonist of the Cholecystokinin-1 (CCK1) receptor, also referred to as the CCK-A receptor.[1][2] Its primary mechanism of action is to block the binding of the endogenous ligand, cholecystokinin (B1591339) (CCK), to the CCK1 receptor, thereby inhibiting its downstream signaling pathways.[3] The CCK1 receptor is a G protein-coupled receptor (GPCR) predominantly found in peripheral tissues such as the pancreas, gallbladder, and in the gastrointestinal tract, where it is involved in processes like pancreatic enzyme secretion, gallbladder contraction, and satiety signaling.[2][4]
Q2: How should I dissolve and store L-364,918 for my experiments?
A2: L-364,918 has good solubility in organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol.[5][6] For stock solutions, it is soluble up to 100 mM in DMSO and 50 mM in ethanol.[5][6] For long-term storage, it is recommended to keep stock solutions at -20°C or -80°C. For short-term storage, +4°C is suitable.[5]
Q3: I'm observing precipitation when diluting my L-364,918 stock solution into an aqueous buffer for an in vitro assay. What can I do?
A3: This is a common issue due to the low aqueous solubility of L-364,918. Here are some troubleshooting steps:
-
Minimize Final Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) in your aqueous medium as low as possible, typically below 0.5% (v/v), to prevent both precipitation and solvent-induced cellular toxicity.[7]
-
Use a Surfactant: The inclusion of a small amount of a biocompatible surfactant, like Tween® 80, in your final dilution buffer can help maintain the solubility of L-364,918.[5]
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions. Create an intermediate dilution with a higher percentage of organic solvent before making the final dilution into your assay medium.[5]
-
Sonication and Gentle Warming: Brief sonication and gentle warming (e.g., 37°C water bath) can aid in dissolving the compound in the final working solution. However, avoid excessive heat to prevent degradation.[5]
Troubleshooting Guides
Unexpected Outcome 1: Gallstone Formation in Animal Models
Q: My long-term in vivo study using L-364,918 in mice resulted in the formation of gallstones. Is this a known effect?
A: Yes, this is a documented potential side effect of L-364,918, particularly in mice on a lithogenic (gallstone-promoting) diet.[1] L-364,918 can impair gallbladder emptying and lead to bile stasis.[1] It has also been shown to increase the hepatic secretion of biliary cholesterol and enhance intestinal cholesterol absorption.[1] These combined effects can lead to supersaturated bile and accelerate the formation of cholesterol crystals and gallstones.[1]
Recommendations:
-
Dietary Considerations: Be aware of the diet being fed to your animals. A high-fat, lithogenic diet will significantly increase the risk of this outcome.
-
Study Duration: Consider the duration of your study. This effect is more prominent in long-term administration.
-
Monitoring: If gallbladder function is a concern, consider incorporating relevant endpoints in your study, such as gallbladder volume measurements.
Unexpected Outcome 2: Paradoxical Effects on Gastric Emptying
Q: I expected L-364,918 to accelerate gastric emptying, but in my experiment, it seemed to have the opposite effect. Why might this be?
A: While CCK is known to delay gastric emptying, and its antagonists are generally expected to reverse this, the effect of L-364,918 can be complex and context-dependent. In a study involving ileal infusion of lipids in rats, L-364,918 was found to further delay gastric emptying.[8] This suggests that while CCK1 receptors are involved in the "ileal brake" mechanism (the slowing of gastrointestinal transit by nutrients in the ileum), other non-CCK pathways also play a dominant role in regulating gastric emptying in response to a meal.[8]
Recommendations:
-
Review Experimental Context: Carefully consider all aspects of your experimental design, including the method of nutrient administration and the physiological state of the animals.
-
Consider Alternative Mechanisms: Be aware that the regulation of gastric emptying is multifactorial and not solely dependent on CCK.
Unexpected Outcome 3: Alterations in Endogenous CCK Levels
Q: I measured endogenous CCK levels after L-364,918 administration and found them to be elevated. Is this an expected finding?
A: Yes, this can be an expected outcome. By blocking the CCK1 receptor, L-364,918 can disrupt the negative feedback loop that regulates CCK synthesis and release. Studies have shown that administration of devazepide can lead to an increase in CCK mRNA and tissue concentrations in the duodenum of rats.[9] However, the effect on plasma CCK concentrations may depend on the feeding state of the animal. In fed animals, devazepide can lead to higher plasma CCK levels, while in fasted animals, it may increase tissue concentrations without significantly elevating plasma levels, suggesting a dissociation between CCK synthesis and its release.[9]
Recommendations:
-
Standardize Feeding State: Ensure that the feeding state (fed vs. fasted) of your animals is consistent across all experimental groups.
-
Measure Both Tissue and Plasma CCK: If possible, measuring CCK in both tissue and plasma will provide a more complete picture of the effects of L-364,918 on the CCK system.
Unexpected Outcome 4: Behavioral Changes Unrelated to Satiety
Q: My research is focused on the gastrointestinal effects of L-364,918, but I've observed unexpected changes in the animals' behavior. Is this possible?
A: Yes, L-364,918 can have effects on the central nervous system and influence behavior. CCK1 receptors are present in various brain regions, including those involved in reward and motivation.[10] Studies have shown that L-364,918 can impair the acquisition of conditioned reward and conditioned activity in rats.[6] Therefore, it is plausible to observe behavioral changes that are not directly related to its effects on satiety.
Recommendations:
-
Comprehensive Behavioral Assessment: If your experimental design allows, consider including a broader range of behavioral tests to fully characterize the effects of L-364,918.
-
Control for Non-Specific Effects: Ensure that any observed behavioral changes are not due to non-specific effects such as sedation or malaise.
Data Presentation
Table 1: Receptor Binding Affinity of L-364,918 (Devazepide)
| Receptor/Tissue | Species | IC50/Ki Value | Reference |
| CCK1 (Pancreatic) | Rat | 81 pM (IC50) | [1] |
| CCK1 (Gallbladder) | Bovine | 45 pM (IC50) | [1] |
| CCK2 (Brain) | Guinea Pig | 245 nM (IC50) | [1] |
| CCK1 | - | 0.3 nM (Ki) | [9] |
| CCK2 | - | 342 nM (Ki) | [9] |
Table 2: Effective Doses of L-364,918 (Devazepide) in In Vivo Studies
| Experimental Model | Species | Route of Administration | Effective Dose Range | Reference |
| Inhibition of CCK-8 induced decrease in gastric emptying | Rat | - | 140 µg/kg (ED50) | [9] |
| Inhibition of CCK-8 induced decrease in food intake | Rat | - | 321 µg/kg (ED50) | [9] |
| Gallstone formation study | Mouse | Oral gavage | 4 mg/kg (twice daily) | [1] |
| Impairment of conditioned reward acquisition | Rat | Intraperitoneal | 0.1 mg/kg | [6] |
| Attenuation of conditioned activity | Rat | Intraperitoneal | 0.1 - 1.0 mg/kg | [6] |
Experimental Protocols
Protocol 1: Preparation of L-364,918 for In Vitro Assays
-
Stock Solution Preparation (10 mM in DMSO):
-
Accurately weigh the required amount of L-364,918 powder (Molecular Weight: 408.46 g/mol ).
-
To prepare 1 mL of a 10 mM stock solution, dissolve 4.08 mg of L-364,918 in 1 mL of high-purity DMSO.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming (up to 37°C) or brief sonication can be applied if necessary to aid dissolution.[5]
-
-
Working Solution Preparation (Example: 10 µM with 0.1% final DMSO concentration):
-
Perform a serial dilution. First, add 1 µL of the 10 mM stock solution to 99 µL of your aqueous assay buffer or cell culture medium to create a 100 µM intermediate solution (this will have a 1% DMSO concentration).
-
Next, add 10 µL of the 100 µM intermediate solution to 90 µL of the assay buffer/medium to achieve the final 10 µM working solution. The final DMSO concentration will be 0.1%.[5]
-
Always prepare fresh working solutions for each experiment.
-
Protocol 2: In Vivo Administration of L-364,918
-
Vehicle Preparation:
-
Drug Preparation:
-
Calculate the required amount of L-364,918 based on the desired dose and the body weight of the animals.
-
For suspensions, weigh the L-364,918 and add it to the chosen vehicle. Vortex and sonicate until a homogenous suspension is achieved.
-
For solutions, dissolve the L-364,918 in a small amount of DMSO first, and then add the Tween® 80 and saline, vortexing at each step to ensure proper mixing.
-
-
Administration:
-
Administer the prepared L-364,918 solution or suspension to the animals using the appropriate route (oral gavage or intraperitoneal injection).
-
The volume of administration should be calculated based on the animal's weight and the concentration of the prepared drug.
-
Mandatory Visualizations
Caption: A diagram of the CCK1 receptor signaling pathway and the inhibitory action of L-364,918.
Caption: A generalized workflow for conducting an in vivo experiment with L-364,918.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cholecystokinin antagonist - Wikipedia [en.wikipedia.org]
- 3. What are CCK receptor antagonists and how do they work? [synapse.patsnap.com]
- 4. Cholecystokinin antagonists: pharmacological and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. rndsystems.com [rndsystems.com]
- 7. benchchem.com [benchchem.com]
- 8. Cholecystokinin receptor subtypes: role in the modulation of anxiety-related and reward-related behaviours in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. The unappreciated roles of the cholecystokinin receptor CCK(1) in brain functioning - PubMed [pubmed.ncbi.nlm.nih.gov]
L-364,918 experimental variability and how to reduce it
Welcome to the technical support center for L-364,918 (also known as Devazepide (B1670321) or L-364,718). This resource is designed to assist researchers, scientists, and drug development professionals in reducing experimental variability and addressing common challenges encountered when working with this potent and selective CCK1 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is L-364,918 and what is its primary mechanism of action?
L-364,918, also known as Devazepide, is a potent, competitive, and selective nonpeptide antagonist of the Cholecystokinin (B1591339) 1 (CCK1) receptor, formerly known as the CCK-A receptor.[1][2] Its primary mechanism of action is to block the binding of the endogenous ligand, cholecystokinin (CCK), to the CCK1 receptor.[1] This inhibition prevents the activation of downstream signaling pathways. The CCK1 receptor is a G-protein coupled receptor (GPCR) primarily located in the gastrointestinal system, including the pancreas and gallbladder, where it is involved in processes like enzyme secretion, gallbladder contraction, and satiety signaling.[2]
Q2: What are the recommended solvents and storage conditions for L-364,918?
For preparing stock solutions, Dimethyl Sulfoxide (DMSO) and ethanol (B145695) are commonly used. L-364,918 is soluble in DMSO up to 100 mM and in ethanol up to 50 mM.[3] For long-term storage, it is recommended to store stock solutions at -20°C or -80°C.[3] For in vivo studies, working solutions should ideally be prepared fresh on the day of use.[4]
Q3: How can I minimize precipitation of L-364,918 when preparing aqueous working solutions for cell-based assays?
Precipitation upon dilution in aqueous buffers is a common issue due to the poor aqueous solubility of L-364,918.[3] To mitigate this, consider the following strategies:
-
Minimize Final Organic Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) in your assay medium as low as possible, typically below 0.5% (v/v), to avoid solvent-induced cell toxicity.[3]
-
Use a Surfactant: The inclusion of a low concentration of a biocompatible surfactant, such as Tween® 80, in your final dilution buffer can help maintain the compound in solution.[3]
-
Perform Serial Dilutions: Instead of a single large dilution, perform serial dilutions in your aqueous buffer.
-
Gentle Warming and Sonication: Brief and gentle warming in a 37°C water bath or sonication can aid dissolution.[3] However, exercise caution to prevent compound degradation.
Q4: What are potential off-target effects of L-364,918 and how can I control for them?
While L-364,918 is highly selective for the CCK1 receptor over the CCK2 receptor, at high concentrations, the possibility of off-target effects exists.[5] A known consequence of prolonged on-target CCK1 receptor blockade in animal models is the increased risk of cholesterol gallstone formation due to impaired gallbladder emptying.[6] To investigate and control for potential off-target effects, researchers can:
-
Use the Lowest Effective Concentration: Perform thorough dose-response studies to identify the lowest concentration of L-364,918 that produces the desired on-target effect.[6]
-
Employ Genetic Knockdown/Knockout: Use techniques like siRNA or CRISPR-Cas9 to reduce or eliminate the expression of the CCK1 receptor.[6] If the experimental effect of L-364,918 persists in the absence of its primary target, it suggests an off-target mechanism.[6]
-
Conduct Off-Target Profiling: If resources allow, screen L-364,918 against a broad panel of receptors and kinases to identify potential unintended molecular interactions.[6]
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with L-364,918.
| Problem | Potential Cause | Suggested Solution |
| Inconsistent results between experiments | 1. Cell Passage Number: CCK1 receptor expression may vary with cell passage number. 2. Reagent Variability: Different batches of reagents (e.g., serum, agonist) can introduce variability. 3. Pipetting Errors: Inaccurate pipetting can lead to significant variations. | 1. Use cells within a defined and consistent passage number range for all experiments. 2. Use the same batch of critical reagents for a set of experiments. If a new batch is necessary, perform a bridging experiment to ensure consistency. 3. Ensure pipettes are properly calibrated. Use positive displacement pipettes for viscous solutions. |
| No or low inhibitory activity observed in a functional assay | 1. Compound Degradation: Improper storage or handling may have led to the degradation of L-364,918. 2. Low Compound Potency: The concentration range tested may be too low. 3. Poor Solubility: The compound may have precipitated out of the assay buffer. 4. Suboptimal Assay Conditions: Cell density, agonist concentration, or incubation times may not be ideal. 5. Incorrect Receptor Subtype: The cell line may not express the CCK1 receptor or may express the CCK2 receptor, for which L-364,918 has a much lower affinity.[5] | 1. Use a fresh stock of the inhibitor and confirm proper storage conditions (-20°C or -80°C).[3] 2. Test a wider range of inhibitor concentrations. 3. Visually inspect for precipitation. If observed, refer to the FAQ on minimizing precipitation. 4. Optimize assay conditions by titrating cell number, using an EC80 concentration of the agonist (e.g., CCK-8), and varying pre-incubation time with the inhibitor. 5. Confirm CCK1 receptor expression in your cell line using methods like RT-PCR or a specific antibody. |
| High background signal or "inhibitory" effect of the vehicle control | 1. DMSO Toxicity: The final concentration of DMSO in the assay may be too high, causing cellular stress or death. 2. Contaminated Reagents: Assay buffers or other reagents may be contaminated. | 1. Perform a DMSO toxicity test to determine the maximum tolerated concentration for your cell line. Typically, the final DMSO concentration should be kept below 0.5%.[3] 2. Prepare fresh assay buffers and reagents. |
| L-364,918 shows activity in cells not expressing the CCK1 receptor | 1. Off-Target Effects: The inhibitor may be interacting with other cellular targets. | 1. Perform a counterscreen against a panel of other GPCRs or relevant targets. 2. Test the inhibitor in a functional assay that is independent of the CCK1 receptor signaling pathway (e.g., a general cell viability assay). |
Data Presentation
Physicochemical Properties of L-364,918 (Devazepide)
| Property | Value | Reference |
| Molecular Formula | C₂₅H₂₀N₄O₂ | [5] |
| Molecular Weight | 408.5 g/mol | [5] |
| CAS Number | 103420-77-5 | [7] |
| Synonyms | Devazepide, L-364,718, MK-329 | [1][5][7] |
| Solubility in DMSO | Up to 100 mM | [3] |
| Solubility in Ethanol | Up to 50 mM | [3] |
In Vitro Activity of L-364,918 (Devazepide)
| Receptor | Assay Type | Species/Tissue | IC₅₀ / Kᵢ | Reference |
| CCK1 | Radioligand Binding | Rat Pancreas | 81 pM (IC₅₀) | [4] |
| CCK1 | Radioligand Binding | Bovine Gallbladder | 45 pM (IC₅₀) | [4] |
| CCK1 | Radioligand Binding | - | 0.3 nM (Kᵢ) | [5] |
| CCK2 | Radioligand Binding | Guinea Pig Brain | 245 nM (IC₅₀) | [4] |
| CCK2 | Radioligand Binding | - | 342 nM (Kᵢ) | [5] |
In Vivo Administration of L-364,918 (Devazepide) in Rodents
| Application Area | Route of Administration | Dosage | Animal Model | Key Findings | Reference |
| Food Intake / Satiety | Intraperitoneal (IP) | 0.1 - 1.0 mg/kg | Rat/Mouse | Increases food intake and blocks the anorectic effect of CCK-8. | [8] |
| Gastrointestinal Motility | Oral Gavage | 4 mg/kg/day | Rat | Reverses the delay in transit time induced by ileal lipid infusion.[9] | [9] |
| Tumor Growth Inhibition | - | - | Mouse Xenograft | Reduced Ewing tumor growth by 40%. | [10] |
| Conditioned Reward | Intraperitoneal (IP) | 0.1 or 1.0 mg/kg | Rat | Attenuated the development of conditioned activity.[11] | [11] |
Experimental Protocols
Preparation of L-364,918 Stock and Working Solutions
Objective: To prepare stock and working solutions of L-364,918 for in vitro and in vivo experiments.
Materials:
-
L-364,918 (Devazepide) powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
Ethanol, sterile
-
Sterile saline
-
Tween® 80
-
Corn oil
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Water bath (optional)
Protocol for 10 mM Stock Solution in DMSO:
-
Weigh the required amount of L-364,918 powder (Molecular Weight: 408.46 g/mol ).[3]
-
Add the appropriate volume of DMSO to achieve a 10 mM concentration (e.g., dissolve 4.085 mg in 1 mL of DMSO).
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming (up to 37°C) or brief sonication can be used to aid dissolution.[3]
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C for long-term storage.[3]
Protocol for Working Solutions for In Vitro Assays:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions of the stock solution in the appropriate aqueous buffer or cell culture medium to achieve the desired final concentrations.
-
Ensure the final DMSO concentration is below 0.5% (v/v) to prevent cytotoxicity.[3] For example, a 1:1000 dilution of the 10 mM stock will result in a 10 µM working solution with 0.1% DMSO.
Protocol for Working Solutions for In Vivo Administration:
-
Suspension for Oral Gavage or IP Injection: To prepare a 1 mL working solution of 5 mg/mL, add 100 µL of a 50 mg/mL DMSO stock solution to 900 µL of 20% SBE-β-CD in saline and mix well.[12]
-
Solution for Oral Gavage or IP Injection: To prepare a 1 mL working solution of ≥ 5 mg/mL, add 100 µL of a 50 mg/mL DMSO stock solution to 900 µL of corn oil and mix thoroughly.[12]
In Vitro Radioligand Competitive Binding Assay
Objective: To determine the binding affinity (Kᵢ) of L-364,918 for the CCK1 receptor.
Materials:
-
Cell membranes expressing the human CCK1 receptor (e.g., from HEK293 or CHO cells)
-
Radiolabeled CCK ligand (e.g., [³H]CCK-8 or [¹²⁵I]CCK-8)
-
L-364,918 (Devazepide)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.5 mM EDTA, pH 7.4)[13]
-
Wash Buffer (ice-cold 50 mM Tris-HCl, pH 7.4)[13]
-
Non-specific binding control (e.g., 1 µM unlabeled CCK-8)
-
96-well filter plates (e.g., glass fiber GF/C)
-
Scintillation cocktail and counter
Protocol:
-
Membrane Preparation: Prepare a membrane fraction from CCK1-expressing cells by homogenization and centrifugation. Resuspend the final membrane pellet in assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL:
-
150 µL of membrane preparation
-
50 µL of varying concentrations of L-364,918
-
50 µL of radiolabeled CCK ligand at a fixed concentration (at or below its Kₔ)
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.[8]
-
Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value from the competition curve and calculate the Kᵢ using the Cheng-Prusoff equation.[14]
In Vivo Gastric Emptying Assay in Rats
Objective: To evaluate the effect of L-364,918 on gastric emptying.
Materials:
-
Adult rats
-
L-364,918 (Devazepide) and vehicle control
-
Phenol (B47542) red non-nutrient test meal
-
Oral gavage needles
-
Surgical instruments
-
0.1 N NaOH
-
Spectrophotometer
Protocol:
-
Animal Preparation: Fast rats for 18-24 hours with free access to water.
-
Dosing: Administer L-364,918 or vehicle control via the desired route (e.g., intraperitoneal injection or oral gavage) at a predetermined time before the test meal.
-
Test Meal Administration: Administer a standard volume of the phenol red test meal via oral gavage.
-
Gastric Emptying Period: Wait for a defined period (e.g., 20 minutes) to allow for gastric emptying.
-
Stomach Excision: Euthanize the animals and surgically excise the stomach.
-
Sample Processing: Homogenize the entire stomach in a known volume of 0.1 N NaOH.
-
Quantification: Centrifuge the homogenate and measure the absorbance of the supernatant at 560 nm to determine the amount of phenol red remaining in the stomach.
-
Data Analysis: Calculate the percentage of gastric emptying for each animal and compare the results between the L-364,918-treated and vehicle-treated groups using appropriate statistical tests.
Visualizations
Caption: CCK1 Receptor Signaling Pathway and the Inhibitory Action of L-364,918.
Caption: Troubleshooting Workflow for Common Issues in L-364,918 Experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Devazepide (L-364,718, MK-329) | CCK1 inhibitor | Probechem Biochemicals [probechem.com]
- 8. benchchem.com [benchchem.com]
- 9. The effect of the cholecystokinin antagonist devazepide (L364718) on the ileal brake mechanism in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Devazepide, a nonpeptide antagonist of CCK receptors, induces apoptosis and inhibits Ewing tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Devazepide, a CCKA receptor antagonist, impairs the acquisition of conditioned reward and conditioned activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Ensuring Reproducibility in Experiments Involving L-364,918 (Devazepide)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to ensure the reproducibility of experiments involving the selective CCK1 receptor antagonist, L-364,918 (also known as Devazepide).
Frequently Asked Questions (FAQs)
Q1: What is L-364,918 and what is its primary mechanism of action?
A1: L-364,918, also known as Devazepide (B1670321), is a potent, selective, and orally active non-peptide antagonist of the cholecystokinin-1 (CCK1) receptor, formerly known as the CCK-A receptor.[1] It is a benzodiazepine (B76468) derivative.[1] Its primary mechanism of action is to competitively block the binding of the peptide hormone cholecystokinin (B1591339) (CCK) to the CCK1 receptor, thereby inhibiting its downstream signaling pathways.[1][2]
Q2: What are the primary applications of L-364,918 in research?
A2: L-364,918 is a valuable pharmacological tool for investigating the physiological and pathological roles of the CCK1 receptor. It is commonly used in studies related to satiety and food intake, gastrointestinal motility, pancreatic secretion, and anxiety.[2][3] It has also been investigated for its potential in cancer research, particularly in halting the progression of pancreatic cancer precursor lesions.[4]
Q3: What is the selectivity profile of L-364,918?
A3: L-364,918 is highly selective for the CCK1 receptor over the CCK2 (CCK-B) receptor. This selectivity is a key feature for dissecting the distinct physiological roles of the two CCK receptor subtypes.
Q4: How should L-364,918 be stored?
A4: For long-term stability, L-364,918 should be stored as a solid at +4°C. Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[5] It is important to protect the compound from light and moisture.[5] As with other benzodiazepine solutions, degradation can occur over time, so using freshly prepared solutions is recommended for optimal reproducibility.[6]
Q5: What are the known on-target effects of L-364,918 that might be observed in experiments?
A5: By antagonizing the CCK1 receptor, L-364,918 can lead to several physiological effects, including increased appetite and food intake, delayed gallbladder emptying, and altered gastrointestinal transit.[1][7] In some animal models, prolonged use has been associated with the formation of cholesterol gallstones due to impaired gallbladder function.[1][8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no antagonist activity in vitro. | 1. Incorrect concentration: Due to its high potency (pM to nM range), errors in serial dilutions can lead to concentrations that are too low to be effective. 2. Compound precipitation: L-364,918 has limited solubility in aqueous buffers. 3. Degraded compound: Improper storage or repeated freeze-thaw cycles of stock solutions can lead to degradation. 4. Incorrect receptor subtype: The cell line used may not express the CCK1 receptor or may predominantly express the CCK2 receptor. | 1. Verify dilutions: Prepare fresh serial dilutions and confirm the concentration of the stock solution. Use calibrated pipettes. 2. Ensure solubility: Prepare stock solutions in 100% DMSO or ethanol. For working solutions, ensure the final concentration of the organic solvent is compatible with your assay and does not exceed a level that affects cell viability (typically <0.5% DMSO).[9] 3. Use fresh stock: Prepare fresh stock solutions or use aliquots that have not undergone multiple freeze-thaw cycles. Store as recommended. 4. Confirm receptor expression: Verify the expression of the CCK1 receptor in your cell line using techniques like RT-PCR or western blotting. Use a positive control agonist (e.g., CCK-8) to confirm receptor functionality.[9] |
| High background signal or vehicle effects in vitro. | 1. Solvent toxicity: The concentration of the vehicle (e.g., DMSO) may be too high, causing cellular stress or death. 2. Contaminated reagents: Buffers or media may be contaminated. | 1. Perform a vehicle control titration: Determine the maximum concentration of the vehicle that does not affect your assay readout. Keep the final vehicle concentration consistent across all wells. 2. Use fresh, sterile reagents: Prepare fresh buffers and media for each experiment. |
| Variability in in vivo results. | 1. Improper drug formulation and administration: L-364,918 may not be fully dissolved or may precipitate upon injection. 2. Incorrect dosage: The high potency of the compound makes accurate dosing critical. 3. Animal habituation: Lack of proper acclimatization of animals to the experimental procedures can lead to stress-induced variability. | 1. Use appropriate vehicle: For intraperitoneal (IP) injection or oral gavage, vehicles such as 20% SBE-β-CD in saline or corn oil can be used to improve solubility and delivery.[2] Ensure the solution is well-mixed before administration. 2. Careful dose calculation: Accurately calculate the dose based on the animal's body weight. 3. Acclimatize animals: Habituate animals to the housing, handling, and injection procedures for several days before the experiment to minimize stress.[10] |
| Observed off-target effects. | 1. High concentration: Although highly selective, at very high concentrations, L-364,918 could potentially interact with other receptors, including benzodiazepine receptors.[1] 2. On-target effects in unexpected tissues: CCK1 receptors are present in various tissues, and their blockade may lead to unforeseen physiological consequences. | 1. Perform dose-response curves: Use the lowest effective concentration of L-364,918 to minimize the risk of off-target effects. 2. Use control compounds: Include a structurally unrelated CCK1 receptor antagonist to confirm that the observed effect is mediated by CCK1 receptor blockade. 3. Conduct counterscreening: If off-target effects are suspected, test L-364,918 against a panel of other receptors.[1] |
Quantitative Data Summary
| Parameter | Species/System | Value | Reference |
| IC50 | Rat pancreatic CCK receptors | 81 pM | [5][11] |
| Bovine gallbladder CCK receptors | 45 pM | [5][11] | |
| Guinea pig brain CCK receptors | 245 nM | [5][11] | |
| Solubility | DMSO | Up to 100 mM | |
| Ethanol | Up to 50 mM | ||
| In Vivo ED50 | Antagonism of CCK-8 induced inhibition of milk intake in sham-feeding rats (IP) | 625 ng/kg | [2] |
Experimental Protocols
Radioligand Competitive Binding Assay
Objective: To determine the binding affinity (Ki) of L-364,918 for the CCK1 receptor.
Methodology:
-
Membrane Preparation:
-
Harvest cells or tissue expressing the CCK1 receptor (e.g., rat pancreas or a cell line stably expressing the receptor).
-
Homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).
-
Centrifuge to remove debris, then pellet the membranes by high-speed centrifugation (e.g., 20,000 x g for 10 minutes at 4°C).
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Assay Setup (96-well plate):
-
Total Binding: Membrane preparation + radiolabeled CCK ligand (e.g., [125I]-CCK-8) + assay buffer.
-
Non-specific Binding: Membrane preparation + radiolabeled CCK ligand + a high concentration of unlabeled CCK-8 (e.g., 1 µM).
-
Competitive Binding: Membrane preparation + radiolabeled CCK ligand + serial dilutions of L-364,918.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[10]
-
Filtration: Rapidly filter the contents of each well through a filter plate (e.g., GF/C) and wash with ice-cold wash buffer to separate bound and free radioligand.[10][12]
-
Detection: Add scintillation cocktail to the dried filters and count the radioactivity.
-
Data Analysis: Determine the IC50 value of L-364,918 and calculate the Ki using the Cheng-Prusoff equation.[13]
Intracellular Calcium Mobilization Assay
Objective: To functionally assess the antagonist activity of L-364,918 by measuring its ability to block agonist-induced increases in intracellular calcium.
Methodology:
-
Cell Preparation:
-
Plate a cell line stably expressing the CCK1 receptor in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.[12]
-
-
Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer (e.g., HBSS with 20 mM HEPES) for approximately 60 minutes at 37°C.[12]
-
-
Antagonist Pre-incubation:
-
Wash the cells to remove excess dye.
-
Add serial dilutions of L-364,918 to the wells and pre-incubate for a defined period (e.g., 15-30 minutes).[12]
-
-
Agonist Stimulation and Measurement:
-
Place the plate in a fluorescence plate reader.
-
Establish a stable baseline fluorescence reading.
-
Inject a fixed concentration of a CCK1 receptor agonist (e.g., CCK-8) into each well.
-
Immediately record the fluorescence intensity over time to measure the calcium flux.[13]
-
-
Data Analysis:
-
Quantify the agonist-induced calcium response in the presence of different concentrations of L-364,918.
-
Determine the IC50 value for L-364,918's inhibition of the agonist response.
-
In Vivo Administration for Satiety Studies in Rodents
Objective: To investigate the effect of L-364,918 on food intake.
Methodology:
-
Animal Habituation:
-
Individually house the animals and acclimate them to the testing environment and handling for at least 3-5 days.[10]
-
-
Drug Preparation:
-
Administration:
-
Administer the prepared L-364,918 solution or vehicle to the animals via the chosen route (e.g., IP injection 30 minutes before food presentation).[10]
-
-
Food Intake Measurement:
-
Data Analysis:
-
Compare the cumulative food intake between the L-364,918-treated and vehicle-treated groups.
-
Visualizations
Caption: CCK1 Receptor Signaling Pathway and the inhibitory action of L-364,918.
Caption: A generalized workflow for in vitro functional antagonism assays with L-364,918.
Caption: A logical troubleshooting workflow for addressing inconsistent experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. What are CCK receptor antagonists and how do they work? [synapse.patsnap.com]
- 4. CHOLECYSTOKININ RECEPTOR ANTAGONIST HALTS PROGRESSION OF PANCREATIC CANCER PRECURSOR LESIONS AND FIBROSIS IN MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Stability of Diazepam Solution for Injection Following Long-Term Storage in an Ambient Temperature of the Mediterranean Climate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of the cholecystokinin antagonist devazepide (L364718) on the ileal brake mechanism in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The cholecystokinin-1 receptor antagonist devazepide increases cholesterol cholelithogenesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of the Potency of L-364,918 and Lorglumide as CCK1R Antagonists
This guide provides a detailed comparison of the potency of two prominent cholecystokinin (B1591339) receptor 1 (CCK1R) antagonists: L-364,918 (also known as Devazepide) and lorglumide (B1675136). Both are non-peptide antagonists widely used in research to investigate the physiological roles of cholecystokinin (CCK). This document is intended for researchers, scientists, and drug development professionals, offering a summary of quantitative data, detailed experimental methodologies, and visual representations of the underlying pharmacology.
Data Presentation: Quantitative Comparison of Potency
The potency of L-364,918 and lorglumide has been evaluated in various in vitro and in vivo models. The following table summarizes key quantitative data from binding affinity and functional antagonism studies. L-364,918 consistently demonstrates higher potency than lorglumide.
| Compound | Parameter | Value | Species & Tissue/Cell Line | Reference |
| L-364,918 | Kd | 0.23 nM | Rat pancreatic membranes | [1] |
| Relative Potency | More potent than lorglumide | Rat pancreatic acini (in vitro) | [2][3] | |
| Relative Potency | More potent than lorglumide | Rat pancreatic juice (in vivo) | [2][3] | |
| Lorglumide | IC50 | 13.7 nM | Mouse pancreatic membranes | [4] |
| IC50 | 50 nM | CCK1 Receptor | [5] | |
| pA2 | 7.31 ± 0.45 | Rat pancreatic segments (against caerulein) | [6] |
Note: Lower Kd and IC50 values indicate higher binding affinity, while a higher pA2 value signifies greater antagonist potency.[7][8] Direct comparisons should be made cautiously due to variations in experimental conditions across different studies.
Experimental Protocols
The data presented above are derived from established pharmacological assays. Below are detailed methodologies for two key types of experiments used to determine the potency of CCK1R antagonists.
Protocol 1: Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki or IC50) of a compound by measuring its ability to displace a radiolabeled ligand from the CCK1 receptor.
Objective: To quantify the affinity of L-364,918 and lorglumide for the CCK1 receptor.
Materials:
-
Membrane Preparation: Homogenized tissue or cells expressing CCK1 receptors (e.g., rat pancreatic membranes).[1][9]
-
Radioligand: A high-affinity CCK1R radioligand, such as [3H]-(+/-)-L-364,718 or [125I]CCK-8.[1][10]
-
Binding Buffer: Typically 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EGTA, and 0.1% BSA, at pH 7.4.[10]
-
Test Compounds: L-364,918 and lorglumide, serially diluted.
-
Wash Buffer: Ice-cold binding buffer.
-
Apparatus: 96-well filter plates, vacuum manifold, and a scintillation counter.[10]
Methodology:
-
Membrane Preparation: Tissues or cells are homogenized in a lysis buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in binding buffer, and protein concentration is determined.[9]
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand (typically near its Kd value), and varying concentrations of the antagonist (L-364,918 or lorglumide).[9]
-
Controls:
-
Incubation: The plate is incubated, typically for 60 minutes at 30°C, to allow the binding to reach equilibrium.[9]
-
Termination and Filtration: The reaction is terminated by rapid filtration through GF/C filter plates using a vacuum manifold. This separates the bound radioligand from the free radioligand.[9]
-
Washing: The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[9]
-
Quantification: Scintillation fluid is added to the wells, and the radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the NSB from the total binding. The IC50 value (the concentration of antagonist that inhibits 50% of the specific binding) is determined by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.[4]
Protocol 2: Functional Antagonism Assay (Intracellular Calcium Mobilization)
This assay measures the ability of an antagonist to block the functional response of a CCK1R agonist, such as the mobilization of intracellular calcium.[11]
Objective: To determine the functional potency (pA2) of L-364,918 and lorglumide.
Materials:
-
Cell Line: A cell line stably expressing the CCK1 receptor (e.g., CHO-CCK1R or HITSeeker CCKAR cells).[11][12]
-
Agonist: Cholecystokinin octapeptide (CCK-8).[11]
-
Antagonists: L-364,918 and lorglumide.
-
Calcium-sensitive Dye: A fluorescent dye such as Fluo-4 AM.[9]
-
Assay Buffer: A physiological salt solution (e.g., Krebs-Ringer-HEPES buffer).
-
Apparatus: A fluorescence plate reader with an injection system.[10]
Methodology:
-
Cell Plating: Seed the CCK1R-expressing cells into a 96-well or 384-well black, clear-bottom plate and culture overnight.[10]
-
Dye Loading: Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's protocol, typically involving a 30-60 minute incubation at 37°C.[9][10]
-
Antagonist Pre-incubation: Wash the cells to remove excess dye and then pre-incubate them with various fixed concentrations of the antagonist (L-364,918 or lorglumide) or vehicle control for 15-30 minutes.[10]
-
Agonist Stimulation: Place the plate in the fluorescence reader and establish a baseline fluorescence reading. Inject a range of concentrations of the agonist (CCK-8) into the wells and record the change in fluorescence over time.[9]
-
Data Analysis:
-
Construct concentration-response curves for the agonist (CCK-8) in the absence and presence of each fixed concentration of the antagonist.
-
The antagonist will cause a rightward shift in the agonist's concentration-response curve.[6]
-
The dose ratio (the ratio of the agonist EC50 in the presence of the antagonist to the EC50 in its absence) is calculated for each antagonist concentration.
-
A Schild plot is generated by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of the antagonist. For a competitive antagonist, the x-intercept of this plot provides the pA2 value.[6]
-
Mandatory Visualizations
CCK1 Receptor Signaling Pathways
The CCK1 receptor is a G protein-coupled receptor (GPCR) that primarily signals through Gq/11 and Gs proteins.[13][14][15] Antagonists like L-364,918 and lorglumide block the binding of CCK, thereby inhibiting these downstream pathways.
Caption: CCK1R signaling pathways and the inhibitory action of antagonists.
Experimental Workflow for Potency Determination
The following diagram outlines the typical workflow for a competitive radioligand binding assay to determine the potency of CCK1R antagonists.
Caption: Workflow of a competitive radioligand binding assay.
References
- 1. Characterization of the binding of [3H]-(+/-)-L-364,718: a new potent, nonpeptide cholecystokinin antagonist radioligand selective for peripheral receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic CCK8 analogs with antagonist activity on pancreatic receptors: in vivo study in the rat, compared to non-peptidic antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Lorglumide, (S)- | 118919-28-1 | Benchchem [benchchem.com]
- 6. Effect of a new potent CCK antagonist, lorglumide, on caerulein- and bombesin-induced pancreatic secretion and growth in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. flexiblelearning.auckland.ac.nz [flexiblelearning.auckland.ac.nz]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. innoprot.com [innoprot.com]
- 12. Discovery of a Positive Allosteric Modulator of Cholecystokinin Action at CCK1R in Normal and Elevated Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. gosset.ai [gosset.ai]
- 14. Frontiers | Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes [frontiersin.org]
- 15. benchchem.com [benchchem.com]
A Head-to-Head Comparison of L-364,918 and Proglumide as Cholecystokinin Receptor Antagonists
For researchers, scientists, and drug development professionals, the selection of a specific cholecystokinin (B1591339) (CCK) receptor antagonist is a critical decision in experimental design. This guide provides an objective, data-driven comparison of two widely studied CCK antagonists: L-364,918 (also known as Devazepide) and proglumide (B1679172). We will delve into their respective binding affinities, in vitro potencies, and receptor selectivity, supported by experimental data and detailed methodologies.
Executive Summary
L-364,918 is a potent, competitive, and highly selective antagonist for the cholecystokinin type A (CCK-A or CCK1) receptor, with binding affinities in the picomolar to nanomolar range. In stark contrast, proglumide is a non-selective CCK receptor antagonist with significantly lower potency, typically exhibiting activity in the micromolar to millimolar range. This profound difference in potency and selectivity makes L-364,918 a more suitable tool for studies requiring specific blockade of the CCK-A receptor, while proglumide may be employed in experiments where broad-spectrum, lower-potency CCK antagonism is desired.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data comparing the performance of L-364,918 and proglumide.
Table 1: Comparative Binding Affinities for CCK Receptors
| Compound | Receptor Subtype | Species/Tissue | Binding Affinity (IC₅₀/Kᵢ) |
| L-364,918 (Devazepide) | CCK-A (CCK1) | Rat Pancreas | 81 pM (IC₅₀)[1][2] |
| CCK-A (CCK1) | Bovine Gallbladder | 45 pM (IC₅₀)[1][2] | |
| CCK-B (CCK2) | Guinea Pig Brain | 245 nM (IC₅₀)[1][2] | |
| Proglumide | CCK-A/B | Rat Pancreatic Islets | 0.8 mM (IC₅₀)[3] |
| CCK-A/B | HT29 Colon Carcinoma Cells | 6.5 mM (IC₅₀)[4] |
Table 2: In Vitro Potency in Amylase Release Assays
| Compound | Assay Description | Potency |
| L-364,918 (Devazepide) | Inhibition of CCK-8-stimulated amylase release from isolated rat pancreatic acini. | L-364,918 is significantly more potent than proglumide.[5] |
| Proglumide | Inhibition of CCK-stimulated amylase release in mouse pancreatic acini. | Dose-dependent inhibition observed at concentrations between 0.3-10 mM.[4] |
Experimental Protocols
Radioligand Binding Assay (for determining binding affinity)
This protocol outlines a typical competitive radioligand binding assay to determine the inhibitory constant (Kᵢ) of a test compound for CCK receptors.
-
Membrane Preparation:
-
Tissues rich in the target receptor (e.g., rat pancreas for CCK-A, guinea pig cerebral cortex for CCK-B) are homogenized in ice-cold sucrose (B13894) buffer.
-
The homogenate is subjected to differential centrifugation to isolate the membrane fraction containing the receptors.
-
The final membrane pellet is resuspended in a suitable buffer and protein concentration is determined.
-
-
Binding Reaction:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in order:
-
Assay buffer.
-
A fixed concentration of a radiolabeled CCK receptor ligand (e.g., [¹²⁵I]CCK-8).
-
Increasing concentrations of the unlabeled antagonist (L-364,918 or proglumide).
-
The membrane preparation.
-
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled CCK agonist or antagonist.
-
-
Incubation and Filtration:
-
The plate is incubated at a controlled temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium.
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
-
Data Analysis:
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.
-
The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation.
-
Amylase Release Assay (for determining in vitro potency)
This protocol describes a method to assess the ability of an antagonist to inhibit CCK-stimulated amylase release from pancreatic acini.
-
Isolation of Pancreatic Acini:
-
The pancreas is removed from a euthanized animal (e.g., rat or mouse) and placed in an oxygenated buffer.
-
The tissue is minced and subjected to enzymatic digestion with collagenase.
-
The resulting cell suspension is filtered and washed to obtain a suspension of pancreatic acini.
-
-
Pre-incubation with Antagonist:
-
The acini are pre-incubated with varying concentrations of the antagonist (L-364,918 or proglumide) or vehicle control for a set period (e.g., 15 minutes) at 37°C.
-
-
Stimulation of Amylase Release:
-
A submaximal concentration of a CCK agonist (e.g., CCK-8) is added to the acini suspension to stimulate amylase release. Basal (unstimulated) release is also measured.
-
The incubation is continued for a defined time (e.g., 30 minutes) at 37°C.
-
-
Sample Collection and Amylase Measurement:
-
The acini are pelleted by centrifugation.
-
The supernatant, containing the released amylase, is collected.
-
The amylase activity in the supernatant is determined using a commercially available amylase assay kit.
-
-
Data Analysis:
-
Amylase release is typically expressed as a percentage of the total amylase content in the acini.
-
The ability of the antagonist to inhibit CCK-stimulated amylase release is calculated, and the IC₅₀ value (the concentration of antagonist that causes 50% inhibition) is determined.
-
Mandatory Visualizations
Caption: Simplified signaling pathway of the CCK1 receptor.
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Proglumide (gastrin and cholecystokinin receptor antagonist) inhibits insulin secretion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Synthetic CCK8 analogs with antagonist activity on pancreatic receptors: in vivo study in the rat, compared to non-peptidic antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the selective antagonist activity of L-364,918 at CCK1 receptors
For researchers, scientists, and drug development professionals, the cholecystokinin-1 (CCK1) receptor represents a significant therapeutic target for various gastrointestinal and central nervous system disorders.[1] Validating the activity of selective antagonists is crucial for advancing research and development in this area. This guide provides a comprehensive comparison of L-364,918 (also known as devazepide (B1670321) or MK-329), a potent and selective CCK1 receptor antagonist, with other relevant compounds, supported by experimental data and detailed protocols. [1][2]
L-364,918 is a non-peptide benzodiazepine (B76468) derivative that has been instrumental in characterizing the physiological roles of the CCK1 receptor.[2] It acts as a competitive antagonist, binding to the same site as the endogenous ligand cholecystokinin (B1591339) (CCK) without initiating a biological response, thereby blocking the receptor's activation.[2] Its high affinity and selectivity for the CCK1 receptor over the CCK2 subtype make it a valuable tool in pharmacological research.[3]
Comparative Analysis of CCK Receptor Antagonists
The selectivity and potency of L-364,918 are best understood when compared to other CCK receptor antagonists. The following table summarizes the binding affinities (Ki) and half-maximal inhibitory concentrations (IC50) of L-364,918 and other notable antagonists at both CCK1 and CCK2 receptors.
| Antagonist | Receptor Subtype | Species/Tissue | Potency Metric | Value | Selectivity (CCK2/CCK1) |
| L-364,918 (Devazepide) | CCK1 | Rat Pancreas | Ki | 4 nM | ~125-fold [3] |
| Bovine Gallbladder | IC50 | 45 pM[4] | |||
| CCK2 | Guinea Pig Brain | IC50 | 245 nM [4] | ||
| Loxiglumide | CCK1 | Rat Pancreas | IC50 | 195 nM | ~63-fold |
| Bovine Gallbladder | IC50 | 77.1 nM | |||
| CCK2 | Guinea Pig Cerebral Cortex | IC50 | 12,363 nM | ||
| Lorglumide | CCK1 | Guinea Pig Gallbladder | pKB | 7.59 | - |
| CCK1 | Guinea Pig Ileum | pA2 | 7.30 | ||
| Proglumide | CCK1/CCK2 | - | - | Low affinity (mM range)[5] | Non-selective |
Understanding the CCK1 Receptor Signaling Pathway
The CCK1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq alpha subunit.[6] Upon agonist binding, a conformational change in the receptor activates Gq, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium. This increase in cytosolic calcium, along with DAG, activates protein kinase C (PKC), which phosphorylates downstream targets to elicit a physiological response.[7][8]
Experimental Protocols
Validating the antagonist activity of L-364,918 and other compounds at the CCK1 receptor involves several key in vitro assays.
Radioligand Binding Assay
This assay directly measures the ability of a compound to displace a radiolabeled ligand from the CCK1 receptor, allowing for the determination of its binding affinity (Ki).
Objective: To quantify the affinity of L-364,918 and other antagonists for the CCK1 receptor.
Materials:
-
Receptor Source: Membrane preparations from cells stably expressing the human CCK1 receptor (e.g., 1321N1 cells) or from tissues with high CCK1 receptor density (e.g., rat pancreas).
-
Radioligand: [¹²⁵I]Bolton-Hunter labeled CCK-8 ([¹²⁵I]BH-CCK-8).
-
Test Compounds: L-364,918 and other antagonists.
-
Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.1% BSA.
-
Wash Buffer: Ice-cold binding buffer.
-
Non-specific Binding Control: High concentration of unlabeled CCK-8 (e.g., 1 µM).
Procedure:
-
Incubation: In a 96-well plate, incubate the receptor membranes with the radioligand and varying concentrations of the test compound.
-
Equilibration: Allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).
-
Separation: Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Determine the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium concentration, a key downstream event in CCK1 receptor signaling.
Objective: To determine the functional potency of L-364,918 in inhibiting CCK1 receptor-mediated signaling.
Materials:
-
Cell Line: A cell line stably expressing the human CCK1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Calcium-sensitive dye: Fluo-4 AM or similar.
-
Agonist: CCK-8.
-
Test Compounds: L-364,918 and other antagonists.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Instrumentation: Fluorescence plate reader with automated liquid handling (e.g., FLIPR).
Procedure:
-
Cell Plating: Seed the CCK1 receptor-expressing cells into a 96- or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for approximately 1 hour at 37°C.
-
Antagonist Pre-incubation: Add varying concentrations of the antagonist (e.g., L-364,918) to the wells and incubate for a defined period (e.g., 15-30 minutes).
-
Agonist Stimulation: Place the plate in the fluorescence reader and establish a baseline fluorescence. Inject a pre-determined concentration of the agonist (CCK-8, typically the EC80) into the wells.
-
Fluorescence Measurement: Immediately begin recording the fluorescence intensity over time. The increase in fluorescence corresponds to the rise in intracellular calcium.
-
Data Analysis: Calculate the peak fluorescence response or the area under the curve. Plot the percentage of inhibition of the agonist response against the logarithm of the antagonist concentration to determine the IC50 value.[9]
Conclusion
L-364,918 is a highly potent and selective CCK1 receptor antagonist that serves as a critical tool for investigating the physiological and pathological roles of the CCK1 receptor. The experimental protocols detailed in this guide provide a robust framework for the validation and comparative analysis of L-364,918 and other CCK1 receptor antagonists, facilitating further research and drug development efforts in this field.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Benzodiazepine analogues L365,260 and L364,718 as gastrin and pancreatic CCK receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cholecystokinin Antagonists: Fluorinated 5-Hydroxy-5-Aryl-Pyrrol-2-Ones as Experimental Agents for Brain, Colon and Pancreatic Cancer - MedCrave online [medcraveonline.com]
- 6. Structures of the human cholecystokinin 1 (CCK1) receptor bound to Gs and Gq mimetic proteins provide insight into mechanisms of G protein selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Schematic depiction of the signalling pathways stimulated by cholecystokinin (CCK) activation of the CCK1 receptor [pfocr.wikipathways.org]
- 8. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to L-364,918 and Other Non-Peptide CCK Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of L-364,918 (also known as Devazepide) and other prominent non-peptide cholecystokinin (B1591339) (CCK) antagonists. Cholecystokinin is a crucial peptide hormone and neurotransmitter in the gastrointestinal system and the central nervous system, regulating processes such as pancreatic enzyme secretion, gallbladder contraction, gastric emptying, and satiety. Its actions are mediated through two primary G-protein coupled receptors: CCK1 (formerly CCK-A) and CCK2 (formerly CCK-B). The development of non-peptide antagonists for these receptors has been a significant area of research for potential therapeutic applications in various disorders.
This document presents a quantitative comparison of the binding affinities and in vivo potencies of L-364,918 and its alternatives, detailed experimental protocols for key assays, and visualizations of the underlying signaling pathways and experimental workflows to aid in research and drug development.
Quantitative Comparison of Non-Peptide CCK Antagonists
The following tables summarize the binding affinities (IC50/Ki) and in vivo potencies (ID50) of L-364,918 and other selected non-peptide CCK antagonists. This data allows for a direct comparison of their potency and selectivity for the CCK1 receptor over the CCK2 receptor.
Table 1: In Vitro Receptor Binding Affinity and Selectivity
| Compound | Chemical Class | CCK1 Receptor Affinity (IC50/Ki, nM) | CCK2 Receptor Affinity (IC50/Ki, nM) | Selectivity Ratio (CCK2/CCK1) | Species/Tissue |
| L-364,918 (Devazepide) | Benzodiazepine | 0.081 | 245 | ~3025 | Rat Pancreas / Guinea Pig Brain |
| Dexloxiglumide (B1670345) | Glutaramic acid derivative | ~7.0 (pA2) | Low Affinity | Highly Selective for CCK1 | Guinea Pig Gallbladder |
| Lorglumide | Glutaramic acid derivative | ~26.3 (pKB=7.59) | - | Selective for CCK1 | Guinea Pig Gallbladder[1] |
| Lintitript (SR 27897) | Indoleacetic acid derivative | 0.2 (Ki) | 200 (EC50) | >33 | Not Specified[2][3] |
| Asperlicin | Benzodiazepine | ~1.0 (IC50) | Low Affinity | Highly Selective for CCK1 | Guinea Pig Pancreas[4] |
Note: Affinity values can vary based on experimental conditions, radioligand used, and tissue preparation. The selectivity ratio is an approximation based on the provided affinity values.
Table 2: In Vivo Potency of CCK1 Antagonists
| Compound | Experimental Model | Endpoint | Potency (ID50) | Species |
| L-364,918 (Devazepide) | Inhibition of CCK-8 induced inhibition of gastric emptying | Reversal of delayed gastric emptying | ~0.005 mg/kg (i.v.) | Mouse[5] |
| Dexloxiglumide | Inhibition of CCK-8-induced delay of gastric emptying | Reversal of delayed gastric emptying | 1.14 mg/kg (i.v.) | Rat[6] |
| Lorglumide | Antagonism of CCK-8 induced satiety | Reduction of satiety effect | - | Rat[7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments used to characterize and compare non-peptide CCK antagonists.
Radioligand Binding Assay (Competitive Inhibition)
This assay determines the binding affinity of a test compound for CCK receptors by measuring its ability to displace a radiolabeled ligand.[8]
-
Objective: To determine the inhibitory constant (Ki) of a non-peptide CCK antagonist.
-
Materials:
-
Membrane preparations from cells or tissues expressing CCK1 or CCK2 receptors (e.g., rat pancreas for CCK1, guinea pig brain for CCK2).
-
Radioligand: e.g., [125I]CCK-8 or [3H]L-364,918 for CCK1 receptors.
-
Test compounds (L-364,918 and other antagonists).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
For total binding, incubate membranes with only the radioligand.
-
For non-specific binding, incubate in the presence of a high concentration of an unlabeled standard CCK antagonist.
-
Allow the reaction to reach equilibrium (e.g., 60 minutes at 30°C).
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Pancreatic Amylase Secretion Assay
This functional assay measures the ability of a CCK antagonist to inhibit CCK-stimulated amylase release from isolated pancreatic acini.[9][10]
-
Objective: To determine the functional potency of a CCK antagonist in a physiological response.
-
Materials:
-
Isolated pancreatic acini from guinea pig or rat.
-
Krebs-Ringer bicarbonate (KRB) buffer supplemented with essential amino acids, bovine serum albumin, and a trypsin inhibitor.
-
Cholecystokinin-8 (CCK-8) as the agonist.
-
Test compounds (L-364,918 and other antagonists).
-
Amylase activity assay kit.
-
-
Procedure:
-
Isolate pancreatic acini by collagenase digestion of the pancreas.
-
Pre-incubate the acini with varying concentrations of the CCK antagonist or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.
-
Stimulate the acini with a submaximal concentration of CCK-8 (e.g., 10⁻¹¹ M) and incubate for a further period (e.g., 30 minutes).
-
Separate the acini from the supernatant by centrifugation.
-
Measure the amylase activity in the supernatant using a commercially available kit.
-
-
Data Analysis:
-
Express amylase release as a percentage of the total amylase content in the acini.
-
Plot the percentage of inhibition of CCK-stimulated amylase release against the logarithm of the antagonist concentration.
-
Determine the IC50 value.
-
In Vivo Caerulein-Induced Pancreatitis Model
This in vivo model is used to evaluate the therapeutic potential of CCK antagonists in a disease model where CCK receptor overstimulation is implicated.[6][11]
-
Objective: To assess the protective effect of a CCK antagonist against caerulein-induced acute pancreatitis.
-
Materials:
-
Mice (e.g., C57BL/6) or rats (e.g., Wistar).
-
Caerulein (B1668201) (a CCK analog).
-
Test compounds (L-364,918 and other antagonists).
-
Saline solution.
-
-
Procedure:
-
Administer the CCK antagonist or vehicle to the animals at a predetermined time before the induction of pancreatitis.
-
Induce pancreatitis by administering supramaximal doses of caerulein (e.g., 50 µg/kg) via intraperitoneal injections, typically given as a series of hourly injections.[6]
-
At a specified time after the final caerulein injection, euthanize the animals and collect blood and pancreas tissue.
-
-
Endpoint Analysis:
-
Biochemical markers: Measure serum amylase and lipase (B570770) levels.
-
Pancreatic edema: Determine the pancreas weight to body weight ratio.
-
Histological evaluation: Prepare pancreatic tissue sections and score for edema, inflammatory cell infiltration, and acinar cell necrosis.
-
-
Data Analysis: Compare the severity of pancreatitis in the antagonist-treated groups with the vehicle-treated control group.
Visualizations: Signaling Pathways and Experimental Workflows
CCK1 Receptor Signaling Pathway
The primary signaling pathway for the CCK1 receptor involves its coupling to the Gq/11 family of G-proteins.[12][13] Activation of Gq leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to downstream cellular responses.[12][13]
Caption: CCK1 Receptor Signaling Pathway and Point of Antagonism.
Experimental Workflow for Screening CCK Antagonists
The following diagram illustrates a typical workflow for the initial screening and characterization of novel non-peptide CCK antagonists.
Caption: Workflow for CCK Antagonist Drug Discovery.
References
- 1. Structures of the human cholecystokinin 1 (CCK1) receptor bound to Gs and Gq mimetic proteins provide insight into mechanisms of G protein selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lintitript (SR 27897) | CCK1 Receptor Antagonist | DC Chemicals [dcchemicals.com]
- 3. Cholecystokinin Antagonists: Fluorinated 5-Hydroxy-5-Aryl-Pyrrol-2-Ones as Experimental Agents for Brain, Colon and Pancreatic Cancer - MedCrave online [medcraveonline.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Effect of dexloxiglumide and spiroglumide, two new CCK-receptor antagonists, on gastric emptying and secretion in the rat: evaluation of their receptor selectivity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The cholecystokinin-1 receptor antagonist devazepide increases cholesterol cholelithogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Progress in developing cholecystokinin (CCK)/gastrin receptor ligands which have therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Cholecystokinin Receptor Antagonist Therapy Decreases Inflammation and Fibrosis in Chronic Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 13. Secretagogue (Caerulein) induced pancreatitis in rodents | Pancreapedia [pancreapedia.org]
L-364,918 (Devazepide): A Comparative Analysis of Binding Affinity for CCK-A and CCK-B Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding affinity of L-364,918 (also known as Devazepide) to the cholecystokinin-A (CCK-A) and cholecystokinin-B (CCK-B) receptors. The information presented is supported by experimental data to offer an objective overview for research and drug development applications.
High Selectivity for CCK-A Receptors
L-364,918 is a potent and highly selective non-peptide antagonist for the CCK-A receptor.[1][2] Experimental data consistently demonstrates a significantly higher binding affinity for the CCK-A receptor subtype compared to the CCK-B receptor. This selectivity is a key characteristic of L-364,918 and underpins its utility as a pharmacological tool to investigate the physiological roles of CCK-A receptors.
One study reported that L-364,718 (devazepide) exhibits a high affinity for human CCK-A receptors with an IC50 of approximately 5 nM, while demonstrating a 200-fold lower affinity for human CCK-B receptors.[3] This marked difference in affinity underscores its classification as a selective CCK-A antagonist.
Quantitative Binding Affinity Data
The following table summarizes the binding affinity of L-364,918 to CCK-A and CCK-B receptors from various experimental sources. The data is presented as IC50 (half-maximal inhibitory concentration) and Ki (inhibitory constant) values, which are standard measures of ligand binding affinity.
| Receptor Subtype | Species/Tissue | Ligand | Binding Affinity (IC50/Ki) | Reference |
| CCK-A | Rat Pancreas | L-364,918 | 81 pM (IC50) | [1] |
| CCK-A | Bovine Gallbladder | L-364,918 | 45 pM (IC50) | [1] |
| CCK-A | Human | L-364,718 | ~ 5 nM (IC50) | [3] |
| CCK-B | Guinea Pig Brain | L-364,918 | 245 nM (IC50) | [1] |
| CCK-B | Human | L-364,718 | ~ 1 µM (IC50, estimated) | [3] |
The rank order of potency for various ligands at the CCK-A receptor is: sulfated CCK-8 = L-364,718 >> nonsulfated CCK-8 = L-365,260 ≥ gastrin.[4] In contrast, the rank order at the CCK-B receptor is: sulfated CCK-8 > gastrin = nonsulfated CCK-8 > L-365,260 > L-364,718.[4] This further illustrates the high selectivity of L-364,918 for the CCK-A receptor.
Experimental Protocols
The determination of binding affinities for L-364,918 at CCK-A and CCK-B receptors is typically performed using radioligand binding assays. Below are detailed methodologies for these key experiments.
Radioligand Binding Assay for CCK-A Receptor Affinity
This protocol outlines a competitive binding assay to determine the affinity of L-364,918 for the CCK-A receptor using a radiolabeled ligand.
1. Membrane Preparation:
-
Tissues rich in CCK-A receptors (e.g., rat pancreas or bovine gallbladder) are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a suitable assay buffer.
2. Competitive Binding Assay:
-
A constant concentration of a radiolabeled CCK-A receptor ligand (e.g., [3H]L-364,918 or ¹²⁵I-CCK-8) is incubated with the prepared cell membranes.
-
Increasing concentrations of unlabeled L-364,918 are added to compete with the radioligand for binding to the CCK-A receptors.
-
The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.
3. Separation of Bound and Free Ligand:
-
The reaction mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity.
4. Quantification and Data Analysis:
-
The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
The data is analyzed using non-linear regression to determine the IC50 value of L-364,918, which is the concentration that inhibits 50% of the specific binding of the radioligand.
-
The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Radioligand Binding Assay for CCK-B Receptor Affinity
A similar competitive binding assay is employed to determine the affinity of L-364,918 for the CCK-B receptor.
1. Membrane Preparation:
-
Tissues expressing CCK-B receptors (e.g., guinea pig brain) are used for membrane preparation following the same procedure as for CCK-A receptors.
2. Competitive Binding Assay:
-
A radiolabeled ligand with high affinity for the CCK-B receptor (e.g., ¹²⁵I-gastrin or a selective CCK-B antagonist radioligand) is incubated with the brain membranes.
-
A range of concentrations of unlabeled L-364,918 is added to the incubation mixture.
3. Separation and Quantification:
-
The separation and quantification steps are identical to those described for the CCK-A receptor binding assay.
4. Data Analysis:
-
The IC50 and subsequently the Ki value of L-364,918 for the CCK-B receptor are determined from the competition curve.
Caption: Workflow for Radioligand Binding Assay.
Signaling Pathways of CCK-A and CCK-B Receptors
Both CCK-A and CCK-B receptors are G protein-coupled receptors (GPCRs) that initiate intracellular signaling cascades upon activation.
CCK-A Receptor Signaling
The CCK-A receptor is known to couple to multiple G protein subtypes, including Gq, Gs, and Gi.[5][6]
-
Gq Pathway: Activation of the Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), and DAG activates protein kinase C (PKC).
-
Gs Pathway: Coupling to Gs activates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels and subsequent activation of protein kinase A (PKA).
-
Gi Pathway: Interaction with Gi inhibits adenylyl cyclase, resulting in a decrease in cAMP levels.
Caption: CCK-A Receptor Signaling Pathways.
CCK-B Receptor Signaling
The CCK-B receptor, also known as the gastrin receptor, primarily couples to the Gq protein.[7] Activation of the CCK-B receptor leads to the stimulation of the PLC-IP3-DAG pathway, resulting in increased intracellular calcium and activation of PKC. This pathway is similar to the Gq-mediated signaling of the CCK-A receptor.
Caption: CCK-B Receptor Signaling Pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The CCK-A receptor antagonist, devazepide, blocks the anorectic action of CCK but not peripheral serotonin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Distinguishing Multiple CCK Receptor Subtypes: Studies with Guinea Pig Chief Cells and Transfected Human CCK Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cholecystokinin(CCK)-A and CCK-B/gastrin receptors in human tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ligand recognition and G-protein coupling selectivity of cholecystokinin A receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ligand recognition and G-protein coupling selectivity of cholecystokinin A receptor [repository.cam.ac.uk]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
L-364,918 (Devazepide): A Comparative Guide to its GPCR Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the selectivity profile of L-364,918, a potent and selective antagonist of the Cholecystokinin (B1591339) Type 1 Receptor (CCK1R). The data presented herein is intended to assist researchers in evaluating the suitability of L-364,918 for their studies and to provide a framework for understanding its potential on- and off-target effects.
Executive Summary
L-364,918, also known as Devazepide, is a non-peptide benzodiazepine (B76468) derivative that demonstrates high affinity and marked selectivity for the CCK1 receptor over the CCK2 receptor and other G-protein coupled receptors (GPCRs). Its primary mechanism of action involves the competitive inhibition of cholecystokinin (CCK) binding to the CCK1 receptor, thereby blocking its downstream signaling cascades. This high selectivity makes L-364,918 a valuable pharmacological tool for investigating the physiological roles of the CCK1 receptor.
Selectivity Profile of L-364,918
The selectivity of L-364,918 has been characterized through radioligand binding assays, which measure the affinity of the compound for various receptors. The data clearly indicates a significantly higher affinity for the CCK1 receptor compared to other GPCRs.
| Target Receptor | Ligand Affinity (Ki/IC50) | Species/Tissue | Reference |
| CCK1 Receptor (On-Target) | 0.08 nM (Ki) | Not Specified | [1] |
| 81 pM (IC50) | Rat Pancreas Membranes | [2] | |
| 45 pM (IC50) | Bovine Gallbladder Membranes | [2] | |
| CCK2 Receptor | > 10,000 nM (Ki) | Not Specified | [1] |
| 245 nM (IC50) | Guinea Pig Brain Membranes | [2] | |
| ~800 nM (IC50) | Isolated Rat Stomach ECL Cells | [2] | |
| Dopamine D2 Receptor | 5,200 nM (Ki) | Not Specified | [1] |
| Serotonin 5-HT2A Receptor | > 10,000 nM (Ki) | Not Specified | [1] |
Note: Lower Ki and IC50 values indicate higher binding affinity.
Experimental Protocols
The determination of the binding affinity of L-364,918 for its target receptors is primarily achieved through competitive radioligand binding assays.
Radioligand Competitive Binding Assay
Objective: To determine the inhibition constant (Ki) of an unlabeled test compound (L-364,918) by measuring its ability to displace a radiolabeled ligand from its receptor.
General Procedure:
-
Membrane Preparation: Cell membranes are prepared from tissues or cell lines endogenously or recombinantly expressing the target GPCR. This is typically achieved through homogenization and differential centrifugation to isolate the membrane fraction. The protein concentration of the membrane preparation is determined using a standard protein assay.
-
Assay Setup: The assay is performed in a multi-well plate format. Each well contains the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]CCK-8 for the CCK1 receptor), and varying concentrations of the unlabeled test compound (L-364,918).
-
Incubation: The reaction mixture is incubated at a specific temperature for a defined period to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid vacuum filtration through a glass fiber filter. This step separates the membrane-bound radioligand from the unbound radioligand, as the membranes are retained on the filter.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Detection: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways and Experimental Workflow
CCK1 Receptor Signaling Pathway
The CCK1 receptor is primarily coupled to the Gq family of G-proteins. Upon activation by an agonist like CCK, the receptor facilitates the exchange of GDP for GTP on the Gαq subunit. This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC), which then phosphorylates various downstream targets, leading to a cellular response.
Caption: CCK1 Receptor Signaling Pathway.
Experimental Workflow for GPCR Selectivity Profiling
The following diagram illustrates a typical workflow for assessing the selectivity of a compound against a panel of GPCRs using radioligand binding assays.
Caption: Experimental Workflow for GPCR Selectivity Profiling.
References
Cross-Validation of L-364,918's Effects with Genetic Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological effects of L-364,918, a selective cholecystokinin-A (CCK-A or CCK1) receptor antagonist, with the phenotype of genetic knockout mouse models lacking this receptor (CCKAR-/-). This cross-validation approach offers valuable insights into the specificity of L-364,918 and the physiological roles of the CCK-A receptor in various biological processes.
Executive Summary
L-364,918, also known as devazepide (B1670321) or MK-329, is a potent and selective antagonist of the CCK-A receptor. Its effects on gastrointestinal function and feeding behavior have been extensively studied. To validate that these effects are specifically mediated through the CCK-A receptor, this guide compares data from pharmacological studies using L-364,918 with findings from studies on CCKAR-/- mice. The data presented herein demonstrates a strong correlation between the pharmacological blockade of the CCK-A receptor by L-364,918 and the phenotype observed in mice with a genetic deletion of this receptor. This alignment confirms the on-target effects of L-364,918 and solidifies the role of the CCK-A receptor in regulating satiety, gastric emptying, and gallbladder function.
Data Presentation: Pharmacological vs. Genetic Blockade
The following tables summarize the quantitative data from studies investigating the effects of L-364,918 and CCKAR gene deletion on key physiological parameters.
Table 1: Effects on Food Intake
| Model | Treatment/Condition | Outcome Measure | Result | Citation |
| Wild-type Mice | CCK-8 (agonist) | Food Intake | Dose-dependent decrease | [1] |
| Wild-type Mice | L-364,918 + CCK-8 | Food Intake | L-364,918 reverses CCK-8 induced suppression | [1] |
| CCKAR-/- Mice | CCK-8 (agonist) | Food Intake | No significant inhibition of food intake | [1] |
| Rats | L-364,918 | Palatable Diet Intake | Increased food intake | [2][3] |
| CCKAR-/- Mice | High-Fat Diet | Meal Size | Larger meal size compared to wild-type | [4] |
| CCKAR-/- Mice | High-Fat Diet | Meal Frequency | Decreased meal frequency compared to wild-type | [4] |
Table 2: Effects on Gastric Emptying
| Model | Treatment/Condition | Outcome Measure | Result | Citation |
| Rats | L-364,918 | Peptone-delayed Gastric Emptying | Reversal of delayed emptying | [5] |
| Rats | L-364,918 | Exogenous CCK-8-delayed Gastric Emptying | Inhibition of delayed emptying | [5] |
| CCKAR-/- Mice | - | Gastric Emptying | Impaired/Delayed | [6] |
| Rats | Leptin + L-364,918 | Leptin-induced delay in Gastric Emptying | L-364,918 abolishes the delay | [7] |
Table 3: Effects on Gallbladder Function
| Model | Treatment/Condition | Outcome Measure | Result | Citation |
| Mice | L-364,918 (devazepide) | Gallstone Formation | Increased susceptibility | [8] |
| Mice | L-364,918 (devazepide) | Gallbladder Emptying | Impaired | [9][8] |
| CCKAR-/- Mice | - | Gallbladder Volume | Larger | [6] |
| CCKAR-/- Mice | - | Spontaneous Gallstone Formation | Increased likelihood | [6][10][11][12] |
| CCKAR-/- Mice | CCK-8 (agonist) | Gallbladder Contraction | No contraction | [10] |
| CCK knockout Mice | - | Fasting Gallbladder Volume | Significantly enlarged compared to wild-type | [8] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms and experimental approaches, the following diagrams illustrate the CCK-A receptor signaling pathway and a general workflow for cross-validation studies.
Caption: CCK-A Receptor Signaling Pathway.
Caption: Experimental Workflow for Cross-Validation.
Experimental Protocols
This section details the methodologies for key experiments cited in this guide.
Measurement of Food Intake
Objective: To quantify the effect of L-364,918 or CCKAR knockout on food consumption.
Protocol:
-
Animal Acclimation: Mice are individually housed and acclimated to the specific diet (e.g., standard chow, high-fat diet, or palatable diet) for several days before the experiment.[6]
-
Fasting: For studies involving satiety hormones, mice are typically fasted overnight (approximately 16-18 hours) with free access to water.[1][6]
-
Treatment Administration:
-
Pharmacological: L-364,918 or a vehicle control is administered via intraperitoneal (i.p.) injection at a specified dose and time before food presentation.[1][2] For agonist-induced satiety studies, a CCK analog like CCK-8 is administered.[1]
-
Genetic: No treatment is administered to the CCKAR-/- and wild-type control mice.
-
-
Food Presentation and Measurement: A pre-weighed amount of food is presented to each mouse. Food intake is measured by weighing the remaining food at specific time points (e.g., 15, 30, 60 minutes, and 2, 4, 6, 24 hours).[1][6] Spillage is collected and accounted for to ensure accuracy.
-
Data Analysis: Food intake is typically expressed as grams of food consumed. Statistical analysis (e.g., t-test or ANOVA) is used to compare the different treatment groups or genotypes.
Measurement of Gastric Emptying
Objective: To assess the rate at which stomach contents are emptied into the small intestine.
Protocol (Phenol Red Method):
-
Animal Preparation: Rats or mice are fasted overnight with free access to water.
-
Treatment Administration: L-364,918, a CCK agonist, or a vehicle is administered at a predetermined time before the test meal.
-
Test Meal Administration: A non-absorbable marker, such as phenol (B47542) red mixed with a liquid or semi-solid meal, is administered orally via gavage.[5]
-
Euthanasia and Stomach Removal: At a specific time point after the meal (e.g., 10-20 minutes), the animal is euthanized. The stomach is clamped at the pylorus and cardia and surgically removed.
-
Quantification of Stomach Contents: The stomach contents are homogenized in a known volume of alkaline solution. The concentration of phenol red is determined spectrophotometrically.
-
Calculation of Gastric Emptying: The amount of phenol red recovered from the stomach is compared to the amount administered to a control group euthanized immediately after gavage (time zero). Gastric emptying is calculated as: (1 - (Amount of marker in stomach / Amount of marker at time zero)) x 100%.
Alternative Non-invasive Methods: The [¹³C]-octanoic acid breath test and magnetic resonance imaging (MRI) are also used for longitudinal studies of gastric emptying in the same animal.[13][14][15]
Assessment of Gallbladder Function
Objective: To evaluate gallbladder volume and contractility.
Protocol (Gravimetric Method for Volume):
-
Animal Preparation: Mice are typically fasted overnight to allow for gallbladder filling. For postprandial measurements, a high-fat meal is administered to stimulate gallbladder contraction.
-
Euthanasia and Gallbladder Removal: The mouse is euthanized, and the gallbladder is carefully dissected.
-
Volume Measurement: The intact gallbladder is weighed. The bile is then aspirated, and the empty gallbladder is re-weighed. The difference in weight is used to determine the bile volume (assuming a density of 1 g/mL).[16]
-
Gallstone Assessment: The presence and number of gallstones are visually inspected and can be further analyzed for composition.
Functional Assessment (in vivo):
-
Imaging: High-frequency ultrasound can be used to non-invasively measure gallbladder volume in anesthetized mice before and after stimulation with a CCK agonist to calculate the ejection fraction.
-
CCK Stimulation: In both wild-type and CCKAR-/- mice, a CCK agonist can be administered to assess the contractile response of the gallbladder.[10]
Conclusion
The strong concordance between the effects of the CCK-A receptor antagonist L-364,918 and the phenotype of CCKAR-/- mice provides robust evidence for the specificity of this compound. This cross-validation confirms that L-364,918's influence on satiety, gastric emptying, and gallbladder motility is mediated through the blockade of the CCK-A receptor. These findings underscore the critical role of the CCK-A receptor in regulating key digestive processes and highlight the utility of combining pharmacological and genetic models for target validation in drug discovery and development.
References
- 1. The cholecystokinin-A receptor mediates inhibition of food intake yet is not essential for the maintenance of body weight - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The cholecystokinin receptor antagonist L364,718 increases food intake in the rat by attenuation of the action of endogenous cholecystokinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The cholecystokinin receptor antagonist L364,718 increases food intake in the rat by attenuation of the action of endogenous cholecystokinin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CCK1 receptor is essential for normal meal patterning in mice fed high fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Action of the cholecystokinin antagonist L364,718 on gastric emptying in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Food intake behavior protocol [protocols.io]
- 7. Leptin inhibits gastric emptying in rats: role of CCK receptors and vagal afferent fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Update on the Molecular Mechanisms Underlying the Effect of Cholecystokinin and Cholecystokinin-1 Receptor on the Formation of Cholesterol Gallstones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Lack of cholecystokinin-A receptor enhanced gallstone formation: a study in CCK-A receptor gene knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An Update on the Lithogenic Mechanisms of Cholecystokinin a Receptor (CCKAR), an Important Gallstone Gene for Lith13 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Update on the Lithogenic Mechanisms of Cholecystokinin a Receptor (CCKAR), an Important Gallstone Gene for Lith13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Magnetic resonance imaging as a non‐invasive tool to assess gastric emptying in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assessment of Gastric Emptying in Non-obese Diabetic Mice Using a [13C]-octanoic Acid Breath Test - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assessment of gastric emptying in the mouse using the [13C]-octanoic acid breath test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Impaired cholecystokinin-induced gallbladder emptying incriminated in spontaneous “black” pigment gallstone formation in germfree Swiss Webster mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of L-364,918 and Endogenous Cholecystokinin
A comprehensive guide for researchers and drug development professionals on the contrasting actions of the selective antagonist L-364,918 and the endogenous hormone cholecystokinin (B1591339) at the CCK1 receptor.
Endogenous cholecystokinin (CCK) is a crucial peptide hormone and neurotransmitter that plays a pivotal role in various physiological processes, primarily mediated through its interaction with two G protein-coupled receptors: cholecystokinin 1 (CCK1) and cholecystokinin 2 (CCK2). In contrast, L-364,918, also known as Devazepide, is a potent and selective non-peptide antagonist of the CCK1 receptor. This guide provides a detailed comparison of L-364,918 and endogenous CCK, focusing on their binding characteristics, functional effects, and the signaling pathways they modulate. The information presented herein is supported by experimental data to aid researchers in the fields of pharmacology, gastroenterology, and neuroscience.
Molecular Interaction and Receptor Binding Affinity
The fundamental difference between endogenous CCK and L-364,918 lies in their interaction with the CCK1 receptor. CCK, in its various forms such as CCK-8 and CCK-58, is the natural agonist that binds to and activates the receptor, initiating downstream signaling cascades.[1] Conversely, L-364,918 is a competitive antagonist, meaning it binds to the same receptor site as CCK but does not activate it, thereby blocking the effects of the endogenous hormone.[2]
The binding affinities of both molecules to the CCK1 receptor have been quantified in numerous studies, as summarized in the table below.
| Compound | Receptor | Assay Type | Parameter | Value (nM) | Species/Tissue |
| Endogenous CCK-8 | CCK1 | Radioligand Binding | Kd | ~0.018 - 0.064 | Rat Pancreatic Acini |
| Endogenous CCK-8 | CCK1 | Radioligand Binding | Ki | ~0.6 - 1 | Human |
| L-364,918 (Devazepide) | CCK1 | Radioligand Binding | Kd | 0.53 | Solubilized Rat Pancreas |
| L-364,918 (Devazepide) | CCK1 | Radioligand Binding | IC50 | 0.081 | Rat Pancreas |
| L-364,918 (Devazepide) | CCK1 | Radioligand Binding | IC50 | 0.045 | Bovine Gallbladder |
Kd (dissociation constant) represents the concentration of a ligand at which half of the receptors are occupied at equilibrium. A lower Kd indicates higher binding affinity. Ki (inhibition constant) is a measure of the affinity of a competitive inhibitor. IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor required to inhibit a biological response by 50%.
Functional Effects: A Tale of Agonism vs. Antagonism
The opposing nature of endogenous CCK and L-364,918 is most evident in their functional effects.
Endogenous Cholecystokinin (Agonist):
-
Gastrointestinal Motility: Stimulates gallbladder contraction and pancreatic enzyme secretion, while delaying gastric emptying to aid in digestion.[3]
-
Satiety: Induces feelings of fullness, thereby reducing food intake.
-
Neuronal Excitation: Acts as a neurotransmitter in the central and peripheral nervous systems.
L-364,918 (Antagonist):
-
Inhibition of CCK-induced Effects: Effectively blocks the physiological actions of endogenous CCK. For instance, it inhibits CCK-stimulated pancreatic amylase release and gallbladder contraction.[4][5]
-
Increased Food Intake: By blocking the satiety signals mediated by CCK, L-364,918 can lead to an increase in food consumption.[6]
-
Reversal of Locomotor Suppression: L-364,918 can antagonize the suppression of locomotor activity induced by exogenous CCK-8.[7]
The table below summarizes the functional comparison based on experimental observations.
| Physiological Process | Effect of Endogenous CCK | Effect of L-364,918 |
| Pancreatic Amylase Secretion | Stimulation | Inhibition of CCK-induced stimulation |
| Gallbladder Contraction | Stimulation | Inhibition |
| Gastric Emptying | Delay | Reversal of CCK-induced delay |
| Food Intake | Reduction (Satiety) | Increase |
| Locomotor Activity | Suppression (at high doses) | Reversal of CCK-induced suppression |
Signaling Pathways
Endogenous CCK, upon binding to the CCK1 receptor, primarily activates the Gq/11 and Gs G-protein signaling pathways. The Gq/11 pathway leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). The Gs pathway activation results in the stimulation of adenylyl cyclase and subsequent production of cyclic AMP (cAMP). These signaling cascades ultimately mediate the diverse physiological effects of CCK.
L-364,918, as a competitive antagonist, does not initiate this signaling cascade. Instead, it occupies the receptor binding site, preventing CCK from binding and thereby inhibiting the activation of these downstream pathways.
Caption: CCK1 Receptor Signaling Pathway Activation and Blockade.
Experimental Protocols
Radioligand Binding Assay
This assay is fundamental for determining the binding affinity of ligands to their receptors.
Objective: To quantify the binding affinity (Kd or Ki) of endogenous CCK and L-364,918 to the CCK1 receptor.
Methodology:
-
Membrane Preparation: CCK1 receptor-expressing tissues (e.g., rat pancreas) or cells are homogenized and centrifuged to isolate a membrane fraction rich in receptors.[8]
-
Incubation: The membrane preparation is incubated with a radiolabeled ligand (e.g., [3H]L-364,918 or 125I-CCK) and varying concentrations of the unlabeled competitor ligand (either CCK or L-364,918).[8][9]
-
Separation: The reaction is terminated, and receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.[8][10]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled ligand) from total binding. The data are then analyzed using non-linear regression to determine the IC50, Ki, or Kd values.[8]
Caption: Workflow for a Radioligand Binding Assay.
CCK-Induced Amylase Release Assay
This functional assay measures the biological response to CCK receptor activation in pancreatic acinar cells.
Objective: To assess the agonist effect of CCK and the antagonist effect of L-364,918 on pancreatic enzyme secretion.
Methodology:
-
Acinar Cell Isolation: Pancreatic acinar cells are isolated from animal models (e.g., rats) by enzymatic digestion.[11]
-
Pre-incubation (for antagonist studies): To test the effect of L-364,918, the isolated acini are pre-incubated with varying concentrations of the antagonist.
-
Stimulation: The acinar cells are then stimulated with different concentrations of CCK.
-
Incubation: The cells are incubated for a specific period (e.g., 30 minutes) at 37°C.[11]
-
Sample Collection: The incubation is stopped, and the supernatant containing the secreted amylase is collected.
-
Amylase Assay: The amylase activity in the supernatant is measured using a spectrophotometric assay.
-
Data Analysis: The amount of amylase released is expressed as a percentage of the total cellular amylase content. Dose-response curves are generated to determine the potency and efficacy of CCK and the inhibitory effect of L-364,918.
Conclusion
L-364,918 and endogenous cholecystokinin represent a classic agonist-antagonist pair for the CCK1 receptor. While endogenous CCK is the key physiological activator, initiating a cascade of signaling events crucial for digestion and satiety, L-364,918 serves as a powerful research tool and a potential therapeutic agent by selectively blocking these actions. Understanding their distinct mechanisms of action, binding affinities, and functional consequences is paramount for researchers investigating the roles of the CCK system in health and disease and for the development of novel therapeutics targeting this pathway.
References
- 1. Structural basis of cholecystokinin receptor binding and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of a new CCK antagonist, L364,718: In vitro and in vivo studies (Journal Article) | OSTI.GOV [osti.gov]
- 3. Metabolic actions of the type 1 cholecystokinin receptor: its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of non-peptidal CCK receptor antagonist (L-364,718) on pancreatic responses to cholecystokinin, gastrin, bombesin, and meat feeding in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. L364718, a new CCK antagonist, inhibits biological actions of CCK in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Action of the cholecystokinin antagonist L364,718 on gastric emptying in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. L364,718 antagonizes the cholecystokinin-induced suppression of locomotor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Characterization of [3H](+/-)L-364,718 binding to solubilized cholecystokinin (CCK) receptors of rat pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. journals.physiology.org [journals.physiology.org]
L-364,918 (Devazepide): A Comparative Guide to its Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cholecystokinin-A (CCK-A) receptor antagonist L-364,918, also known as Devazepide, with other relevant compounds. The data presented herein is collated from various preclinical studies in different animal species, offering insights into its therapeutic potential and pharmacological profile.
Comparative Efficacy Data
The following tables summarize the quantitative efficacy of L-364,918 in comparison to other cholecystokinin (B1591339) receptor antagonists.
Table 1: In Vitro Potency of CCK Receptor Antagonists
| Compound | Animal Model | Preparation | Potency Metric (IC50/Ki) | Value |
| L-364,918 (Devazepide) | Rat | Pancreatic CCK Receptors | IC50 | 81 pM[1][2] |
| L-364,918 (Devazepide) | Bovine | Gallbladder CCK Receptors | IC50 | 45 pM[1][2] |
| L-364,918 (Devazepide) | Guinea Pig | Brain CCK Receptors | IC50 | 245 nM[1][2] |
| L-364,918 (Devazepide) | Guinea Pig | Pancreatic Acini | Ki | 4 ± 1 nM[3] |
| Lorglumide | Guinea Pig | Guinea Pig Gallbladder | pKB | 7.59 |
| Loxiglumide | Rat | Isolated Pancreatic Acini | - | ~3000x more potent than Proglumide (B1679172), ~1000x less potent than L-364,718[4] |
| Proglumide | Rat | Isolated Pancreatic Acini | - | Reference[5] |
| L-365,260 | Guinea Pig | Pancreatic Acini | Ki | - |
Table 2: In Vivo Efficacy of CCK Receptor Antagonists in a Murine Model of Acute Pancreatitis
| Compound | Animal Model | Efficacy Endpoint | Dosage | Result |
| L-364,918 (Devazepide) | Mouse | Prevention of caerulein-induced rise in serum amylase | 0.1 mg/kg | Dose-dependent prevention[6] |
| L-364,918 (Devazepide) | Mouse | Prevention of caerulein-induced increase in pancreatic weight | 0.1 mg/kg | Dose-dependent prevention[6] |
| L-364,918 (Devazepide) | Mouse | Prevention of caerulein-induced pancreatic inflammation | Not specified | Prevention observed[6] |
Table 3: In Vivo Efficacy on Gastrointestinal Motility
| Compound | Animal Model | Efficacy Endpoint | Dosage | Result |
| L-364,918 (Devazepide) | Rat | Reversal of CCK-8 induced delay in gastric emptying | Not specified | Effective reversal[7] |
| L-364,918 (Devazepide) | Mouse | Antagonism of CCK-8-induced inhibition of gastric emptying | - | ~18,400x more potent (IV) and ~22,250x more potent (orally) than Proglumide[7] |
| Lorglumide | Rat | Inhibition of sincalide-induced delay of gastric emptying | IC50: 0.11 mg/kg | -[8] |
| L-365,260 | Rat | Inhibition of sincalide-induced delay of gastric emptying | IC50: 0.66 mg/kg | -[8] |
| Proglumide | Mouse | Antagonism of CCK-8-induced inhibition of gastric emptying | - | Reference[7] |
Experimental Protocols
Caerulein-Induced Acute Pancreatitis in Mice
This model is widely used to study the pathophysiology of acute pancreatitis and to evaluate the efficacy of potential therapeutic agents.
1. Animal Preparation:
-
Species and Strain: C57BL/6J or BALB/c mice are commonly used.[9]
-
Age and Weight: 6-12 week old mice, weighing 20-30g.[9]
-
Acclimatization: Animals should be allowed to adapt to the experimental environment for at least 3 days.[10]
-
Fasting: Mice should be fasted for 12-18 hours before the induction of pancreatitis, with continued access to water.[9]
2. Reagent Preparation:
-
Caerulein (B1668201) Solution: Dissolve 1 mg of caerulein powder in 1 mL of sterile saline to create a stock solution of 1 mg/mL.[9] This stock solution can be stored at -20°C.[10] Before use, the stock solution is diluted with sterile saline to the desired working concentration (e.g., 5 µg/mL).[9]
3. Induction of Pancreatitis:
-
Mild Acute Pancreatitis (Edematous): Administer caerulein at a dose of 50 µg/kg via intraperitoneal (i.p.) injection.[9] Injections are typically given hourly for 6-10 hours.[9][11]
-
Severe Acute Pancreatitis (Necrotizing): To induce a more severe form of pancreatitis, lipopolysaccharide (LPS) can be administered. Immediately or one hour after the final caerulein injection, a single i.p. injection of LPS at a dose of 10-15 mg/kg is given.[9][12]
4. Efficacy Evaluation:
-
Blood Collection: At desired time points after the final injection (e.g., 3, 8, 12, or 24 hours), blood is collected via cardiac puncture for biochemical analysis.[9]
-
Biochemical Assays: Serum levels of amylase and lipase (B570770) are measured to assess pancreatic injury.[11]
-
Pancreas Collection: The pancreas is carefully dissected, weighed, and a portion is fixed in 10% neutral buffered formalin for histological examination.[9]
-
Histopathological Assessment: Pancreatic tissue sections are stained and evaluated for edema, inflammatory cell infiltration, and acinar cell necrosis by a blinded observer.[9]
Signaling Pathways and Experimental Workflows
Cholecystokinin (CCK) Receptor Signaling Pathway
The diagram below illustrates the signaling pathway of the CCK-A receptor, which is antagonized by L-364,918. Cholecystokinin (CCK) binds to the CCK-A receptor, a G-protein coupled receptor, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC), ultimately leading to various physiological responses. L-364,918 acts as a competitive antagonist, blocking the binding of CCK to the receptor and thereby inhibiting this cascade.
Caption: CCK-A Receptor Signaling Pathway and the inhibitory action of L-364,918.
Experimental Workflow for Efficacy Testing in Caerulein-Induced Pancreatitis
The following diagram outlines the typical workflow for evaluating the efficacy of a test compound, such as L-364,918, in a mouse model of caerulein-induced acute pancreatitis.
Caption: Workflow for testing the efficacy of L-364,918 in a mouse model of acute pancreatitis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Benzodiazepine analogues L365,260 and L364,718 as gastrin and pancreatic CCK receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Loxiglumide. A new proglumide analog with potent cholecystokinin antagonistic activity in the rat pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Effects of the cholecystokinin receptor antagonist L-364,718 on experimental pancreatitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. [Effect of cholecystokinin and its antagonists lorglumide, devazepide, and L-365,260 on gastrointestinal motility in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Secretagogue (Caerulein) induced pancreatitis in rodents | Pancreapedia [pancreapedia.org]
- 11. inotiv.com [inotiv.com]
- 12. Preparing a Mice Model of Severe Acute Pancreatitis via a Combination of Caerulein and Lipopolysaccharide Intraperitoneal Injection [jove.com]
A Comparative Review of the Specificity of Cholecystokinin (CCK) Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various cholecystokinin (B1591339) (CCK) receptor antagonists, supported by experimental data. Cholecystokinin is a crucial peptide hormone and neurotransmitter that exerts its effects through two main G protein-coupled receptors: CCK-A (also known as CCK1) and CCK-B (also known as CCK2).[1] These receptors are distributed throughout the gastrointestinal system and the central nervous system, where they regulate processes such as pancreatic enzyme secretion, gallbladder contraction, gastric acid secretion, satiety, anxiety, and pain perception.[2][3] Consequently, antagonists that can selectively block these receptors are valuable research tools and hold significant therapeutic potential for a range of disorders.[2][4]
This comparison focuses on the binding affinity and selectivity of several key non-peptide antagonists for the human CCK1 and CCK2 receptors. The data presented is compiled from various in vitro studies to provide a comprehensive overview for researchers in drug discovery and development.
Comparative Analysis of CCK Receptor Antagonist Specificity
The specificity of a CCK receptor antagonist is determined by its relative binding affinity for the CCK1 and CCK2 receptor subtypes. High selectivity is a desirable characteristic for therapeutic agents to minimize off-target effects. The following tables summarize the binding affinities (IC50 and pKB values) of several well-characterized CCK receptor antagonists. IC50 represents the concentration of an antagonist that inhibits 50% of the specific binding of a radioligand, while pKB is the negative logarithm of the antagonist's dissociation constant.
Table 1: Binding Affinity (IC50 in nM) of CCK Receptor Antagonists
| Antagonist | CCK1 Receptor (IC50 in nM) | CCK2 Receptor (IC50 in nM) | Selectivity | Reference |
| CCK1 Selective | ||||
| Devazepide (L-364,718) | 0.081 | 245 | ~3000-fold for CCK1 | [5] |
| Loxiglumide (CR 1505) | ~150 | >10,000 | >66-fold for CCK1 | [6] |
| Lorglumide (B1675136) (CR 1409) | ~150 | >10,000 | >66-fold for CCK1 | [7] |
| CCK2 Selective | ||||
| L-365,260 | 280 | 2 | 140-fold for CCK2 | |
| Netazepide (YF476) | - | Potent and selective | - | |
| Non-Selective | ||||
| Proglumide | 800,000 | 800,000 | Non-selective |
Note: IC50 values can vary depending on the experimental conditions, such as the radioligand used and the tissue or cell preparation.
Table 2: Antagonist Potency (pKB) at CCK1 Receptors in Guinea-Pig Ileum
| Antagonist | pKB | Reference |
| Devazepide | 10.09 ± 0.09 | [6] |
| Lorglumide | 7.70 ± 0.12 | [6] |
| Loxiglumide | 6.08 ± 0.22 | [6] |
pKB values provide a measure of antagonist potency, with higher values indicating greater potency.
Experimental Protocols
The data presented in this guide are primarily derived from two key experimental methodologies: radioligand binding assays and functional assays measuring intracellular calcium mobilization. The following are detailed protocols representative of those used to characterize CCK receptor antagonists.
Radioligand Binding Assay
This assay directly measures the affinity of an antagonist for the CCK receptors by quantifying its ability to compete with a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) of a test compound for CCK1 or CCK2 receptors.
Materials:
-
Membrane preparations from cells or tissues expressing the target CCK receptor (e.g., rat pancreas for CCK1, guinea pig brain for CCK2).
-
Radiolabeled CCK agonist (e.g., [125I]CCK-8).
-
Test antagonist at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% BSA).
-
Wash buffer (ice-cold assay buffer).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Incubation: In a microtiter plate, combine the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled antagonist. Include control wells for total binding (no antagonist) and non-specific binding (a high concentration of an unlabeled agonist).
-
Equilibration: Incubate the mixture at a specific temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the incubation mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the antagonist concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This functional assay assesses the ability of an antagonist to block the downstream signaling of the CCK receptor, specifically the Gq-mediated release of intracellular calcium.
Objective: To determine the functional potency of a CCK receptor antagonist by measuring its ability to inhibit agonist-induced increases in intracellular calcium.
Materials:
-
A cell line stably expressing the human CCK1 or CCK2 receptor (e.g., CHO-K1 cells).
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
CCK-8 as the agonist.
-
Test antagonist at various concentrations.
-
A fluorescence plate reader with automated injection capabilities.
Procedure:
-
Cell Plating: Seed the cells into a black-walled, clear-bottom 96-well or 384-well plate and allow them to adhere overnight.
-
Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive fluorescent dye in assay buffer for a specified time (e.g., 60 minutes at 37°C) to allow for dye uptake.
-
Antagonist Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with varying concentrations of the test antagonist for a set period (e.g., 15-30 minutes).
-
Agonist Stimulation and Measurement: Place the plate in the fluorescence reader and measure the baseline fluorescence. Inject a fixed concentration of the CCK-8 agonist into each well and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to the rise in intracellular calcium concentration. Determine the peak fluorescence response for each antagonist concentration. Plot the percentage of inhibition of the agonist-induced response against the logarithm of the antagonist concentration to calculate the IC50 value.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key signaling pathways of CCK receptors and a typical experimental workflow for antagonist characterization.
Caption: CCK1/2 Receptor Signaling via the Gq/11 Pathway.
Caption: Workflow for Characterizing CCK Receptor Antagonists.
References
- 1. researchgate.net [researchgate.net]
- 2. Cholecystokinin antagonists: pharmacological and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are CCK receptor antagonists and how do they work? [synapse.patsnap.com]
- 4. Progress in developing cholecystokinin (CCK)/gastrin receptor ligands which have therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studies of three non-peptide cholecystokinin antagonists (devazepide, lorglumide and loxiglumide) in human isolated alimentary muscle and guinea-pig ileum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. L-365,260 | CCK2 Receptors | Tocris Bioscience [tocris.com]
- 7. benchchem.com [benchchem.com]
Validating In Vitro Efficacy of L-364,918 in In Vivo Models: A Comparative Guide
Introduction: L-364,918, also known as Devazepide, is a potent and selective antagonist of the cholecystokinin-A (CCK-A) receptor. Its high affinity and specificity, initially demonstrated in in vitro binding and functional assays, have positioned it as a valuable tool for investigating the physiological roles of CCK in various systems, particularly in the gastrointestinal tract. This guide provides a comprehensive comparison of the in vivo validation of L-364,918's in vitro findings, with a focus on its effects on pancreatic secretion. We will compare its performance with other notable CCK-A receptor antagonists, providing supporting experimental data and detailed protocols for key in vivo models.
Comparative In Vitro and In Vivo Potency of CCK-A Antagonists
The translation of in vitro potency to in vivo efficacy is a critical step in drug development. L-364,918 has consistently demonstrated a strong correlation between its high in vitro affinity for the CCK-A receptor and its potent antagonism in animal models. The following tables summarize the available quantitative data, comparing L-364,918 with other non-peptidic and peptidic CCK-A receptor antagonists.
Table 1: In Vitro Receptor Binding and Functional Antagonism
| Compound | Receptor Specificity | In Vitro Potency (IC50) | Animal Model (for IC50) |
| L-364,918 (Devazepide) | CCK-A Selective | 45 pM | Rat Pancreatic CCK Receptor[1] |
| 81 pM | Bovine Gallbladder CCK Receptor[1] | ||
| CCK-B (for comparison) | 245 nM | Guinea Pig Brain CCK Receptor[1] | |
| Lorglumide (B1675136) | CCK-A Selective | pA2 = 7.31 ± 0.45 | Rat Pancreas (functional assay)[2] |
| Proglumide (B1679172) | Non-selective CCK | IC50 = 0.8 mM | Rat Pancreatic Islets (binding assay)[3] |
| JMV179 | Peptidic CCK-A Antagonist | - | - |
| JMV167 | Peptidic CCK-A Antagonist | - | - |
Table 2: In Vivo Efficacy in Pancreatic Secretion Models
| Compound | Animal Model | Administration Route | Effective Dose | Endpoint |
| L-364,918 (Devazepide) | Rat | Subcutaneous, Oral | 0.1 - 1.0 mg/kg | Inhibition of caerulein-induced pancreatic growth |
| Dog | Intravenous | 20 nmol/kg | Inhibition of CCK-8 stimulated pancreatic protein, amylase, and trypsin secretion[4] | |
| Lorglumide | Rat | Intraperitoneal | 5 and 10 mg/kg | Reduction of caerulein-induced pancreatic exocrine secretion[2][4] |
| Proglumide | Rat | Intraperitoneal | 100 and 400 mg/kg | Ineffective at reducing caerulein-induced pancreatic secretion[4] |
| JMV179 | Rat | - | - | Less potent than L-364,918 and JMV167 in vivo[5] |
| JMV167 | Rat | - | - | More potent than JMV179 in vivo[5] |
In Vivo Potency Ranking: A comparative study on protein output in rat pancreatic juice established the following in vivo potency order: L-364,918 > JMV167 > JMV179 > lorglumide > proglumide.[5] This in vivo ranking is largely consistent with the in vitro findings, where L-364,918 is significantly more potent than lorglumide and proglumide.[5]
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the process of in vivo validation, the following diagrams illustrate the CCK-A receptor signaling pathway and a typical experimental workflow.
Caption: CCK-A receptor signaling pathway and antagonism by L-364,918.
Caption: Experimental workflow for in vivo validation of L-364,918.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the in vivo assessment of L-364,918 and its alternatives.
Pancreatic Secretion Study in Conscious Rats
This model allows for the study of pancreatic function in unanesthetized, free-moving animals, providing a more physiological context.
-
Surgical Preparation:
-
Rats (e.g., Sprague-Dawley strain) are anesthetized.
-
Chronic cannulas are surgically implanted into the common bile-pancreatic duct for juice collection, the duodenum for juice return, and the jugular vein for infusions.[6]
-
A gastric cannula may also be implanted for meal administration.[7]
-
Animals are allowed a recovery period of at least one week.
-
-
Experimental Procedure:
-
Rats are fasted overnight with free access to water.
-
Pancreatic juice is collected in 15-30 minute intervals to establish a basal secretion rate. The juice is typically returned to the duodenum to maintain physiological conditions.[6]
-
A continuous intravenous infusion of a CCK agonist (e.g., caerulein (B1668201) or CCK-8) is initiated to stimulate pancreatic secretion.[7]
-
The antagonist (L-364,918 or an alternative) is administered, typically intravenously or intraperitoneally, at various doses before or during agonist infusion.[7]
-
Pancreatic juice samples are collected throughout the experiment.
-
-
Biochemical Analysis:
Postprandial Pancreatic Secretion in Conscious Dogs
This model is used to evaluate the effect of CCK antagonists on the physiological pancreatic response to a meal.
-
Surgical Preparation:
-
Dogs are surgically equipped with chronic pancreatic fistulas (e.g., modified Herrera fistulas) to allow for the collection of pancreatic juice.[10]
-
A gastric fistula may also be created to allow for controlled feeding and to divert gastric acid.
-
Animals are allowed to recover fully before experimentation.
-
-
Experimental Procedure:
-
After an overnight fast, basal pancreatic secretions are collected for a control period.
-
The antagonist (e.g., L-364,918 at 20 nmol/kg) is administered intravenously.[6]
-
The dogs are fed a standard meal (e.g., a mixture of cooked meat and bread).
-
Pancreatic juice is collected continuously in timed intervals for several hours post-feeding.
-
-
Biochemical Analysis:
-
The volume of pancreatic juice is recorded for each collection period.
-
Protein and enzyme (amylase, trypsin) outputs are measured using standard biochemical assays.
-
Plasma levels of CCK, gastrin, and pancreatic polypeptide can also be measured via radioimmunoassay to assess the hormonal response to the meal.[6]
-
Pharmacokinetic Considerations
Conclusion
The in vivo studies conducted in various animal models, primarily rats and dogs, have successfully validated the in vitro findings for L-364,918 as a highly potent and selective CCK-A receptor antagonist. Its ability to competitively inhibit CCK-induced pancreatic secretion in a dose-dependent manner confirms its mechanism of action. When compared to other CCK-A antagonists, L-364,918 consistently demonstrates superior in vivo potency, aligning with its picomolar affinity in in vitro assays. The detailed experimental protocols provided in this guide serve as a foundation for researchers aiming to further investigate the role of CCK-A receptors in health and disease using this valuable pharmacological tool.
References
- 1. A sutureless method for digestive tract reconstruction during pancreaticoduodenectomy in a dog model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of a new potent CCK antagonist, lorglumide, on caerulein- and bombesin-induced pancreatic secretion and growth in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proglumide (gastrin and cholecystokinin receptor antagonist) inhibits insulin secretion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pancreatic secretory and trophic response to caerulein in rats: effect of proglumide and lorglumide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A sutureless method for digestive tract reconstruction during pancreaticoduodenectomy in a dog model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rat pancreatic secretory response to intraduodenal infusion of elemental vs polymeric defined-formula diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In-vivo stimulation of rat pancreatic acinar cells by infusion of secretin. I. Changes in enzyme content, pancreatic fine structure and total rate of protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biochemical examinations of the pancreas - WikiLectures [wikilectures.eu]
- 9. labcorp.com [labcorp.com]
- 10. Biochemical markers of acute pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Safety and Pharmacokinetic Assessment of Oral Proglumide in Those with Hepatic Impairment - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacokinetics of L-364,918 and Similar Cholecystokinin-1 Receptor Antagonists
This guide provides a detailed comparative analysis of the pharmacokinetic properties of L-364,918 (also known as Devazepide) and other notable cholecystokinin-1 (CCK1) receptor antagonists, including Dexloxiglumide, Proglumide, Lorglumide (B1675136), Lintitript, and Asperlicin. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds, supported by available experimental data.
Introduction to CCK1 Receptor Antagonists
Cholecystokinin (B1591339) (CCK) is a peptide hormone that plays a crucial role in various physiological processes within the gastrointestinal and central nervous systems. Its effects are mediated by two receptor subtypes, CCK1 and CCK2. CCK1 receptor antagonists have been investigated for their therapeutic potential in a range of disorders, including irritable bowel syndrome (IBS), pancreatitis, and certain types of cancer, by modulating processes such as gallbladder contraction, pancreatic enzyme secretion, and gastric emptying. This guide focuses on the pharmacokinetic differences among several key CCK1 receptor antagonists, which is a critical factor in their therapeutic development and application.
Comparative Pharmacokinetic Data
The following tables summarize the available quantitative pharmacokinetic data for L-364,918 and similar compounds. It is important to note that comprehensive data is not available for all compounds across all parameters.
Table 1: Pharmacokinetic Parameters of CCK1 Receptor Antagonists in Humans
| Parameter | L-364,918 (Devazepide) | Dexloxiglumide | Proglumide | Lorglumide | Lintitript | Asperlicin |
| Oral Bioavailability (%) | Data not available | 48[1] | Data not available | Data not available | Data not available | Data not available |
| Time to Peak Plasma Concentration (Tmax) (hours) | Data not available | 0.9 - 1.6[2] | ~1[3] | Data not available | Data not available | Data not available |
| Peak Plasma Concentration (Cmax) (ng/mL) | Data not available | 1700 - 11900 (at 100-400 mg doses)[2] | 7847 - 10635 (at 400 mg dose)[3] | Data not available | Data not available | Data not available |
| Elimination Half-life (t½) (hours) | Data not available | 2.6 - 3.3[2] | ~3[3] | ~24[4] | Data not available | Long in vivo half-life (quantitative data not available)[5] |
| Plasma Protein Binding (%) | >99 (in vitro)[6] | 94 - 98[1] | Data not available | Data not available | Data not available | Data not available |
| Route of Excretion | Data not available | Primarily feces (74%), some urine (20%)[1] | Primarily urine[3][7] | Data not available | Data not available | Data not available |
Table 2: Preclinical Pharmacokinetic Parameters of CCK1 Receptor Antagonists in Animal Models (Rat)
| Parameter | L-364,918 (Devazepide) | Dexloxiglumide | Proglumide | Lorglumide | Lintitript | Asperlicin |
| Oral Bioavailability (%) | Data not available | High systemic availability[8] | Data not available | Active after oral administration[9][10] | Data not available | Data not available |
| Elimination Half-life (t½) (hours) | Data not available | ~2.1 (male), ~4.9 (female)[8] | ~24[11] | Data not available | Data not available | Long in vivo half-life (quantitative data not available)[12] |
| Volume of Distribution (Vss) (L/kg) | Data not available | ~0.98 (male), ~1.1 (female)[8] | Data not available | Data not available | Data not available | Data not available |
| Clearance (CL) (mL/min/kg) | Data not available | ~6.01 (male), ~1.96 (female)[8] | Data not available | Data not available | Data not available | Data not available |
| Plasma Protein Binding (%) | Data not available | 97[8] | Data not available | Data not available | Data not available | Data not available |
| Primary Route of Excretion | Data not available | Feces (87-92%)[8] | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard pharmacokinetic study designs and information extracted from the available literature.
Oral Bioavailability Studies in Rats
-
Objective: To determine the fraction of an orally administered drug that reaches systemic circulation.
-
Procedure:
-
Animal Model: Male Sprague-Dawley rats are typically used.[13] Animals are fasted overnight before the experiment.[13]
-
Dosing: A known dose of the test compound is administered orally via gavage.[13] A separate group of rats receives an intravenous (IV) dose of the compound to serve as a reference for 100% bioavailability.[14]
-
Blood Sampling: Blood samples are collected from the tail vein or via a cannula at predetermined time points after dosing.[14]
-
Sample Analysis: Plasma is separated from the blood samples, and the concentration of the drug is quantified using a validated bioanalytical method, such as LC-MS/MS.[14]
-
Data Analysis: The area under the plasma concentration-time curve (AUC) is calculated for both oral and IV administration. Oral bioavailability (F) is then calculated using the formula: F = (AUC_oral / AUC_IV) x (Dose_IV / Dose_oral) x 100%.[14]
-
In Vitro Plasma Protein Binding Assay (Equilibrium Dialysis)
-
Objective: To determine the extent to which a drug binds to plasma proteins.
-
Procedure:
-
Materials: A semipermeable membrane separates two chambers. One chamber contains plasma from the species of interest (e.g., human, rat), and the other contains a protein-free buffer solution.[7]
-
Incubation: The test compound is added to the plasma-containing chamber, and the system is incubated at 37°C to allow for equilibrium to be reached.[15]
-
Sampling: After incubation, samples are taken from both the plasma and buffer chambers.[7]
-
Analysis: The concentration of the drug in both samples is measured using a suitable analytical method like LC-MS/MS.[15]
-
Calculation: The fraction of unbound drug (fu) is calculated as the ratio of the drug concentration in the buffer chamber to the drug concentration in the plasma chamber.[15]
-
Liver Microsomal Stability Assay
-
Objective: To assess the metabolic stability of a compound in the presence of liver enzymes.
-
Procedure:
-
Preparation: Liver microsomes from the desired species are thawed and diluted in a buffer solution containing a cofactor, such as NADPH.[1][3]
-
Incubation: The test compound is added to the microsome solution and incubated at 37°C.[16]
-
Time Points: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).[11]
-
Reaction Quenching: The metabolic reaction in the aliquots is stopped by adding a cold organic solvent like acetonitrile.[16]
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound.[11]
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[1]
-
LC-MS/MS Bioanalytical Method for Drug Quantification in Plasma
-
Objective: To accurately and precisely measure the concentration of a drug in plasma samples.
-
Procedure:
-
Sample Preparation: Plasma samples are treated to remove proteins and other interfering substances. This can be achieved through protein precipitation, liquid-liquid extraction, or solid-phase extraction.[14][17]
-
Chromatographic Separation: The prepared sample is injected into a high-performance liquid chromatography (HPLC) system. The drug is separated from other components in the sample on a C18 column.[8]
-
Mass Spectrometric Detection: The separated drug is then introduced into a tandem mass spectrometer (MS/MS). The instrument is set to monitor specific precursor-to-product ion transitions for the drug and an internal standard, ensuring high selectivity and sensitivity.[17]
-
Quantification: The concentration of the drug in the sample is determined by comparing its peak area to that of a known concentration of an internal standard and a calibration curve.[17]
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of CCK1 receptor antagonists and a typical workflow for pharmacokinetic studies.
Caption: CCK1 Receptor Antagonism.
References
- 1. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. protocols.io [protocols.io]
- 5. Assessment of Drug Plasma Protein Binding in Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 6. Unexpected relationship between plasma protein binding and the pharmacodynamics of 2-NAP, a CCK1-receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioivt.com [bioivt.com]
- 8. Liquid Chromatographic Determination of Linagliptin in Bulk, in Plasma and in its Pharmaceutical Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetics of diazepam metabolism in rat hepatic microsomes and hepatocytes and their use in predicting in vivo hepatic clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacological properties of lorglumide as a member of a new class of cholecystokinin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mercell.com [mercell.com]
- 12. Asperlicin, a nonpeptidal cholecystokinin receptor antagonist, attenuates sodium taurocholate-induced acute pancreatitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Plasma Protein Binding Assay [visikol.com]
- 16. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 17. jneonatalsurg.com [jneonatalsurg.com]
Unveiling the Function of L-364,918: A Comparative Guide to Key Experiments
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a compound is paramount. This guide provides a detailed comparison of the key experiments that established the function of L-364,918 as a potent and selective cholecystokinin-A (CCK-A) receptor antagonist. We present supporting experimental data, detailed protocols for replication, and visualizations of the underlying biological pathways and experimental workflows.
L-364,918, also known as Devazepide, has been instrumental in elucidating the physiological roles of the CCK-A receptor. Its high affinity and selectivity have made it a valuable tool in gastroenterology and neuroscience research. This guide will delve into the foundational experiments that characterized its activity, comparing its performance with the CCK-B/gastrin receptor selective antagonist, L-365,260, and the non-selective CCK antagonist, proglumide (B1679172).
Quantitative Comparison of Receptor Binding Affinities
The cornerstone of establishing L-364,918's function was the characterization of its binding affinity for cholecystokinin (B1591339) receptors. Radioligand binding assays were pivotal in quantifying its high affinity for the CCK-A receptor and significantly lower affinity for the CCK-B (gastrin) receptor.
| Compound | Receptor Subtype | Tissue/Cell Line | Ki (nM) | IC50 (nM) | Reference |
| L-364,918 (Devazepide) | CCK-A | Guinea Pig Pancreatic Acini | 4 ± 1 | - | [1] |
| CCK-A | Human CCK-A Receptors | - | ~5 | [2] | |
| CCK-B | Human CCK-B Receptors | - | >1000 | [2] | |
| L-365,260 | CCK-A | Guinea Pig Pancreatic Acini | >200 | - | [1][3] |
| CCK-B | Guinea Pig Brain Membranes | 2.3 | - | [4] | |
| CCK-B | Human CCK-B Receptors | - | ~10 | [2] | |
| Proglumide | CCK-A & CCK-B | Various | Low µM to mM range | ~500,000 | [5][6] |
Table 1: Comparative Binding Affinities of L-364,918 and Other CCK Receptor Antagonists. This table summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of L-364,918, L-365,260, and proglumide for CCK-A and CCK-B receptors. Lower values indicate higher binding affinity. The data clearly demonstrates the high potency and selectivity of L-364,918 for the CCK-A receptor.
Key Experiments & Detailed Protocols
The following sections detail the seminal experiments that functionally characterized L-364,918.
Competitive Radioligand Binding Assay
This in vitro assay is fundamental to determining the binding affinity of a compound for a specific receptor. It involves the competition between a radiolabeled ligand and an unlabeled test compound (e.g., L-364,918) for binding to the receptor.
Experimental Protocol:
-
Membrane Preparation:
-
Homogenize tissue rich in the target receptor (e.g., rat pancreas for CCK-A receptors) in a suitable buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet and resuspend it in an assay buffer. Determine the protein concentration.
-
-
Binding Reaction:
-
In a multi-well plate, add the membrane preparation, a fixed concentration of a radiolabeled CCK-A receptor ligand (e.g., [125I]CCK-8), and varying concentrations of the unlabeled competitor (L-364,918 or other antagonists).
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled agonist).
-
Incubate the plate to allow the binding to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value, the concentration of the competitor that inhibits 50% of the specific binding, by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Caption: Workflow of a competitive radioligand binding assay.
Inhibition of CCK-Stimulated Amylase Release from Pancreatic Acini
This functional assay assesses the ability of an antagonist to block the physiological effects of CCK at the cellular level. Pancreatic acinar cells release amylase in response to CCK stimulation, a process that is mediated by CCK-A receptors.
Experimental Protocol:
-
Isolation of Pancreatic Acini:
-
Euthanize a guinea pig or rat and surgically remove the pancreas.
-
Digest the pancreas with collagenase to disperse the acini.
-
Filter and wash the dispersed acini to remove undigested tissue and single cells.
-
Resuspend the acini in a physiological buffer.
-
-
Amylase Release Assay:
-
Pre-incubate aliquots of the acinar suspension with varying concentrations of L-364,918 or other antagonists.
-
Stimulate amylase release by adding a submaximal concentration of CCK-8.
-
Include control tubes with no antagonist (stimulated control) and no CCK-8 (basal release).
-
Incubate the tubes at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by placing the tubes on ice and centrifuging to pellet the acini.
-
Collect the supernatant, which contains the released amylase.
-
-
Amylase Activity Measurement:
-
Measure the amylase activity in the supernatant using a commercially available amylase assay kit.
-
Measure the total amylase content in a separate aliquot of the acinar suspension that has been lysed.
-
-
Data Analysis:
-
Express the amylase release as a percentage of the total cellular amylase.
-
Plot the percentage of amylase release against the logarithm of the antagonist concentration.
-
Determine the IC50 value for the inhibition of CCK-stimulated amylase release.
-
Caption: Workflow for CCK-stimulated amylase release assay.
In Vivo Gastric Emptying Assay in Rats
This in vivo experiment demonstrates the physiological effect of L-364,918 on a key gastrointestinal function regulated by CCK. CCK is known to delay gastric emptying, and a CCK-A receptor antagonist is expected to block this effect.
Experimental Protocol:
-
Animal Preparation:
-
Fast rats overnight but allow free access to water.
-
Administer L-364,918 or a vehicle control via an appropriate route (e.g., intraperitoneal injection) at a predetermined time before the test meal.
-
-
Test Meal Administration:
-
Administer a non-nutrient, non-absorbable test meal containing a marker (e.g., phenol (B47542) red) via oral gavage.
-
In some experimental groups, co-administer CCK-8 to induce a delay in gastric emptying.
-
-
Measurement of Gastric Emptying:
-
At a specific time point after the test meal, euthanize the rats.
-
Clamp the pylorus and cardia to prevent further emptying or reflux.
-
Surgically remove the stomach.
-
Homogenize the stomach and its contents in a known volume of fluid.
-
Centrifuge the homogenate and collect the supernatant.
-
Measure the concentration of the marker (phenol red) in the supernatant spectrophotometrically.
-
-
Data Analysis:
-
Calculate the amount of marker remaining in the stomach.
-
Express gastric emptying as the percentage of the test meal that has emptied from the stomach.
-
Compare the gastric emptying rates between the different treatment groups (vehicle, L-364,918, CCK-8, and L-364,918 + CCK-8).
-
Cholecystokinin Receptor Signaling Pathway
The antagonistic action of L-364,918 is best understood in the context of the CCK-A receptor's signaling pathway. Upon binding of the endogenous agonist, cholecystokinin, the CCK-A receptor, a G-protein coupled receptor (GPCR), primarily activates the Gq/11 signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These downstream events ultimately lead to the physiological responses associated with CCK-A receptor activation, such as pancreatic enzyme secretion and gallbladder contraction. L-364,918 competitively binds to the CCK-A receptor, preventing CCK from binding and thereby inhibiting this signaling cascade.[7][8][9][10]
Caption: CCK-A receptor signaling and its inhibition by L-364,918.
This guide provides a comprehensive overview of the key experiments that established the function of L-364,918 as a selective CCK-A receptor antagonist. The provided data and protocols serve as a valuable resource for researchers seeking to replicate these foundational studies or to further investigate the roles of the cholecystokinin system in health and disease.
References
- 1. Benzodiazepine analogues L365,260 and L364,718 as gastrin and pancreatic CCK receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Distinguishing Multiple CCK Receptor Subtypes: Studies with Guinea Pig Chief Cells and Transfected Human CCK Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Characterization of the binding of [3H]L-365,260: a new potent and selective brain cholecystokinin (CCK-B) and gastrin receptor antagonist radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cholecystokinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
A Head-to-Head Showdown: L-364,918 (Devazepide) vs. Newer Generation CCK Antagonists
For decades, the cholecystokinin-1 (CCK1) receptor has been a focal point for researchers in gastroenterology and neuroscience. L-364,918, also known as Devazepide, has long been a cornerstone tool in these investigations. However, a newer generation of antagonists has emerged, prompting a need for direct comparisons to guide future research and drug development. This guide provides a head-to-head analysis of L-364,918 against subsequent CCK1 receptor antagonists, supported by experimental data.
Quantitative Comparison of CCK1 Receptor Antagonists
The following tables summarize the binding affinities and potencies of L-364,918 and other notable CCK1 antagonists from various in vitro studies.
| Antagonist | Receptor Affinity (Ki) | Species/Tissue | Reference |
| L-364,918 (Devazepide) | 0.081 nM | Rat Pancreas | [1] |
| 0.045 nM | Bovine Gallbladder | [1] | |
| Lorglumide | - | - | |
| Loxiglumide | - | - | |
| Lintitript (SR 27897) | 0.2 nM | Not Specified | [2][3] |
Table 1: Comparative Binding Affinities (Ki) of CCK1 Receptor Antagonists. Lower Ki values indicate higher binding affinity.
| Antagonist | Potency (pKB) | Species/Tissue | Reference |
| L-364,918 (Devazepide) | 10.09 | Guinea Pig Ileum | |
| Lorglumide | 7.70 | Guinea Pig Ileum | |
| Loxiglumide | 6.08 | Guinea Pig Ileum |
Table 2: Comparative Potency (pKB) of CCK1 Receptor Antagonists in Guinea Pig Ileum. The pKB is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold rightward shift in the agonist dose-response curve. Higher pKB values indicate greater potency.
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity of a test compound for the CCK1 receptor.
Methodology:
-
Membrane Preparation: Pancreatic or gallbladder tissues from a suitable animal model (e.g., rat, guinea pig) are homogenized in a buffered solution. The homogenate is then centrifuged to pellet the cell membranes, which are subsequently washed and resuspended.
-
Radioligand Binding: The prepared membranes are incubated with a radiolabeled CCK analog, such as ¹²⁵I-Bolton-Hunter labeled CCK-8.
-
Competition Assay: The incubation is carried out in the presence of varying concentrations of the unlabeled antagonist (e.g., L-364,918, lorglumide).
-
Separation and Counting: The membrane-bound radioligand is separated from the free radioligand via rapid filtration through glass fiber filters. The radioactivity retained on the filters is then quantified using a gamma counter.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
In Vitro Guinea Pig Gallbladder Contraction Assay
Objective: To assess the functional potency of a CCK1 receptor antagonist.
Methodology:
-
Tissue Preparation: Gallbladders are excised from guinea pigs and placed in a Krebs-Ringer bicarbonate solution. Strips of the gallbladder are mounted in organ baths containing the solution, maintained at 37°C, and gassed with 95% O2 and 5% CO2.
-
Agonist-Induced Contraction: A cumulative concentration-response curve is generated by adding increasing concentrations of a CCK agonist, such as CCK-8, to the organ bath and measuring the isometric contraction of the gallbladder strips.
-
Antagonist Inhibition: The assay is repeated in the presence of a fixed concentration of the CCK1 antagonist. The antagonist is typically pre-incubated with the tissue for a set period before the addition of the agonist.
-
Data Analysis: The dose-ratio is calculated, and a Schild plot analysis can be performed to determine the pA2 or pKB value, which quantifies the antagonist's potency.
Visualizing Key Processes
CCK1 Receptor Signaling Pathway
The binding of cholecystokinin (B1591339) (CCK) to its Gq-protein coupled receptor, CCK1, initiates a signaling cascade that leads to various physiological responses.
Caption: CCK1 Receptor Signaling Cascade.
Experimental Workflow: Guinea Pig Gallbladder Contraction Assay
The following diagram illustrates the typical workflow for assessing the potency of a CCK1 antagonist.
Caption: CCK1 Antagonist Potency Assay Workflow.
References
Safety Operating Guide
Navigating the Disposal of L-364918: A Guide for Laboratory Professionals
Providing essential, immediate safety and logistical information for the proper disposal of the research compound L-364918 is critical for maintaining a safe laboratory environment. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on established protocols for handling chemicals of unknown hazard is mandated. This guide offers procedural, step-by-step instructions to ensure the safe management and disposal of this compound.
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount. This document outlines the necessary precautions and procedures to follow.
General Safety and Handling Precautions
| Precaution Category | Recommended Action |
| Personal Protective Equipment (PPE) | Always wear a lab coat, chemical-resistant gloves (such as nitrile), and safety glasses with side shields. |
| Engineering Controls | Handle the compound in a certified chemical fume hood to minimize inhalation exposure. |
| Handling Procedures | Avoid creating dust. Use appropriate tools for weighing and transferring the solid. Prevent contact with skin and eyes. |
| Storage | Store in a cool, dry, and well-ventilated area, away from incompatible materials. The container should be tightly sealed. |
| Spill Response | In case of a spill, evacuate the immediate area. Wearing appropriate PPE, cover the spill with an inert absorbent material, and collect it in a sealed container for disposal. |
Step-by-Step Disposal Protocol for this compound
The following protocol is a general guideline for the disposal of a research chemical with unknown specific hazards. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department before proceeding.
-
Hazard Assessment: Treat this compound as a hazardous substance due to the lack of specific safety data.
-
Containerization:
-
Ensure the primary container holding the this compound waste is in good condition, compatible with the chemical, and securely sealed.
-
Place the primary container into a larger, leak-proof secondary container.
-
-
Labeling:
-
Clearly label the secondary container with the words "Hazardous Waste."
-
Include the full chemical name: N-([2,4-difluorophenyl]methyl)-N'-(5-bromo-2-pyridinyl)-N-(3-phenylpropyl)-urea.
-
Indicate the quantity of waste.
-
Provide the name of the principal investigator and the laboratory contact information.
-
-
Segregation: Store the labeled waste container separately from other laboratory waste streams to prevent accidental mixing with incompatible materials.
-
Contact EHS: Notify your institution's Environmental Health and Safety (EHS) office for guidance and to schedule a pickup. Provide them with all available information on the compound.
-
Documentation: Maintain a record of the disposal process, including the date, quantity of waste, and the date of EHS pickup.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of a research chemical with unknown hazards like this compound.
Caption: Disposal workflow for this compound.
By adhering to these conservative and systematic procedures, laboratory professionals can ensure the safe and responsible disposal of research chemicals like this compound, thereby protecting themselves, their colleagues, and the environment.
Personal protective equipment for handling L-364918
Providing comprehensive safety and logistical information for the handling of chemical compounds is a critical component of laboratory safety. However, the identifier "L-364918" does not correspond to a recognized chemical substance in publicly available databases. Searches for this term have predominantly identified it as a part number for an electrical connector, specifically a Eurocard connector, rather than a chemical compound.
For the safety of all laboratory personnel, it is imperative to use standard chemical identifiers when seeking handling and safety information. To obtain the necessary guidance on personal protective equipment, operational protocols, and disposal plans, please provide a recognized chemical name or, preferably, a Chemical Abstracts Service (CAS) number for the substance of interest.
Upon receipt of a valid chemical identifier, a comprehensive guide will be provided, including:
-
Personal Protective Equipment (PPE): A detailed breakdown of the required PPE for handling the specific chemical.
-
Operational Plans: Step-by-step procedures for safe handling, storage, and use.
-
Disposal Plans: Guidelines for the safe disposal of the chemical and any contaminated materials.
-
Data Summary: Quantitative data will be presented in clearly structured tables for ease of comparison.
-
Experimental Protocols: Where applicable, detailed methodologies for key experiments will be outlined.
-
Visualizations: Custom diagrams illustrating signaling pathways, experimental workflows, or logical relationships will be generated using Graphviz (DOT language) to meet your specified requirements.
The commitment to providing valuable and accurate safety information is paramount. Please verify the chemical identifier and resubmit your request to receive the detailed guidance necessary for maintaining a safe research environment.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
